molecular formula C19H41N B1345691 2-Aminononadecane CAS No. 31604-55-4

2-Aminononadecane

Cat. No.: B1345691
CAS No.: 31604-55-4
M. Wt: 283.5 g/mol
InChI Key: CRTBHHWJNLQHEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminononadecane is a natural product found in Thymus quinquecostatus with data available.

Properties

IUPAC Name

nonadecan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H41N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20/h19H,3-18,20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTBHHWJNLQHEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H41N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30953570
Record name Nonadecan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30953570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31604-55-4
Record name 2-Aminononadecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031604554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nonadecan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30953570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Aminononadecane chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Aminononadecane: Structure, Properties, and Synthesis

Introduction

This compound, a long-chain aliphatic primary amine, represents a class of molecules with significant potential in various scientific domains. Characterized by a nineteen-carbon backbone with an amino group at the second position, this compound's amphiphilic nature—owing to its long, hydrophobic alkyl tail and polar amine head—makes it a subject of interest in materials science and as a synthetic building block. Also known by its IUPAC name, nonadecan-2-amine, and as 1-methyloctadecylamine, this molecule has been identified as a natural product in plants such as Thymus quinquecostatus[1]. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, spectral data, synthesis protocols, and potential applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

The fundamental identity of this compound is defined by its molecular structure and standardized chemical identifiers.

  • IUPAC Name: nonadecan-2-amine[1]

  • Molecular Formula: C₁₉H₄₁N[1][2]

  • CAS Registry Number: 31604-55-4[1][2]

  • Synonyms: 2-Nonadecanamine, 1-Methyloctadecylamine[1]

The structure consists of a saturated 19-carbon chain with a primary amine group attached to the second carbon atom, creating a chiral center.

Caption: 2D Chemical Structure of this compound.

Table 1: Key Chemical Identifiers

IdentifierValueReference
IUPAC Name nonadecan-2-amine[1][2]
CAS Number 31604-55-4[1][2]
Molecular Formula C₁₉H₄₁N[1][2]
InChI InChI=1S/C19H41N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20/h19H,3-18,20H2,1-2H3[1][2]
InChIKey CRTBHHWJNLQHEB-UHFFFAOYSA-N[1][2]
SMILES CCCCCCCCCCCCCCCCC(C)N[1]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for predicting its behavior in various systems, from reaction media to biological membranes. These properties are largely dictated by its long aliphatic chain.

Table 2: Physicochemical Data for this compound

PropertyValueReference
Molecular Weight 283.5 g/mol [1][2]
Boiling Point 151°C at 1 mmHg[3]
Density (Predicted) 0.818 ± 0.06 g/cm³[3]
pKa (Predicted) 11.02 ± 0.35[3]
XLogP3 8.6[1]
Topological Polar Surface Area 26 Ų[1]
Rotatable Bond Count 16[1]
Exact Mass 283.323900312 Da[1]

The high XLogP3 value indicates significant lipophilicity, suggesting poor solubility in water but good solubility in nonpolar organic solvents. The pKa value is typical for a primary aliphatic amine, indicating it will be protonated at physiological pH.

Spectral Characterization

Full characterization and structural confirmation of this compound rely on standard spectroscopic techniques. Public databases contain spectral information for this compound, which is essential for its identification.

  • Mass Spectrometry (MS): GC-MS data is available, which would show the molecular ion peak and characteristic fragmentation patterns of a long-chain amine. The NIST Mass Spectrometry Data Center provides reference spectra[1][2].

  • Infrared (IR) Spectroscopy: IR spectra are available and would exhibit characteristic absorption bands for N-H stretching of the primary amine group (typically around 3200-3400 cm⁻¹) and C-H stretching of the long alkyl chain (around 2850-2960 cm⁻¹)[1][2].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectral data have been recorded[1]. The ¹H NMR spectrum would show a complex multiplet for the long chain of methylene protons, a distinct signal for the methine proton at the C2 position, and signals for the methyl and amine protons.

Synthesis of this compound

The synthesis of long-chain primary amines like this compound is typically achieved through established organic chemistry methodologies. A common and effective route is the reductive amination of the corresponding ketone, 2-nonadecanone[4]. This method involves the reaction of the ketone with an amine source (like ammonia or a protected amine) in the presence of a reducing agent. An alternative pathway is the reduction of the oxime derived from 2-nonadecanone[4].

G cluster_0 Synthesis Workflow Ketone 2-Nonadecanone Imine Intermediate Imine/Enamine Ketone->Imine + Amine Source (Condensation) AmineSource Ammonia / Benzylamine Product This compound Imine->Product + Reducing Agent (Reduction) ReducingAgent H2/Pd or NaBH3CN

Caption: General workflow for the synthesis of this compound via reductive amination.

Experimental Protocol: Reductive Amination of 2-Nonadecanone

This protocol is adapted from a similar synthesis of 2-aminooctadecane and is chemically applicable to the synthesis of this compound[4]. The causality behind using a precursor like benzylamine is that it forms a stable imine intermediate, and the benzyl group can be subsequently removed via hydrogenolysis to yield the desired primary amine.

Step 1: Synthesis of 2-Nonadecanone (Precursor) The ketone precursor can be synthesized via methods such as the acetoacetic ester synthesis, reacting 1-bromoheptadecane with ethyl sodioacetoacetate, followed by hydrolysis and decarboxylation[4]. 2-Nonadecanone is also commercially available[5][6].

Step 2: Reductive Amination

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, dissolve 2-nonadecanone (1 equivalent) and benzylamine (1.2 equivalents) in a suitable solvent such as ethanol or methanol.

  • Imine Formation: Add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate the formation of the N-benzyl imine intermediate. The reaction mixture is typically stirred at room temperature or gently heated for several hours to drive the condensation. Water is removed, often by a Dean-Stark apparatus or molecular sieves, to shift the equilibrium towards the imine.

  • Reduction: Cool the mixture to 0°C. Add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) portion-wise. The choice of NaBH₃CN is advantageous as it selectively reduces the imine in the presence of the ketone. Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of water. Extract the product into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude DL-2-benzylaminononadecane.

Step 3: Debenzylation (Hydrogenolysis)

  • Reaction Setup: Dissolve the crude N-benzylated amine from the previous step in ethanol or ethyl acetate.

  • Catalyst Addition: Add a palladium on carbon catalyst (Pd/C, typically 5-10 mol %).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the solvent. Concentrate the filtrate under reduced pressure to yield the final product, this compound. Purification can be achieved by crystallization or chromatography if necessary.

This self-validating protocol includes monitoring by TLC at each stage to ensure reaction completion and employs standard purification techniques to ensure the integrity of the final product.

Biological Activity and Potential Applications

While extensive biological studies on this compound are limited, its structural characteristics and natural occurrence provide insights into its potential roles.

  • Natural Product: this compound has been identified in the plant Thymus quinquecostatus, suggesting it may play a role in the plant's biochemistry or defense mechanisms[1]. Natural products are a vast source of lead compounds for drug discovery[7].

  • Antimicrobial Potential: Long-chain aliphatic compounds, including alkanes like nonadecane, have been reported to possess antibacterial activity. The amphiphilic nature of this compound, with its cationic head group (at physiological pH) and lipophilic tail, is a common structural motif in antimicrobial agents that act by disrupting bacterial cell membranes. This structural similarity suggests that this compound could be a candidate for antimicrobial screening.

  • Synthetic Intermediate: As a primary amine, it serves as a versatile building block in organic synthesis. It can be used to introduce a long lipophilic chain into other molecules, for example, in the synthesis of novel surfactants, lipids, or drug candidates where modulating lipophilicity is desired[8][9].

  • Precursor-Related Activity: The ketone precursor, 2-nonadecanone, has been investigated for several biological activities, including potential insecticidal properties[5]. While this activity is not directly transferable to the amine, it highlights the potential bioactivity within this structural class.

Safety and Handling

Specific GHS hazard data for this compound is not widely published. However, based on the data for its close structural isomer, 1-aminononadecane, it should be handled with care. 1-Aminononadecane is classified as causing skin and serious eye irritation[10][11]. Therefore, it is prudent to assume this compound may have similar properties.

  • Recommended Handling: Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a long-chain primary amine with well-defined chemical and physical properties. Its synthesis is achievable through standard organic chemistry techniques like reductive amination, providing a reliable source for research. While its biological profile is not yet extensively explored, its presence as a natural product and its structural similarity to other bioactive molecules suggest potential applications, particularly in the antimicrobial field. For researchers and drug development professionals, this compound represents a valuable lipophilic building block for the synthesis of novel compounds and a target for further biological investigation.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Munk-Weinert, M., & Prostenik, M. (1954). Synthesis of Optically Active 2-Aminooctadecanes. Journal of Organic Chemistry.
  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • Neuro-Convergence. (n.d.). Research Reagents. Retrieved from [Link]

  • Coompo. (n.d.). Specializing in chemical and biological research products and service. Retrieved from [Link]

  • P&S Chemicals. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nonadecanone. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Aminononadecane. National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-nonadecanone, 629-66-3. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of 1-Aminononadecane, Ntrifluoroacetyl-with Retention Time (RT)= 4.385. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). IR Absorption Bands and NMR. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Nonadecane (FDB012627). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Nonadecane, 2-methyl- (CAS 1560-86-7). Retrieved from [Link]

  • ResearchGate. (2006). Synthesis of 2-Amino-8-oxodecanoic Acids (Aodas) Present in Natural Hystone Deacetylase Inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]

  • Journal of Scientific and Industrial Research. (2019). Bioactive Compounds characterization and Antibacterial Potentials of Actinomycetes isolated from Rhizospheric soil. Retrieved from [Link]

  • PubMed Central. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Retrieved from [Link]

  • ACS Publications. (n.d.). On-Surface Synthesis and Characterization of Pentadecacene and Its Gold Complexes. Retrieved from [Link]

  • MDPI. (2022). Biological Activities of Natural Products II. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Aminononadecane (CAS: 31604-55-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Long-Chain Amine

2-Aminononadecane is a long-chain aliphatic primary amine that has garnered interest within the scientific community for its versatile chemical nature and potential biological activities. As a molecule possessing both a long, lipophilic nineteen-carbon chain and a hydrophilic primary amine group, it exhibits amphiphilic properties that are central to its function. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its analytical characterization and burgeoning applications in drug development, including its potential as an antimicrobial agent and a critical component in advanced drug delivery systems.

Physicochemical and Computed Properties

A foundational understanding of this compound begins with its chemical and physical characteristics. These properties dictate its behavior in both chemical reactions and biological systems.

PropertyValueSource
CAS Number 31604-55-4[NIST[1]]([Link]), [PubChem[2]]([Link])
Molecular Formula C₁₉H₄₁N[NIST[1]]([Link]), [PubChem[2]]([Link])
Molecular Weight 283.54 g/mol [Cheméo[3]]([Link])
IUPAC Name nonadecan-2-amine[PubChem[2]]([Link])
Synonyms 2-Nonadecanamine, 1-methyloctadecylamine[PubChem[2]]([Link])
Boiling Point (Predicted) 151°C at 1 mmHg[ChemicalBook[4]]()
Density (Predicted) 0.818 g/cm³[ChemicalBook[4]]()
pKa (Predicted) 11.02[ChemicalBook[4]]()
LogP (Predicted) 8.6[PubChem[2]]([Link])

Synthesis of this compound: A Methodological Approach

The synthesis of primary amines from ketones is a cornerstone of organic chemistry. Reductive amination stands out as one of the most efficient and widely used methods for this transformation due to its high selectivity and amenability to one-pot procedures.[5][6] This process converts a ketone into an amine via an intermediate imine, which is subsequently reduced.[5]

Plausible Synthetic Route: Reductive Amination

A robust and logical method for synthesizing this compound is the reductive amination of 2-nonadecanone. This approach involves the reaction of the ketone with an ammonia source to form an imine in situ, which is then reduced to the final primary amine using a suitable reducing agent.[7] Nickel-based catalysts are often employed for such transformations due to their efficiency and cost-effectiveness.[8]

G ketone 2-Nonadecanone (Starting Material) imine Imine Intermediate (Formed in situ) ketone->imine + NH₃ - H₂O ammonia Ammonia (NH₃) (Nitrogen Source) ammonia->imine product This compound (Final Product) imine->product Reduction reducing_agent Reducing Agent (e.g., H₂/Ni catalyst) reducing_agent->product

Caption: Synthetic workflow for this compound via reductive amination.

Experimental Protocol: Reductive Amination

The following protocol outlines the key steps for the synthesis. The causality behind these steps is crucial for success. The reaction is typically performed in a single pot, which enhances efficiency by minimizing intermediate isolation steps.[5]

  • Reactor Setup: A high-pressure reactor is charged with 2-nonadecanone, a suitable solvent (e.g., ethanol), and a nickel-based catalyst. The use of a robust catalyst is essential for the hydrogenation steps.[8]

  • Ammonia Addition: The reactor is sealed and purged with an inert gas. An excess of ammonia is then introduced. The excess ammonia drives the equilibrium towards the formation of the imine intermediate.

  • Hydrogenation: The reactor is pressurized with hydrogen gas (H₂). The reaction mixture is heated and stirred. The catalyst facilitates the reduction of the C=N double bond of the imine to form the primary amine.[9]

  • Work-up and Purification: After the reaction is complete, the catalyst is filtered off. The solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation, to yield pure this compound.

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is a critical, self-validating step. Due to the basic and polar nature of the amino group, direct analysis by gas chromatography can be challenging, often leading to poor peak shapes.[10] Derivatization is a key strategy to overcome this by converting the amine into a less polar, more volatile compound.[11][12]

Comparative Overview of Analytical Techniques
TechniquePurposeRationale & Insights
Gas Chromatography-Mass Spectrometry (GC-MS) Purity assessment and structural confirmation.The gold standard for volatile compounds. Derivatization with an agent like trifluoroacetic anhydride (TFAA) is highly recommended to improve peak shape and thermal stability.[10] The mass spectrum provides a unique fragmentation pattern for definitive identification.
Infrared (IR) Spectroscopy Functional group identification.Confirms the presence of the primary amine (N-H stretching vibrations typically around 3300-3500 cm⁻¹) and the long alkyl chain (C-H stretching around 2850-2950 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural elucidation.¹H and ¹³C NMR provide a complete map of the carbon-hydrogen framework, confirming the position of the amine group and the structure of the alkyl chain.
Protocol: GC-MS Analysis with Derivatization

This protocol details the conversion of the polar amine into a nonpolar trifluoroacetyl derivative, which is ideal for GC-MS analysis.[10][11]

  • Sample Preparation: A known quantity of the this compound sample is dissolved in an anhydrous solvent (e.g., acetonitrile) in a reaction vial.

  • Derivatization: Trifluoroacetic anhydride (TFAA) is added to the vial. The vial is sealed and heated (e.g., at 70°C for 30 minutes) to drive the acylation reaction to completion. This step is critical as it replaces the active hydrogens on the amine, reducing polarity and improving volatility.[11]

  • GC-MS Injection: The vial is cooled, and an aliquot of the derivatized sample is injected into the GC-MS system.

  • Data Acquisition & Analysis: The system separates the components, and the mass spectrometer provides a mass spectrum of the derivatized product, allowing for confirmation of its molecular weight and structure.

G sample This compound Sample derivatization Derivatization with TFAA (70°C, 30 min) sample->derivatization derivative N-trifluoroacetyl-2-aminononadecane (Volatile Derivative) derivatization->derivative gcms GC-MS Injection & Analysis derivative->gcms data Chromatogram & Mass Spectrum gcms->data confirmation Purity & Identity Confirmation data->confirmation G cluster_membrane Bacterial Cell Membrane membrane Phospholipid Bilayer Hydrophobic Core disruption Membrane Disruption & Permeabilization membrane->disruption Structural Loss amine amine amine:tail->membrane:tail Insertion lysis Cell Lysis disruption->lysis

Caption: Proposed mechanism for antimicrobial activity via membrane disruption.

Role in Drug Delivery: Cationic Lipids in Nanoparticles

This compound is a prime example of a cationic lipid, a class of molecules essential for the formulation of Lipid Nanoparticles (LNPs). [13][14]LNPs are advanced drug delivery vehicles, famously used for mRNA vaccines. [15]

  • Cargo Complexation: The positively charged amine headgroup can form electrostatic interactions with negatively charged therapeutic cargo, such as mRNA, siRNA, or plasmid DNA. [13][16]This interaction is fundamental for encapsulating the nucleic acids within the nanoparticle.

  • Structural Integration: The long hydrocarbon tail integrates into the hydrophobic core of the LNP, providing structural stability.

  • Cellular Uptake and Release: The overall positive charge of the LNP facilitates interaction with the negatively charged cell membrane, promoting cellular uptake. [17]Once inside the cell's endosome, the amine can become protonated in the acidic environment, which helps to disrupt the endosomal membrane and release the therapeutic cargo into the cytoplasm. [16]

G cluster_lnp Lipid Nanoparticle (LNP) Core amine This compound (Cationic Lipid) cargo Nucleic Acid Cargo (e.g., mRNA) amine->cargo Electrostatic Interaction helpers Helper Lipids (Cholesterol, etc.) cell Target Cell endosome Endosomal Release cell->endosome endosome->cargo Cargo Delivery to Cytoplasm cluster_lnp cluster_lnp cluster_lnp->cell Cellular Uptake

Caption: Conceptual role of this compound within a lipid nanoparticle.

Safety and Handling

As with any chemical reagent, proper handling of this compound is paramount to ensure laboratory safety. The information below is a summary based on available safety data sheets for similar long-chain aliphatic compounds.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and safety goggles to prevent skin and eye contact. [18]* Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors. Avoid generating dust. [18][19]* Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from heat and sources of ignition. [19][20]* First Aid (In case of exposure):

    • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. [20] * Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. [20] * Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately. Aspiration into the lungs can cause severe damage. [20] * Inhalation: Remove to fresh air. If not breathing, give artificial respiration. [20]

References

  • AxisPharm. (n.d.). Cationic Lipid.
  • Alfa Chemistry. (n.d.). Cationic Lipids.
  • Tahara, M., Kawakami, T., & Ikarashi, Y. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC International, 107(1), 61-68. [Link]

  • Process of synthesis of long-chain aliphatic amines. (1973).
  • Knaus, T., Mutti, F. G., & Faber, K. (2015). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Chemical Communications, 51(84), 15336-15339. [Link]

  • Cheméo. (2025). This compound. Retrieved from Cheméo website [Link]

  • Avanti Polar Lipids. (n.d.). Things to Consider When Choosing a Cationic Lipid for Your Formulation.
  • Sigma-Aldrich. (n.d.). Approaches to the Design of Lipid-based Nanocarriers for mRNA Delivery.
  • BenchChem. (2025). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
  • Alfa Chemistry. (n.d.). Cationic Lipids.
  • Kusch, P., Knupp, G., Hergarten, M., Wilk, M., & Djugum, J. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Journal of Chromatography A, 1114(2), 227-233. [Link]

  • Piers, K. L., Brown, M. H., & Hancock, R. E. (1993). Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length. Antimicrobial Agents and Chemotherapy, 37(7), 1558-1561. [Link]

  • Tahara, M., Kawakami, T., & Ikarashi, Y. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC International, 107(1), 61-68. [Link]

  • Hou, X., Zaks, T., Langer, R., & Dong, Y. (2021). Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery. Advanced Drug Delivery Reviews, 174, 113794. [Link]

  • Tahara, M., Kawakami, T., & Ikarashi, Y. (2023). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC International, 107(1). [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • ResearchGate. (n.d.). Reductive amination of bulky-bulky ketones and aldehyde employing AmDHs.
  • Wikipedia. (n.d.). Reductive amination. Retrieved from Wikipedia website [Link]

  • Xiao, Y. H., Chen, Y. M., Yao, X., Li, F., & Li, J. (2012). Effects of Quaternary Ammonium Chain Length on Antibacterial Bonding Agents. Journal of Dental Research, 91(7), 670-675. [Link]

  • Chemchart. (n.d.). 1-METHYL-CYCLOBUTYLAMINE (40571-47-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents.
  • Badcock, M. (2012). Cu-catalysed reductive amination of ketones with anilines using molecular hydrogen. Green Chemistry Blog. [Link]

  • Kabara, J. J., Conley, A. J., & Truant, J. P. (1972). Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. Antimicrobial Agents and Chemotherapy, 2(6), 492-498. [Link]

  • Ivanova, G., & Yordanova, Z. (2023). Antimicrobial activities of amphiphilic derivatives of α-amino acids. Journal of Chemical Technology and Metallurgy, 58(1), 1-13. [Link]

  • ResearchGate. (n.d.). Antimicrobial Activity of Amine Oxides: Mode of Action and Structure-Activity Correlation.
  • Metcalfe, L. D. (1966). Rapid, Quantitative Determination of Tertiary Amines in Long Chain Amine Oxdes by Thin Layer Chromatography. Analytical Chemistry, 38(3), 514-515. [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. [Link]

  • Afanasyev, O. I., Kuchuk, E., Usanov, D. L., & Pasyukov, D. V. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 718. [Link]

  • LibreTexts. (2020). 20.5: Synthesis of Primary Amines. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from Organic Chemistry Portal website [Link]

  • Sciencelab.com. (2005). Material Safety Data Sheet Nonadecane MSDS. Retrieved from Sciencelab.com website [Link]

  • Werkmeister, S., Junge, K., & Beller, M. (2020). General and selective synthesis of primary amines using Ni-based homogeneous catalysts. Chemical Science, 11(13), 3344-3351. [Link]

  • LibreTexts. (2025). 24.6: Synthesis of Amines. Chemistry LibreTexts. [Link]

  • PROCESS FOR DETERMINING LONG-CHAIN ALIPHATIC AMINE. (1985).
  • Kataoka, H. (2025). 2.1.2. Gas chromatography of amines as various derivatives.
  • Moore, F. L. (1962). Long-Chain Amines. Versatile Acid Extractants. Analytical Chemistry, 34(10), 1291-1293. [Link]

Sources

Navigating the Elusive Trail of 2-Aminononadecane: A Technical Guide to its Putative Natural Occurrence and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling a Phytochemical Enigma

The quest for novel bioactive compounds from natural sources is a cornerstone of modern drug discovery. Within the vast chemical diversity of the plant kingdom, long-chain aliphatic amines represent a class of molecules with significant, yet underexplored, therapeutic potential. This guide focuses on 2-Aminononadecane, a 19-carbon primary amine, as a case study to explore the complexities of identifying and characterizing such compounds from natural origins.

Initial database entries have suggested the presence of this compound in Thymus quinquecostatus, a plant species known for its rich profile of essential oils. However, a thorough review of the peer-reviewed literature on the chemical composition of T. quinquecostatus fails to corroborate this claim. The predominant constituents identified in this plant are volatile terpenes and phenolic compounds. This discrepancy highlights a critical challenge in natural product research: the need for rigorous, multi-faceted verification of compound identity and origin.

This guide, therefore, pivots from a singular focus on a likely misattributed occurrence to a broader, more practical framework. It will equip researchers with the scientific rationale and technical methodologies required to investigate the presence of this compound and other long-chain aliphatic amines in plants. We will delve into the known instances of structurally related compounds in flora, detail the appropriate extraction and analytical techniques, and discuss their potential biosynthesis and pharmacological relevance.

The Precedent for Long-Chain Aliphatic Amines in Plants: The Case of Sphingolipid Long-Chain Bases

While the direct evidence for this compound as a widespread plant metabolite is currently lacking, a class of structurally analogous and vital compounds, the sphingolipid long-chain bases (LCBs), are ubiquitous in the plant kingdom.[1][2] These LCBs, such as sphinganine and phytosphingosine, are foundational components of sphingolipids, which are essential for membrane structure and cellular signaling in plants.[3][4]

The biosynthesis of LCBs begins with the condensation of a fatty acyl-CoA (like palmitoyl-CoA) with the amino acid serine, forming a long aliphatic chain with an amino group.[1][5][6] This established biochemical pathway demonstrates that plants possess the enzymatic machinery to synthesize long-chain amino-alkane structures. It is therefore plausible that variations or alternative pathways could lead to the formation of simpler long-chain aliphatic amines like this compound, even if they are present in trace amounts.

Table 1: Comparison of this compound and a Common Plant Long-Chain Base

FeatureThis compoundSphinganine (d18:0)
Chemical Formula C₁₉H₄₁NC₁₈H₃₉NO₂
Molecular Weight 283.54 g/mol 301.51 g/mol
Structure CH₃(CH₂)₁₆CH(NH₂)CH₃CH₃(CH₂)₁₄CH(OH)CH(NH₂)CH₂OH
Functional Groups Primary aminePrimary amine, two hydroxyl groups
Known Role in Plants Not establishedStructural component of sphingolipids, signaling molecule precursor

Methodologies for the Extraction and Isolation of Long-Chain Aliphatic Amines from Plant Matrices

The physicochemical properties of this compound—a non-volatile, basic, and lipophilic molecule—dictate an extraction and isolation strategy vastly different from that used for essential oils. A systematic approach is crucial to successfully isolate and identify such compounds.

Experimental Protocol: Targeted Extraction of Basic Lipophilic Compounds
  • Plant Material Preparation:

    • Obtain fresh or properly dried and authenticated plant material (e.g., leaves, roots, stems).

    • Grind the material to a fine powder to maximize the surface area for extraction.

  • Solvent Extraction (Acid-Base Partitioning):

    • Step 1 (Initial Extraction): Macerate or perform Soxhlet extraction on the powdered plant material with a polar solvent such as methanol or ethanol. This will extract a broad range of metabolites.

    • Step 2 (Acidification): Concentrate the crude extract and acidify it with a dilute acid (e.g., 1-5% HCl or H₂SO₄) to a pH of approximately 2. This protonates the basic amines, forming their water-soluble salts.

    • Step 3 (Liquid-Liquid Partitioning): Partition the acidified extract with a non-polar organic solvent (e.g., hexane or diethyl ether). Non-basic, lipophilic compounds will move to the organic phase, while the protonated amines will remain in the aqueous phase. Discard the organic phase.

    • Step 4 (Basification and Re-extraction): Basify the aqueous phase with a base (e.g., NH₄OH or NaOH) to a pH of 9-10. This deprotonates the amine salts, converting them back to their free base form.

    • Step 5 (Final Extraction): Extract the basified aqueous phase with a non-polar organic solvent (e.g., dichloromethane or chloroform). The free amines will now partition into the organic phase.

    • Step 6 (Concentration): Collect the organic phase, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield a crude basic extract enriched with alkaloids and other amines.[7][8][9][10]

  • Purification by Solid-Phase Extraction (SPE):

    • Further purify the crude basic extract using SPE with a cation-exchange sorbent.

    • Load the extract onto the conditioned SPE cartridge.

    • Wash with a non-polar solvent to remove residual non-basic impurities.

    • Elute the amines with a solvent containing a small percentage of a basic modifier (e.g., methanol with 2-5% ammonium hydroxide).

Extraction_Workflow cluster_extraction Acid-Base Extraction cluster_purification Purification plant Powdered Plant Material crude_extract Crude Methanolic Extract plant->crude_extract Methanol acidified_extract Acidified Aqueous Phase (Amine Salts) crude_extract->acidified_extract Acidify (pH 2) & Partition with Hexane basified_extract Basified Aqueous Phase (Free Amines) acidified_extract->basified_extract Basify (pH 9-10) final_extract Enriched Basic Extract (in Organic Solvent) basified_extract->final_extract Extract with DCM spe Cation-Exchange SPE final_extract->spe pure_fraction Purified Amine Fraction spe->pure_fraction Elute with Basic Methanol caption Workflow for the extraction and purification of basic compounds.

Caption: Workflow for the extraction and purification of basic compounds.

Analytical Characterization: The Path to Unambiguous Identification

Due to their low volatility and polar nature, long-chain aliphatic amines are challenging to analyze directly by Gas Chromatography (GC). Therefore, derivatization is a critical step to enhance their volatility and improve chromatographic performance.

GC-Mass Spectrometry (GC-MS) Analysis with Derivatization
  • Derivatization:

    • The primary amine group of this compound can be derivatized to form less polar and more volatile compounds. Common derivatization techniques include:

      • Acylation: Reaction with reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA).

      • Silylation: Reaction with reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[11][12][13][14]

    • Protocol for Acylation:

      • Dry the purified amine fraction completely under a stream of nitrogen.

      • Add a suitable solvent (e.g., acetonitrile) and the acylating reagent (e.g., TFAA).

      • Heat the mixture at a controlled temperature (e.g., 60-70°C) for a specified time (e.g., 30-60 minutes).

      • Evaporate the excess reagent and solvent under nitrogen.

      • Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate) for GC-MS injection.

  • GC-MS Analysis:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Inlet: A split/splitless or cold-on-column inlet is suitable.

    • Oven Program: A temperature gradient from a low initial temperature (e.g., 80°C) to a high final temperature (e.g., 300°C) is necessary to elute the long-chain derivative.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. The fragmentation pattern of the derivatized this compound will provide structural information for identification. Comparison with a synthesized authentic standard is essential for confirmation.

Analytical_Workflow start Purified Amine Fraction derivatization Derivatization (e.g., Acylation with TFAA) start->derivatization gc_ms GC-MS Analysis derivatization->gc_ms data_analysis Data Analysis gc_ms->data_analysis identification Compound Identification data_analysis->identification Compare with Standard & Library caption Analytical workflow for the identification of long-chain amines.

Caption: Analytical workflow for the identification of long-chain amines.

Potential Biosynthesis and Ecological Roles

While a specific pathway for this compound in plants is not known, we can hypothesize based on known metabolic processes. The biosynthesis of aliphatic amines in plants can occur through the decarboxylation of amino acids or the transamination of aldehydes.[15] The long aliphatic chain of this compound could potentially be derived from fatty acid metabolism.

The ecological roles of such compounds are also an area for future research. In some organisms, long-chain amines are involved in chemical defense or signaling. Their amphiphilic nature could allow them to interact with and disrupt microbial membranes, suggesting a potential role in plant defense against pathogens.

Pharmacological Significance and Future Directions

Long-chain aliphatic amines are a class of compounds with demonstrated and potential utility in drug development. Their key properties and applications include:

  • Surfactant and Emulsifying Agents: Their amphiphilic nature makes them useful in various formulations.

  • Antimicrobial Activity: The ability to disrupt cell membranes imparts potential antibacterial and antifungal properties.

  • Pro-drug Moieties: They can be used to mask charged groups (like phosphates or phosphonates) in drugs, enhancing their cell permeability and oral bioavailability.[16][17]

The potential for this compound and related compounds to act as novel therapeutic agents or as scaffolds for drug design is significant. The methodologies outlined in this guide provide a robust framework for researchers to explore the natural world for these and other valuable long-chain aliphatic amines. The initial, albeit unconfirmed, report of this compound in Thymus quinquecostatus should serve not as a dead end, but as a catalyst for rigorous, hypothesis-driven investigation into the fascinating and underexplored realm of plant-derived aliphatic amines.

References

  • Chen, M., et al. (2010). Biosynthesis of Sphingolipids in Plants (and Some of Their Functions). Advances in Experimental Medicine and Biology, 688, 249-63.
  • Bagni, N., & Tassoni, A. (2001). Biosynthesis, oxidation and conjugation of aliphatic polyamines in higher plants. Amino Acids, 20(3), 301-17.
  • Sperling, P., et al. (2003). Plant sphingolipids: Structural diversity, biosynthesis, first genes and functions. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1632(1-3), 1-15.
  • Chen, M., et al. (2012). Sphingolipid Long-Chain Base Hydroxylation Is Important for Growth and Regulation of Sphingolipid Content and Composition in Arabidopsis. The Plant Cell, 24(10), 4331-4344.
  • Hernández-Gras, F., & Gudesblat, G. E. (2018). Sphingolipid Long-Chain Base Signaling in Compatible and Non-Compatible Plant–Pathogen Interactions in Arabidopsis. International Journal of Molecular Sciences, 19(9), 2743.
  • Alfa Chemistry. (n.d.). Extraction of Alkaloids. Alfa Chemistry Website.
  • Napier, J. A., et al. (2010). Biosynthesis of sphingolipids in plants (and some of their functions). Advances in Experimental Medicine and Biology, 688, 249-63.
  • Markham, J. E., et al. (2013). Long-chain bases (LCBs) found in plant sphingolipids.
  • Lifeasible. (n.d.). Alkaloid Extraction Methods. Lifeasible Website.
  • Kihara, A. (2014). Biosynthesis of Long Chain Base in Sphingolipids in animals, Plants and Fungi. Biomolecules and Therapeutics, 22(4), 275-281.
  • Kihara, A. (2014). Biosynthesis of long chain base in sphingolipids in animals, plants and fungi. Biomolecules & Therapeutics, 22(4), 275-281.
  • van Doorn, W. G., & Woltering, E. J. (2013). Schematic representation of sphingolipid biosynthesis in plants.
  • Li, Y., et al. (2014). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research, 6(1), 449-452.
  • Mondal, S. (2017). General Methods of Extraction and Isolation of Alkaloids.
  • Slideshare. (n.d.). alkaloids and extraction of alkaloids. Slideshare.
  • Michaelson, L. V., et al. (2016). Plant sphingolipids: Their importance in cellular organization and adaption. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1861(9), 1329-1335.
  • Bagni, N., & Tassoni, A. (2001). Biosynthesis, oxidation and conjugation of aliphatic polyamines in higher plants.
  • Bagni, N., & Tassoni, A. (2001). Aliphatic monoamines in plants.
  • BenchChem. (n.d.).
  • Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-19.
  • Kataoka, H. (1995). Gas chromatography of amines as various derivatives.
  • Chemistry For Everyone. (2023, August 14).
  • Regis Technologies. (n.d.).
  • Yan, V. C., et al. (2020). Aliphatic amines are viable pro-drug moieties in phosphonoamidate drugs. Bioorganic & Medicinal Chemistry Letters, 30(24), 127656.

Sources

An In-Depth Technical Guide to the Synthesis of Racemic and Optically Active 2-Aminononadecane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for the preparation of 2-aminononadecane, a long-chain primary amine with significant potential as a synthetic building block in pharmaceutical and materials science. We will explore robust methodologies for producing the racemic mixture, including reductive amination of 2-nonadecanone and reduction of the corresponding oxime. Furthermore, this guide delves into the more nuanced challenge of producing enantiomerically pure (R)- and (S)-2-aminononadecane. Key strategies discussed include the classical approach of chiral resolution of the racemate via diastereomeric salt formation and an overview of modern asymmetric synthesis techniques. Each section is grounded in mechanistic principles, providing not just protocols, but also the causal logic behind the selection of reagents and reaction conditions, designed to empower researchers in their own synthetic endeavors.

Introduction: The Significance and Synthetic Challenges of this compound

This compound (C19H41N) is a saturated long-chain aliphatic primary amine.[1] Its structure, featuring a chiral center at the C-2 position and a long lipophilic C17 alkyl chain, makes it a valuable intermediate. Long-chain chiral amines are integral components of complex lipids, such as sphingolipids, and serve as precursors for specialty surfactants, and as building blocks in the development of novel therapeutic agents where lipophilicity and stereochemistry are critical for biological activity.

The synthesis of this compound presents two primary challenges:

  • Efficient C-N Bond Formation: Introducing a primary amine onto a long, sterically unactivated alkyl chain requires reliable and high-yielding methodologies.

  • Control of Stereochemistry: As the C-2 position is a stereocenter, the synthesis of optically active this compound requires either the separation of a racemic mixture or the use of an enantioselective synthetic route.

This guide will address these challenges by presenting field-proven methods for both racemic and enantioselective synthesis.

Synthesis of Racemic (dl)-2-Aminononadecane

The most direct approaches to racemic this compound begin with the corresponding ketone, 2-nonadecanone. This starting material can be synthesized via several classical methods, such as the acetoacetic ester synthesis using 1-bromoheptadecane, or by oxidation of 2-nonadecanol.

Method A: Reductive Amination of 2-Nonadecanone

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a ketone with an amine source to form an imine intermediate, which is then reduced in situ to the target amine.[2] This one-pot procedure is highly efficient for generating primary amines from ketones using ammonia or an ammonia equivalent.

Causality and Experimental Choices:

  • Amine Source: While aqueous ammonia can be used, its direct use can be inefficient. A common strategy is to use a precursor that can be easily deprotected, such as benzylamine. The resulting N-benzyl amine can be cleaved via catalytic hydrogenolysis to yield the primary amine.[3]

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is often the reagent of choice. Its mild nature and steric bulk allow it to selectively reduce the protonated imine intermediate much faster than the starting ketone, minimizing the formation of the corresponding alcohol byproduct.[4] Sodium cyanoborohydride (NaBH₃CN) is another effective, albeit more toxic, alternative.[5]

  • Reaction Conditions: The reaction is typically run in a chlorinated solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM) at ambient temperature to ensure stability of the reagents and intermediates.

G cluster_synthesis Synthesis of (dl)-2-Aminononadecane ketone 2-Nonadecanone imine Imine/Iminium Intermediate ketone->imine Condensation amine_source Ammonia / Benzylamine amine_source->imine product Racemic this compound (or N-benzyl protected) imine->product Reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product

Experimental Protocol: Synthesis of (dl)-N-Benzyl-2-aminononadecane

  • To a solution of 2-nonadecanone (1.0 eq) in 1,2-dichloroethane (DCE, ~0.2 M), add benzylamine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the ketone.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (dl)-N-Benzyl-2-aminononadecane.

Debenzylation to the primary amine is readily achieved by catalytic hydrogenation using H₂ gas and a Palladium on carbon (Pd/C) catalyst in a solvent like ethanol or ethyl acetate.[3]

Method B: Reduction of 2-Nonadecanone Oxime

An alternative robust method involves the conversion of the ketone to an oxime, followed by its reduction. This two-step process is often high-yielding and avoids the direct handling of ammonia.

Causality and Experimental Choices:

  • Oxime Formation: 2-Nonadecanone is converted to 2-nonadecanone oxime by reacting it with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base like pyridine or sodium acetate to neutralize the liberated HCl.

  • Reduction: The C=N bond of the oxime is readily reduced to an amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., THF, diethyl ether) is highly effective for this transformation.[3] Alternatively, catalytic hydrogenation using Raney Nickel (Ra-Ni) can be employed.

Experimental Protocol: Synthesis of (dl)-2-Aminononadecane via Oxime Reduction

  • Oxime Formation: Dissolve 2-nonadecanone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol. Add pyridine (2.0 eq) and heat the mixture to reflux for 2-4 hours. Monitor by TLC. Once complete, cool the mixture, and pour it into cold water. Collect the precipitated solid oxime by filtration and dry.

  • Oxime Reduction: In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add a solution of the 2-nonadecanone oxime (1.0 eq) in THF dropwise to the LiAlH₄ suspension at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.

  • Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 1 hour, then remove by filtration, washing the solid with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield crude (dl)-2-aminononadecane, which can be further purified by distillation or chromatography.

Synthesis of Optically Active (R)- and (S)-2-Aminononadecane

The preparation of enantiomerically pure amines is critical for applications in drug development. This can be achieved by separating the racemic mixture or by employing a stereoselective synthesis.

Chiral Resolution of Racemic this compound

Chiral resolution is a classical and highly effective technique that relies on the physical separation of diastereomers.[6] The racemic amine (a base) is reacted with an enantiomerically pure chiral acid to form a pair of diastereomeric salts.[7] These salts possess different physical properties, most notably solubility, allowing one diastereomer to be selectively crystallized.[8]

Causality and Experimental Choices:

  • Protecting Group: Direct resolution of the primary amine can be challenging. It is often more effective to resolve a secondary amine derivative, such as the N-benzyl derivative prepared via reductive amination.[3] The bulky group can lead to better-defined crystal structures.

  • Resolving Agent: The choice of resolving agent is crucial and often determined empirically. For basic amines, chiral carboxylic acids are used. N-Benzoyl-L-alanine and its D-enantiomer have proven effective for resolving long-chain N-benzyl amines.[3] Other common agents include (+)-tartaric acid and (-)-mandelic acid.[6]

  • Solvent System: The solvent for crystallization must be chosen to maximize the solubility difference between the two diastereomeric salts. Ethanol is a common choice for such polar salts.

G racemate (R/S)-Amine (Racemate) salts Mixture of Diastereomeric Salts ((R)-Amine•(+)-Acid) ((S)-Amine•(+)-Acid) racemate->salts resolving_agent (+)-Chiral Acid resolving_agent->salts crystallization Fractional Crystallization salts->crystallization less_soluble Less Soluble Diastereomeric Salt crystallization->less_soluble Precipitates more_soluble More Soluble Diastereomeric Salt (in filtrate) crystallization->more_soluble Remains in Solution enantiomer1 Enantiomerically Pure (R)-Amine less_soluble->enantiomer1 enantiomer2 Enantiomerically Enriched (S)-Amine more_soluble->enantiomer2 base_workup1 Base (e.g., NaOH) base_workup1->enantiomer1 base_workup2 Base (e.g., NaOH) base_workup2->enantiomer2

Experimental Protocol: Resolution of (dl)-N-Benzyl-2-aminononadecane This protocol is adapted from the successful resolution of a similar long-chain amine.[3]

  • Dissolve the racemic (dl)-N-benzyl-2-aminononadecane (1.0 eq) in warm ethanol.

  • In a separate flask, dissolve an equimolar amount of the resolving agent, e.g., N-benzoyl-L-alanine (1.0 eq), in warm ethanol.

  • Add the resolving agent solution to the amine solution. Allow the mixture to cool slowly to room temperature, and then store at 4 °C for 24-48 hours to facilitate crystallization.

  • Collect the crystalline salt by filtration. This first crop will be enriched in one diastereomer. The enantiomeric purity of the amine can be checked at this stage by liberating a small sample with base and analyzing by chiral HPLC.

  • Recrystallize the salt from fresh ethanol until a constant specific rotation is achieved, indicating diastereomeric purity.

  • To recover the enantiomerically pure amine, dissolve the purified diastereomeric salt in a biphasic mixture of diethyl ether and water. Add aqueous NaOH solution to basify the mixture (pH > 11).

  • Separate the layers and extract the aqueous phase with diethyl ether.

  • Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the enantiomerically pure N-benzyl-2-aminononadecane.

  • The other enantiomer can be recovered from the mother liquor from the initial crystallization by a similar process using the opposite enantiomer of the resolving agent (e.g., N-benzoyl-D-alanine).

  • The N-benzyl group is removed by catalytic hydrogenolysis as previously described to yield the final optically active primary amine.

Asymmetric Synthesis Strategies

Modern synthetic chemistry increasingly favors direct asymmetric synthesis over classical resolution. These methods construct the chiral center with a specific stereochemistry from the outset.

  • Asymmetric Reductive Amination: This powerful technique utilizes a chiral catalyst to control the stereochemical outcome of the reduction of the imine intermediate.[9] Catalytic systems often involve transition metals like Iridium, Rhodium, or Ruthenium complexed with chiral phosphine or diamine ligands. While highly effective for aryl ketones, achieving high enantioselectivity for purely aliphatic ketones like 2-nonadecanone remains a significant challenge, often requiring extensive catalyst and reaction condition screening.[9]

  • Asymmetric Reduction of Imines/Oximes: The C=N double bond of an imine or oxime derivative can be reduced enantioselectively using chiral catalysts or stoichiometric chiral reducing agents. For example, chiral spiroborate esters have been shown to promote the enantioselective reduction of oxime ethers to chiral amines with high enantiomeric excess.[10] Similarly, iridium-based catalysts have been developed for the highly enantioselective and chemoselective hydrogenation of oximes to chiral hydroxylamines, which can then be further reduced to the amine.[11]

G cluster_hofmann Hofmann Rearrangement cluster_curtius Curtius Rearrangement amide Primary Amide (R-CONH₂) nbromo N-Bromoamide amide->nbromo Br₂/NaOH isocyanate1 Isocyanate (R-N=C=O) nbromo->isocyanate1 NaOH, Δ (1,2-shift) amine1 Primary Amine (R-NH₂) isocyanate1->amine1 H₂O (Hydrolysis) - CO₂ acyl_azide Acyl Azide (R-CON₃) isocyanate2 Isocyanate (R-N=C=O) acyl_azide->isocyanate2 Heat (Δ) - N₂ (1,2-shift) amine2 Primary Amine (R-NH₂) isocyanate2->amine2 H₂O (Hydrolysis) - CO₂

Note on Rearrangement Reactions: The Hofmann and Curtius rearrangements convert amides and acyl azides, respectively, into primary amines with one less carbon atom.[12][13] A key feature of these reactions is that the migration of the alkyl group occurs with complete retention of configuration.[14][15] Therefore, if one were to start with an optically active precursor, such as (R)-2-methylnonadecanamide, the Hofmann rearrangement would yield (R)-2-aminononadecane.

Quantitative Data Summary

The following table provides representative data for the synthesis of long-chain amines, which can be expected to be similar for this compound.

MethodStarting MaterialProductTypical Yield (%)Key Features
Reductive Amination 2-Nonadecanone(dl)-2-Aminononadecane75-90%One-pot, high efficiency, mild conditions with STAB.
Oxime Reduction 2-Nonadecanone Oxime(dl)-2-Aminononadecane80-95%Two steps, uses powerful but hazardous reagents (LiAlH₄).
Chiral Resolution (dl)-Amine(R)- or (S)-Amine< 50% (per enantiomer)Classical, reliable, but maximum theoretical yield is 50%.
Asymmetric Synthesis 2-Nonadecanone(R)- or (S)-AmineVariable (50-95%)Potentially high-yielding and atom-economical; requires specialized catalysts.

Conclusion

The synthesis of this compound is readily achievable in its racemic form through established methods such as reductive amination or oxime reduction, with the former offering a more streamlined, one-pot approach. For researchers requiring enantiomerically pure material, the classical method of chiral resolution via diastereomeric salt formation remains a robust and dependable strategy, despite its inherent yield limitation. While direct asymmetric synthesis presents a more modern and potentially efficient alternative, its application to simple aliphatic amines like this compound requires careful development and optimization. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available resources, and the critical need for stereochemical purity.

References

  • JoVE. (2025). Preparation of 1° Amines: Hofmann and Curtius Rearrangement Overview. JoVE. Available from: [Link]

  • Wikipedia. Hofmann rearrangement. Wikipedia. Available from: [Link]

  • Chemistry Steps. Hofmann Rearrangement. Chemistry Steps. Available from: [Link]

  • Wikipedia. Curtius rearrangement. Wikipedia. Available from: [Link]

  • NROChemistry. Hofmann Rearrangement: Mechanism & Examples. NROChemistry. Available from: [Link]

  • Chemistry LibreTexts. (2024). Synthesis of Amines. Chemistry LibreTexts. Available from: [Link]

  • Munk-Weinert, M., & Prostenik, M. (1954). Synthesis of Optically Active 2-Aminooctadecanes. The Journal of Organic Chemistry, 19(4), 554-559. Available from: [Link]

  • Chemistry Steps. Curtius Rearrangement. Chemistry Steps. Available from: [Link]

  • ResearchGate. (Request PDF). Asymmetric Reduction of Oximes and Imines Using Chiral Borohydride Derivatives. Available from: [Link]

  • ResearchGate. (2020). Synthesis of (2S,3R,5R)-2-Azido-3,5-dihydroxynonadecane Sphingolipid Analogue. Available from: [Link]

  • PMC - NIH. (2022). The Origin of Stereoselectivity in the Hydrogenation of Oximes Catalyzed by Iridium Complexes: A DFT Mechanistic Study. Available from: [Link]

  • ACS Publications. Asymmetric Reduction of Oxime Ethers Promoted by Chiral Spiroborate Esters with an O3BN Framework. The Journal of Organic Chemistry. Available from: [Link]

  • InCatT - Innovative Catalyst Technologies. (2020). Solved at last: Direct catalytic synthesis of chiral hydroxylamines from oximes. Available from: [Link]

  • ResearchGate. Electroreduction of oximes to chiral amines. Available from: [Link]

  • CORE. (2018). Enantioselective synthesis of amines by combining photoredox and enzymatic catalysis in a cyclic reaction network. Available from: [Link]

  • RSC Publishing. Enantioselective synthesis of amines by combining photoredox and enzymatic catalysis in a cyclic reaction network. Chemical Science. Available from: [Link]

  • ResearchGate. Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry. Available from: [Link]

  • RSC Publishing. Parallel kinetic resolution of racemic amines using 3-N,N-diacylaminoquinazolin-4(3H)-ones. Available from: [Link]

  • ResearchGate. (2018). Enantioselective synthesis of amines by combining photoredox and enzymatic catalysis in a cyclic reaction network. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of primary amines. Available from: [Link]

  • YouTube. (2020). Resolution of a Racemic Mixture. Available from: [Link]

  • PubChem - NIH. this compound. PubChem. Available from: [Link]

  • Chemistry LibreTexts. (2023). Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available from: [Link]

  • Kanazawa University. (2019). New synthesis strategy for chiral drugs -- versatile chiral chemical species from aldehydes. Available from: [Link]

  • Wiley Online Library. 2-Picoline-borane: A non-toxic reducing agent for oligosaccharide labeling by reductive amination. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • Scribd. 4-2-Resolution of Racemic Mixture. Scribd. Available from: [Link]

  • ResearchGate. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Available from: [Link]

  • Semantic Scholar. (2017). The Kinetic Resolution of Racemic Amines Using a Whole-Cell Biocatalyst Co-Expressing Amine Dehydrogenase and NADH Oxidase. Available from: [Link]

  • ResearchGate. (Request PDF). Synthesis of 2-Amino-8-oxodecanoic Acids (Aodas) Present in Natural Hystone Deacetylase Inhibitors. Available from: [Link]

  • MDPI. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Available from: [Link]

  • PMC - NIH. (2023). Synthesis of 2-Azanorbornanes via Strain-Release Formal Cycloadditions Initiated by Energy Transfer. Available from: [Link]

  • PubMed. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. Available from: [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of Long-Chain Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Long-chain primary amines (LCPAs) are a fascinating and versatile class of organic molecules characterized by a hydrophobic alkyl chain of significant length (typically C8 or longer) and a terminal primary amine (-NH₂) group. This amphiphilic structure—a polar, hydrophilic head and a nonpolar, lipophilic tail—is the fundamental driver of their diverse and potent biological activities. In nature, this structural motif is found in critical signaling lipids like sphingosine, a key component of cell membranes and a precursor to bioactive molecules such as sphingosine-1-phosphate (S1P).[1][2][3] Synthetically, LCPAs and their derivatives have been developed as powerful antimicrobial agents, antifungals, and even as potential anticancer therapeutics.[4][5][6][7]

The lone pair of electrons on the nitrogen atom makes the amine group both basic and nucleophilic, allowing it to interact with a wide array of biological targets.[8] The biological action of these compounds is profoundly influenced by the length and saturation of the alkyl chain, which governs their hydrophobicity and ability to intercalate into lipid membranes.[4][9][10] This guide provides an in-depth exploration of the mechanisms, applications, and experimental evaluation of LCPAs for researchers, scientists, and drug development professionals. We will delve into their structure-activity relationships, core mechanisms of action, and provide validated protocols for assessing their biological effects.

Chapter 1: Core Mechanisms of Biological Activity

The biological activities of LCPAs are predominantly rooted in their ability to interact with and disrupt the lipid bilayers that form cellular and organellar membranes. However, their actions are not limited to membrane perturbation and can include specific enzyme inhibition and modulation of signaling pathways.

Disruption of Cell Membrane Integrity

The primary and most well-documented mechanism of action, particularly for antimicrobial and antifungal LCPAs, is the disruption of the cell membrane.[4][10] The process is driven by the molecule's amphiphilic nature.

  • Initial Interaction: The positively charged amine headgroup (protonated at physiological pH) is electrostatically attracted to the negatively charged components of microbial membranes, such as phospholipids in bacteria and fungi.

  • Hydrophobic Insertion: Following this initial binding, the long, hydrophobic alkyl chain inserts itself into the lipid bilayer.[11] This intercalation disrupts the ordered packing of the membrane phospholipids.

  • Pore Formation & Leakage: The accumulation of LCPAs within the membrane leads to a loss of structural integrity, causing increased permeability, the formation of pores or channels, and subsequent leakage of essential intracellular components like potassium ions (K⁺) and ATP.[4][12] This ultimately leads to metabolic arrest and cell death.

The disorganization of the membrane structure is considered the principal reason for the broad-spectrum antimicrobial activity observed in many amine-containing compounds.[4][10]

Enzyme Inhibition

Certain LCPAs and their derivatives can act as specific enzyme inhibitors. This mechanism is central to the action of allylamines and benzylamines, a major class of antifungal drugs.[13][14]

  • Target Enzyme: These compounds specifically inhibit squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[13][14]

  • Mechanism: Inhibition of this enzyme leads to a deficiency in ergosterol, a critical component that regulates the fluidity and function of fungal cell membranes. Simultaneously, it causes a toxic accumulation of the substrate, squalene. This dual effect disrupts membrane integrity and leads to fungal cell death.[13]

Furthermore, some long-chain amines have been shown to inhibit other enzymes, such as the dynamin GTPase, which is involved in endocytosis. This activity is also dependent on the alkyl chain length.[15]

Modulation of Endogenous Signaling Pathways

LCPAs are structurally analogous to endogenous bioactive lipids, such as sphingosine. Sphingosine itself is a long-chain amino alcohol that serves as the backbone for all sphingolipids, which are essential for membrane structure and signaling.[2][3][16]

  • Sphingosine-1-Phosphate (S1P) Pathway: Sphingosine is phosphorylated to form sphingosine-1-phosphate (S1P), a potent signaling molecule that regulates numerous cellular processes, including cell growth, survival, migration, and immune responses, by binding to five specific G protein-coupled receptors (S1P₁₋₅).[1][17]

  • Induction of Apoptosis: As signaling molecules, sphingosine and its derivatives can influence the balance between cell survival and apoptosis (programmed cell death).[3] Exogenous LCPAs can mimic these effects, and some have been shown to induce apoptosis in cancer cells, making them promising candidates for anticancer drug development.[6][18]

Chapter 2: Key Biological Activities & Applications

The fundamental mechanisms described above translate into several significant biological activities with direct therapeutic and industrial applications.

Antimicrobial and Antifungal Activity

LCPAs exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[5][9]

  • Bacteria: The efficacy of LCPAs is often greater against Gram-positive bacteria, whose cell walls are more easily permeated. However, they remain effective against Gram-negative bacteria by disrupting both the outer and inner membranes.[5][19]

  • Fungi: LCPAs and their derivatives, like amine oxides, are effective against yeasts and filamentous fungi.[4] The primary mechanism is the lytic disruption of the fungal cell membrane.[4] Specific classes, such as allylamines, act by inhibiting ergosterol biosynthesis.[13][20][21]

Anticancer Properties

The potential of LCPAs as anticancer agents is an area of growing research interest. Their ability to selectively target and kill cancer cells is attributed to several mechanisms.

  • Cytotoxicity: Many synthetic amine derivatives have demonstrated potent cytotoxic activity against various human cancer cell lines, including leukemia, melanoma, and carcinomas.[6][18][22][23]

  • Induction of Apoptosis: Rather than just causing necrotic cell death via membrane lysis, some LCPAs can trigger the organized process of apoptosis. For instance, certain derivatives have been shown to arrest the cell cycle and induce apoptosis in breast cancer cells.[18]

  • Inhibition of Autophagy: Dimeric bisaminoquinolines, which feature long-chain amine linkers, have been identified as potent inhibitors of autophagy, a survival pathway that cancer cells use to withstand stress. This inhibition contributes to their antitumor activity.[22]

Structure-Activity Relationships (SAR)

The biological potency of LCPAs is not uniform but is critically dependent on their chemical structure. Understanding these relationships is vital for designing more effective and selective molecules.

  • Alkyl Chain Length: This is arguably the most critical factor. For antimicrobial activity, an optimal chain length of 11 to 15 carbons is often the most active.[9] Similarly, for quaternary ammonium compounds, increasing the chain length up to C16 can dramatically enhance antibacterial potency.[11] This is because the chain must be long enough to effectively penetrate the hydrophobic core of the bacterial membrane.[4][10][11]

  • Nature of the Amine Group: Quaternization of the amine (forming a quaternary ammonium salt) often enhances antimicrobial activity by creating a permanent positive charge, strengthening the initial electrostatic attraction to the microbial cell surface.[7][15] However, protonated primary, secondary, and tertiary amines can also be highly effective.[24]

  • Saturation: Unlike fatty acids, where monounsaturation can increase antimicrobial action, for alkyl amines, this does not generally increase activity.[9]

Table 1: Example Structure-Activity Relationship Data for Antimicrobial Amines
Compound ClassKey Structural FeatureImpact on ActivityReference
Alkyl AminesOptimal Chain Length (C11-C15)Peak antimicrobial and antifungal activity.[9]
Quaternary AmmoniumIncreasing Chain Length (up to C16)Increases hydrophobicity, enhancing membrane penetration and antibacterial effect.[11]
Amine OxidesLong Alkyl ChainPrimary determinant of antimicrobial activity; polar headgroup has moderate influence.[4][10]
Dimeric QuinolinesLinker Chain LengthLonger triamine linkers improve autophagy inhibition and antitumor activity.[22]

Chapter 3: Essential Experimental Protocols

To rigorously assess the biological activity of novel LCPAs, standardized and validated experimental protocols are essential. The following sections detail the methodologies for key assays, explaining the causality behind each step to ensure trustworthy and reproducible results.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC assay is the gold standard for quantifying the antimicrobial potency of a compound. It determines the lowest concentration of an agent that prevents the visible growth of a microorganism.[25][26][27] The broth microdilution method is widely used for its efficiency and low sample requirement.[27][28][29]

Causality & Self-Validation: This protocol is self-validating through the mandatory inclusion of controls. The Positive Control (microorganism in broth, no compound) ensures the bacteria are viable and capable of growth under the assay conditions. The Negative Control (broth only) confirms the sterility of the medium. The serial dilution is critical for precisely identifying the minimum effective concentration rather than just a concentration that works.

Step-by-Step Methodology:

  • Preparation of Compound Stock: Dissolve the test LCPA in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Microplate Preparation: Add 100 µL of sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) to each well of a 96-well microtiter plate.

  • Serial Dilution:

    • Add 100 µL of the compound stock solution to the first well of a row and mix thoroughly. This creates an initial 1:2 dilution.

    • Transfer 100 µL from the first well to the second well and mix.

    • Continue this two-fold serial dilution across the plate, discarding 100 µL from the last well. This creates a gradient of decreasing compound concentrations.[26][28]

  • Inoculum Preparation: Grow the target microorganism in broth to the mid-logarithmic phase. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Inoculation: Add 10 µL of the standardized inoculum to each well (except the negative control well).

  • Controls:

    • Positive Control: One well containing medium and inoculum but no test compound.

    • Negative Control: One well containing medium only.

  • Incubation: Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading the MIC: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound in which there is no visible turbidity (growth).[27] This can also be read quantitatively using a microplate reader to measure absorbance at 600 nm.

Protocol: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound, which is crucial for anticancer drug screening.[18] It measures the metabolic activity of cells, which is an indicator of cell viability.

Causality & Self-Validation: The principle of this assay is that viable, metabolically active cells contain mitochondrial reductase enzymes that can convert the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. Controls are essential: Untreated Cells serve as the 100% viability control, while a Known Toxin (e.g., doxorubicin) acts as a positive control for cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test LCPA in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the wells. Include untreated control wells and positive control wells.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • Addition of MTT Reagent: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization of Formazan: Carefully remove the medium from the wells. Add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Gently shake the plate to ensure complete dissolution. Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the compound concentration.[23]

Protocol: Bacterial Membrane Permeabilization Assay

This assay directly measures a key mechanism of action for many LCPAs: their ability to damage bacterial membranes.[19][30] It uses fluorescent probes that are normally excluded from healthy cells but can enter and fluoresce within cells that have compromised membranes.[12][31]

Causality & Self-Validation: This assay provides direct mechanistic insight. Probes like Propidium Iodide (PI) or SYTOX Green are impermeable to intact membranes.[12][32] An increase in fluorescence directly indicates that the test compound has permeabilized the membrane, allowing the dye to enter and bind to intracellular nucleic acids. Untreated bacteria serve as the baseline (low fluorescence), while heat-killed or detergent-treated bacteria can serve as a positive control for maximum permeabilization.

Step-by-Step Methodology:

  • Bacterial Culture: Grow the target bacteria (e.g., E. coli) to the mid-log phase, then harvest the cells by centrifugation.

  • Cell Preparation: Wash the bacterial pellet twice with a suitable buffer (e.g., PBS or HEPES) and resuspend to a final optical density (OD₆₀₀) of ~0.5.

  • Assay Setup: In a 96-well black, clear-bottom plate, add the bacterial suspension to each well.

  • Addition of Fluorescent Probe: Add the membrane-impermeable dye (e.g., SYTOX Green to a final concentration of 1-5 µM) to each well.

  • Baseline Reading: Measure the baseline fluorescence using a microplate reader set to the appropriate excitation/emission wavelengths (e.g., ~485/520 nm for SYTOX Green).

  • Compound Addition: Add various concentrations of the test LCPA to the wells.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity kinetically over time (e.g., every 2 minutes for 60 minutes). A rapid increase in fluorescence indicates membrane permeabilization.[31]

  • Data Analysis: Plot the change in fluorescence intensity over time for each concentration of the LCPA. This provides a quantitative measure of the rate and extent of membrane damage.

Chapter 4: Visualization of Workflows and Mechanisms

Visual diagrams are indispensable tools for conceptualizing complex biological processes and experimental designs. The following diagrams are rendered using Graphviz to illustrate key concepts discussed in this guide.

Experimental Workflow for Bioactivity Screening

This diagram outlines a logical workflow for screening a library of novel LCPA compounds to identify promising leads.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Cytotoxicity cluster_2 Phase 3: Mechanistic Studies Compound_Library LCPA Compound Library Primary_Screen High-Throughput MIC Assay (vs. Bacteria & Fungi) Compound_Library->Primary_Screen Hit_Confirmation Dose-Response MIC (Hit Confirmation) Primary_Screen->Hit_Confirmation Identify 'Hits' Cytotoxicity_Assay Mammalian Cell Cytotoxicity Assay (MTT) (Assess Selectivity) Hit_Confirmation->Cytotoxicity_Assay Mechanism_Assay Membrane Permeabilization Assay Cytotoxicity_Assay->Mechanism_Assay Select 'Leads' (Potent & Selective) SAR_Analysis Structure-Activity Relationship (SAR) Analysis Mechanism_Assay->SAR_Analysis SAR_Analysis->Compound_Library Design New Analogs

Caption: A typical workflow for screening and optimizing long-chain primary amines.

Mechanism of Membrane Disruption

This diagram illustrates the step-by-step process by which an LCPA disrupts a bacterial cell membrane.

G cluster_membrane Bacterial Cell Membrane (Negatively Charged) Membrane_Intact Phospholipid Bilayer Intact & Ordered Membrane_Disrupted Phospholipid Bilayer Disordered & Permeabilized Membrane_Intact->Membrane_Disrupted 2. Hydrophobic Insertion & Disruption Leakage Leakage of Ions (K+) & ATP Membrane_Disrupted->Leakage 3. Pore Formation LCPA LCPA {Positively Charged Head | Hydrophobic Tail} LCPA->Membrane_Intact 1. Electrostatic Attraction Death Cell Death Leakage->Death 4. Metabolic Arrest

Caption: Mechanism of LCPA-induced bacterial membrane disruption and cell death.

Sphingosine-1-Phosphate (S1P) Signaling Pathway

This diagram shows the biosynthesis of the endogenous LCPA-like molecule S1P and its subsequent receptor-mediated signaling.

G cluster_cell Cell Membrane Ceramide Ceramide Ceramidase Ceramidase Ceramide->Ceramidase Sphingosine Sphingosine (Long-Chain Amino Alcohol) SphK Sphingosine Kinases (SphK1/2) Sphingosine->SphK S1P Sphingosine-1-Phosphate (S1P) S1PR S1P Receptors (S1P₁₋₅) S1P->S1PR Extracellular Binding Cell_Response Cellular Responses (Survival, Proliferation, Migration) S1PR->Cell_Response G-protein Signaling Ceramidase->Sphingosine SphK->S1P

Caption: Biosynthesis and signaling pathway of the bioactive lipid S1P.

Conclusion

Long-chain primary amines represent a structurally simple yet biologically powerful class of molecules. Their fundamental amphiphilic design enables them to effectively target and disrupt microbial membranes, providing a basis for potent antimicrobial and antifungal activity. Furthermore, their structural similarity to endogenous lipid messengers like sphingosine opens avenues for their development as modulators of complex cellular processes, including apoptosis and autophagy, with significant potential in cancer therapy. The rational design of new LCPA derivatives, guided by a thorough understanding of structure-activity relationships and validated by rigorous experimental protocols, will continue to be a fruitful area of research for drug development professionals. The methodologies and mechanistic insights provided in this guide offer a robust framework for scientists aiming to explore and harness the therapeutic potential of these versatile compounds.

References

  • Subik, J., et al. (1977). Antimicrobial Activity of Amine Oxides: Mode of Action and Structure-Activity Correlation. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Li, Q., et al. (2007). Enamines as novel antibacterials and their structure-activity relationships. PubMed. Available at: [Link]

  • Kabara, J. J., et al. (1972). Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Kabara, J. J., et al. (1972). Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. PMC. Available at: [Link]

  • Tawabini, B., et al. (2020). Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent. PMC. Available at: [Link]

  • Multiple Authors. (2024). How to assess bacterial permeability? ResearchGate. Available at: [Link]

  • Subik, J., et al. (1977). Antimicrobial Activity of Amine Oxides: Mode of Action and Structure-Activity Correlation. ResearchGate. Available at: [Link]

  • Hilpert, K., et al. (2016). Membrane Permeabilization Assay. Bio-protocol. Available at: [Link]

  • Hori, M., et al. (1990). Relationship between chemical structure and cytotoxicity of aliphatic amines examined by a microtiter system with cultured fibroblasts. PubMed. Available at: [Link]

  • Wang, S., et al. (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. PMC. Available at: [Link]

  • te Winkel, J. D., et al. (2016). Fluorescence-Based Membrane Potential Assays in Bacteria. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Choi, J., & Lee, H. (2009). Toxicity of Model Aliphatic Amines and Their Chlorinated Forms. PubMed. Available at: [Link]

  • Saunders, T. L., et al. (2016). N,N-Bis(glycityl)amines as anti-cancer drugs. PubMed. Available at: [Link]

  • Ghannoum, M. A., & Isham, N. (2021). Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens. MDPI. Available at: [Link]

  • NICNAS. (2017). Primary aliphatic (C12-22) and fatty amines: Human health tier II assessment. Australian Department of Health and Aged Care. Available at: [Link]

  • Study.com. (n.d.). Minimum Inhibitory Concentration | Overview & Determining Methods. Study.com. Available at: [Link]

  • Kunchithapautham, K., et al. (2017). Anticancer properties of bisaminoquinolines with modified linkers. PMC. Available at: [Link]

  • Hill, T. A., et al. (2004). Long chain amines and long chain ammonium salts as novel inhibitors of dynamin GTPase activity. PubMed. Available at: [Link]

  • Sholikhah, A., et al. (2024). Polyene-Based Derivatives with Antifungal Activities. PMC. Available at: [Link]

  • Reiff, G., et al. (1998). Toxicity of aliphatic amines: structure-activity relationship. PubMed. Available at: [Link]

  • BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. BMG LABTECH. Available at: [Link]

  • Taechowisan, T., et al. (2021). Evaluating the effect of amine-geldanamycin hybrids on anticancer activity. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Vargas M, L. Y., et al. (2003). In vitro antifungal activity of new series of homoallylamines and related compounds with inhibitory properties of the synthesis of fungal cell wall polymers. PubMed. Available at: [Link]

  • Al-Jassabi, S., et al. (2024). Atypical sphingosine-1-phosphate metabolites—biological implications of alkyl chain length. Cellular and Molecular Life Sciences. Available at: [Link]

  • Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Scilit. Available at: [Link]

  • Kihara, A. (2019). Biosynthesis of long chain base in sphingolipids in animals, plants and fungi. PMC. Available at: [Link]

  • Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). Biology LibreTexts. Available at: [Link]

  • Wang, Y., et al. (2018). Synthesis and Biological Evaluation of Novel Alkyl Amine Substituted Icariside II Derivatives as Potential Anticancer Agents. MDPI. Available at: [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. Available at: [Link]

  • Multiple Authors. (2024). Journal of Medicinal Chemistry Ahead of Print. ACS Publications. Available at: [Link]

  • Dasgupta, B., et al. (2023). Very long-chain fatty acids induce glial-derived Sphingosine-1-Phosphate synthesis, secretion, and neuroinflammation. PMC. Available at: [Link]

  • Mukherjee, S., et al. (2020). Antibacterial properties of main-chain cationic polymers prepared through amine–epoxy 'Click' polymerization. RSC Publishing. Available at: [Link]

  • Palermo, E., & Kuroda, K. (2020). Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action. MDPI. Available at: [Link]

  • Markham, J. E., et al. (2013). Sphingolipids Containing Very-Long-Chain Fatty Acids Define a Secretory Pathway for Specific Polar Plasma Membrane Protein Targeting in Arabidopsis. PMC. Available at: [Link]

  • Castelli, M. V., et al. (2006). Structure-activity relationship study of homoallylamines and related derivatives acting as antifungal agents. PubMed. Available at: [Link]

  • Chemistry For Everyone. (2025). What Is Sphingosine In Biochemistry? YouTube. Available at: [Link]

  • Ryder, N. S., et al. (1988). Allylamine Derivatives: New Class of Synthetic Antifungal Agents Inhibiting Fungal Squalene Epoxidase. PubMed. Available at: [Link]

  • Desta, Z., & Tadesse, S. (2024). Chemical structures, biological activities, and medicinal potentials of amine compounds detected from Aloe species. PMC. Available at: [Link]

  • van Ophem, P. W., et al. (1998). Substrate specificity of a long-chain alkylamine-degrading Pseudomonas sp isolated from activated sludge. PubMed. Available at: [Link]

  • Li, F., et al. (2013). Effects of Quaternary Ammonium Chain Length on Antibacterial Bonding Agents. Journal of Dental Research. Available at: [Link]

  • Kim, D. I., et al. (2020). Microbial production of multiple short-chain primary amines via retrobiosynthesis. Nature Communications. Available at: [Link]

  • O'Donovan, D. H., et al. (2021). Bio-Inspired Primary Amine α-C–H Functionalization. ChemRxiv. Available at: [Link]

  • Galkin, M., et al. (2024). Synthesis and Antibacterial Properties of Novel Quaternary Ammonium Lignins. ACS Omega. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-Aminononadecane in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-aminononadecane, a long-chain aliphatic primary amine. In the absence of extensive, publicly available quantitative solubility data for this specific molecule, this document emphasizes the foundational physicochemical principles that govern its solubility. We present a predicted solubility profile in a range of common organic solvents, grounded in established chemical theory and analogous data from structurally similar long-chain amines. Crucially, this guide provides a detailed, field-proven experimental protocol for the accurate determination of its solubility via the isothermal shake-flask method, coupled with modern analytical quantification techniques. The objective is to equip researchers and drug development professionals with the theoretical knowledge and practical methodologies required to make informed decisions regarding solvent selection, formulation design, and analytical method development for this compound and related amphiphilic compounds.

Section 1: Physicochemical Profile of this compound

A thorough understanding of a molecule's physicochemical properties is the cornerstone of predicting its behavior in different solvent systems. This compound is characterized by a long, non-polar hydrocarbon tail and a polar primary amine head group, making it a distinctly amphiphilic compound.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name nonadecan-2-amine
Synonyms 1-Methyloctadecylamine, 2-Nonadecanamine
CAS Number 31604-55-4
Molecular Formula C₁₉H₄₁N
Molecular Weight 283.5 g/mol
Physical State Solid at room temperature (predicted)
Boiling Point 151 °C at 1 mmHg
pKa (Predicted) 11.02 ± 0.35

Section 2: Theoretical Principles of Solubility

The solubility of this compound is dictated by the interplay of its two distinct structural features: the 19-carbon aliphatic chain and the primary amine group. The guiding principle is "like dissolves like," which refers to the compatibility of intermolecular forces between the solute and the solvent.[1]

  • The Non-Polar Tail: The C₁₉H₃₉ alkyl chain is the dominant feature of the molecule. This long hydrocarbon chain is non-polar and hydrophobic. It interacts with solvent molecules primarily through weak van der Waals forces (London dispersion forces). Consequently, this tail promotes solubility in non-polar organic solvents that also rely on these forces for cohesion, such as alkanes (e.g., hexane) and aromatic hydrocarbons (e.g., toluene).[2]

  • The Polar Head: The primary amine (-NH₂) group introduces polarity and the capacity for hydrogen bonding. The nitrogen atom has a lone pair of electrons that can act as a hydrogen bond acceptor, and the two N-H bonds can act as hydrogen bond donors. This polar head group facilitates interactions with polar solvents, particularly polar protic solvents like alcohols (e.g., methanol, ethanol) that can readily participate in hydrogen bonding.[3]

The overall solubility in a given solvent is a balance between these two opposing characteristics. For long-chain amines like this compound, the hydrophobic nature of the alkyl tail significantly outweighs the hydrophilic nature of the amine group. This results in poor solubility in highly polar solvents like water but good solubility in many organic solvents.[3][4]

cluster_0 Solute: this compound cluster_1 Solvent Types Amine C₁₉H₃₉-NH₂ NonPolar Non-Polar (e.g., Hexane) Amine->NonPolar  Dominant Interaction:  Van der Waals Forces  (High Solubility) PolarProtic Polar Protic (e.g., Methanol) Amine->PolarProtic  Secondary Interaction:  Hydrogen Bonding (Amine Head)  (Moderate/Low Solubility)

Caption: Intermolecular forces governing solubility.

Section 3: Predicted Solubility Profile

While specific quantitative data for this compound is scarce, we can formulate a robust predictive profile based on its structure and published data for similar long-chain primary amines, such as octadecylamine (C18).[5] Generally, as the alkyl chain length increases, solubility in a given organic solvent tends to decrease. Therefore, this compound is expected to be slightly less soluble than octadecylamine under identical conditions.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents at Ambient Temperature

Solvent ClassSolventPolarity IndexPredicted SolubilityRationale
Non-Polar Hexane0.1High Excellent "like dissolves like" interaction. Van der Waals forces dominate between the solvent and the C19 tail.
Toluene2.4High The non-polar nature of toluene is highly compatible with the long alkyl chain.
Polar Aprotic Diethyl Ether2.8High The ether provides a good balance, being non-polar enough to solvate the tail while the oxygen can weakly interact with the amine head.
Dichloromethane3.1Moderate to High A good solvent for many organic compounds; effectively solvates the alkyl chain.
Ethyl Acetate4.4Moderate The ester functionality introduces polarity that slightly reduces compatibility with the long non-polar chain compared to less polar solvents.[5]
Acetone5.1Low to Moderate Increased polarity reduces its effectiveness in solvating the dominant hydrophobic tail. Primary amines can also react with ketones.[3]
Polar Protic Isopropanol3.9Moderate The alkyl portion of the alcohol is compatible with the C19 tail, and the hydroxyl group can hydrogen bond with the amine head.
Ethanol4.3Low to Moderate Similar to isopropanol, but its higher polarity makes it a slightly less effective solvent for the long non-polar chain.
Methanol5.1Low The high polarity and strong hydrogen-bonding network of methanol are significantly disrupted by the large hydrophobic tail, leading to low solubility.
Highly Polar Water10.2Insoluble The hydrophobic effect is extreme. The C19 tail cannot integrate into the strong hydrogen-bonding network of water.[2]

Section 4: Experimental Determination of Solubility

For drug development and manufacturing, precise quantitative solubility data is essential. The gold-standard method for determining thermodynamic equilibrium solubility is the Isothermal Shake-Flask Method .[6][7][8] This protocol outlines the necessary steps to obtain reliable and reproducible data.

Experimental Protocol: Isothermal Shake-Flask Method

1. Materials and Reagents:

  • This compound (solid, purity >99%)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials or flasks with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (PTFE, 0.22 µm)

  • Volumetric flasks and pipettes

  • Quantification instrument (e.g., GC-FID, GC-MS, or HPLC-CAD/ELSD)

2. Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess is critical to ensure that a saturated solution is achieved. A visual confirmation of undissolved solid at the end of the experiment is required.[8]

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause splashing.[7]

  • Equilibrium Time: Allow the mixture to shake for a sufficient period to reach equilibrium. This time should be determined empirically by taking measurements at various time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant.[7]

  • Sample Collection: Once equilibrium is reached, stop the shaker and allow the vials to stand undisturbed in the temperature-controlled environment for a short period to let the excess solid settle.

  • Phase Separation: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm PTFE syringe filter into a clean vial. This step is crucial to remove all undissolved solid particles.

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the calibrated range of the analytical instrument.

3. Quantification:

  • Methodology: Gas Chromatography (GC) is a highly suitable method for quantifying long-chain amines. A Flame Ionization Detector (FID) provides excellent sensitivity. For complex matrices, Mass Spectrometry (MS) provides higher selectivity.[9] High-Performance Liquid Chromatography (HPLC) with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can also be used, as these detectors do not require a chromophore.

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Run these standards on the analytical instrument to generate a calibration curve.

  • Analysis: Inject the diluted sample and determine its concentration from the calibration curve.

4. Calculation:

  • Calculate the solubility using the following formula, accounting for the dilution factor: Solubility (g/L) = Measured Concentration (g/L) × Dilution Factor

cluster_workflow Isothermal Shake-Flask Solubility Workflow A 1. Preparation Add excess this compound and known volume of solvent to vial B 2. Equilibration Shake at constant temperature (e.g., 24-72 hours) A->B C 3. Phase Separation Settle solids, withdraw supernatant B->C D 4. Filtration Filter through 0.22 µm PTFE filter C->D E 5. Dilution Dilute filtrate to known volume D->E F 6. Quantification Analyze by GC or HPLC against a calibration curve E->F G 7. Calculation Determine solubility in g/L or mol/L F->G

Sources

A Technical Guide to the Thermochemical Landscape of 2-Aminononadecane for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Aminononadecane in Modern Pharmaceutics

This compound (C₁₉H₄₁N) is a long-chain primary amine whose structural characteristics—a C19 lipophilic tail and a primary amine head group—position it as a molecule of significant interest in drug development.[1] Its amphiphilic nature is particularly relevant in the formulation of advanced drug delivery systems, such as lipid nanoparticles (LNPs), which are crucial for the delivery of nucleic acid-based therapeutics like mRNA.[1] The long hydrocarbon tail can integrate into the hydrophobic core of a nanoparticle, while the amine group can be protonated to interact with negatively charged cargo. Understanding the thermochemical properties of this compound is not merely an academic exercise; it is fundamental to ensuring the stability, manufacturability, and efficacy of the final pharmaceutical product.

Thermochemical data, such as enthalpy of formation, heat capacity, and entropy, govern the energy landscape of molecular interactions, phase behavior, and reaction kinetics. For researchers and drug development professionals, this information is critical for:

  • Formulation Stability: Predicting the physical stability of LNP assemblies and other formulations under various storage and physiological conditions.

  • Process Optimization: Designing and controlling crystallization, purification, and manufacturing processes by understanding phase transitions (melting points, heats of fusion).

  • Computational Modeling: Providing essential parameters for molecular dynamics simulations to model membrane interactions and the self-assembly of delivery systems.

This guide provides an in-depth overview of the thermochemical profile of this compound, detailing both the established methodologies for its determination and the practical implications for its application in research and development.

Thermochemical Properties of this compound

Direct, experimentally-derived thermochemical data for this compound is not extensively reported in publicly accessible databases like the NIST Chemistry WebBook.[2][3] However, its properties can be reliably determined using well-established experimental and computational techniques. The following table summarizes the key thermochemical parameters and their relevance, which would be populated through the methods described in this guide.

PropertySymbolValue (Predicted/Exemplary)Significance in Drug Development
Molar MassM283.54 g/mol [4]Fundamental for all stoichiometric and concentration-based calculations.
Boiling PointTb151°C at 1 mmHg[4]Important for purification via distillation and assessing thermal stability.
Enthalpy of FormationΔfH°To be determinedGoverns the energy of chemical reactions involving the molecule; essential for reaction calorimetry and safety analysis.
Standard Molar EntropyTo be determinedMeasures the degree of molecular disorder; crucial for calculating Gibbs free energy and predicting reaction spontaneity.
Heat Capacity (liquid)Cp,lTo be determinedDefines the heat required to raise the temperature of the substance; critical for thermal management during processing.[5]
Enthalpy of FusionΔfusHTo be determinedThe energy required for melting; key for understanding phase transitions, solubility, and crystallization behavior.[6]
Gibbs Free Energy of FormationΔfG°To be determinedThe ultimate predictor of chemical reaction spontaneity and equilibrium position.[7]

Note: The values in this table are placeholders and would be populated using the experimental and computational workflows detailed below.

Part 1: Experimental Determination of Thermochemical Properties via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a cornerstone thermoanalytical technique for characterizing the thermal properties of organic materials.[8] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[9] This method is highly valued for its accuracy, small sample requirement, and applicability to a wide range of materials, including pharmaceuticals and organic compounds.[10]

Causality Behind Experimental Choices

The choice of DSC is predicated on its ability to directly measure the energetic changes associated with phase transitions. For a long-chain amine like this compound, the transition from a solid, crystalline state to a liquid state (melting) is a critical parameter. The energy absorbed during this process, the enthalpy of fusion (ΔfusH), provides a direct measure of the intermolecular forces in the solid state. This is crucial for predicting solubility and stability. Furthermore, DSC can precisely determine the heat capacity (Cp), which is a fundamental property for any heat transfer calculations during process scale-up.[8]

Self-Validating Protocol for DSC Analysis of this compound

This protocol is designed to be self-validating through the use of certified reference materials for calibration and by defining clear acceptance criteria for the results.

Objective: To determine the melting point (Tm), enthalpy of fusion (ΔfusH), and heat capacity (Cp) of this compound.

Materials & Equipment:

  • This compound sample (high purity, >98%)

  • Differential Scanning Calorimeter (e.g., TA Instruments Q2000 or similar)

  • Hermetic aluminum pans and lids

  • Microbalance (±0.01 mg accuracy)

  • Certified reference material for calibration (e.g., Indium)

  • High-purity inert purge gas (Nitrogen or Argon)

Step-by-Step Methodology:

  • Instrument Calibration:

    • Calibrate the DSC for temperature and enthalpy using a certified Indium standard. The onset of the melting peak for Indium should be within ±0.5°C of 156.6°C and the enthalpy of fusion should be within ±2% of 28.71 J/g. This step ensures the trustworthiness of the measurements.

  • Sample Preparation:

    • Accurately weigh 2-3 mg of this compound into an aluminum DSC pan using a microbalance.

    • Hermetically seal the pan. This prevents any mass loss due to volatilization during the heating process. An empty, hermetically sealed pan is used as the reference.

  • Thermal Program for Melting Point and Enthalpy of Fusion:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).

    • Ramp the temperature at a controlled rate, typically 10°C/min, to a temperature well above the melting point (e.g., 100°C).[10] A controlled heating rate is critical for achieving good resolution of the thermal events.

    • Maintain a constant inert gas flow (e.g., 50 mL/min) to provide a stable thermal atmosphere and prevent oxidative degradation.

  • Data Analysis (Melting Point and Enthalpy of Fusion):

    • The melting event will appear as an endothermic peak on the DSC thermogram.

    • The melting point (Tm) is determined as the onset temperature of the peak.

    • The enthalpy of fusion (ΔfusH) is calculated by integrating the area of the melting peak. The instrument software performs this calculation, and the result is typically expressed in J/g or kJ/mol.

  • Thermal Program for Heat Capacity (Cp):

    • To measure Cp, a three-step procedure is required: a. Run the thermal program (e.g., ramp from 25°C to 80°C at 20°C/min) with two empty pans to establish a baseline. b. Place a sapphire standard (of known mass and Cp) in the sample pan and run the exact same thermal program. c. Replace the sapphire with the this compound sample pan and repeat the thermal program a final time.

    • The heat capacity of the sample is then calculated by the software using the differences in heat flow between the baseline, sapphire, and sample runs.

Experimental Workflow Diagram

DSC_Workflow cluster_prep Preparation & Calibration cluster_exp DSC Experiment cluster_analysis Data Analysis cluster_output Results Calibrate Calibrate DSC (Indium Standard) SamplePrep Prepare Sample (2-3 mg, hermetic pan) RunDSC Run Thermal Program (e.g., 10°C/min ramp) SamplePrep->RunDSC Load Sample Thermogram Generate Thermogram (Heat Flow vs. Temp) RunDSC->Thermogram AnalyzePeak Integrate Peak Area Thermogram->AnalyzePeak CalcCp Calculate Cp (Sapphire Method) Thermogram->CalcCp Tm Melting Point (Tm) AnalyzePeak->Tm dHf Enthalpy of Fusion (ΔfusH) AnalyzePeak->dHf Cp Heat Capacity (Cp) CalcCp->Cp

Caption: Workflow for determining thermal properties of this compound using DSC.

Part 2: Computational Determination of Thermochemical Properties via Density Functional Theory (DFT)

Where experimental data is unavailable or to gain deeper mechanistic insight, computational chemistry provides a powerful alternative.[11] Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure and predict the properties of molecules.[12] DFT is particularly well-suited for calculating the thermochemistry of organic molecules with a favorable balance of computational cost and accuracy.[13]

Causality Behind Methodological Choices

The core principle of DFT is to calculate the total energy of a system based on its electron density.[12] From this, properties like the enthalpy of formation (ΔfH°) and Gibbs free energy of formation (ΔfG°) can be derived. The selection of a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G*) is a critical choice. Hybrid functionals like B3LYP are chosen because they incorporate a portion of exact Hartree-Fock exchange, which generally improves the accuracy for thermochemical predictions.[14] A sufficiently large basis set is necessary to accurately describe the spatial distribution of electrons. The combination of a reliable functional and basis set allows for the accurate calculation of molecular geometries, vibrational frequencies, and electronic energies, which are the foundational components of thermochemical data.[15]

Self-Validating Protocol for DFT Calculations

This protocol ensures trustworthiness by comparing calculated values for a known, similar compound against experimental data before applying the same level of theory to the target molecule, this compound.

Objective: To compute the gas-phase standard enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cp) of this compound.

Software: Gaussian, NWChem, or similar quantum chemistry package.

Step-by-Step Methodology:

  • Benchmarking (Validation Step):

    • Select a smaller, structurally related molecule for which high-quality experimental thermochemical data exists (e.g., n-decylamine).

    • Perform the entire DFT protocol (Steps 2-5) for this benchmark molecule.

    • Compare the calculated ΔfH° to the experimental value. A deviation of less than 2-3 kcal/mol provides confidence that the chosen level of theory is appropriate for this class of molecules.[16]

  • Geometry Optimization:

    • Construct the initial 3D structure of this compound.

    • Perform a full geometry optimization using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). This calculation finds the lowest energy conformation of the molecule, its equilibrium structure.

  • Frequency Calculation:

    • Perform a vibrational frequency calculation at the same level of theory on the optimized geometry.

    • Self-Validation Check: Confirm that the calculation yields zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state rather than a true energy minimum, and the geometry optimization must be redone.

    • The results of this calculation provide the zero-point vibrational energy (ZPVE) and the thermal contributions to enthalpy and entropy.

  • Thermochemical Analysis:

    • The output of the frequency calculation provides the key thermodynamic quantities (enthalpy, entropy, heat capacity) at a standard temperature and pressure (typically 298.15 K and 1 atm).

    • To calculate the standard enthalpy of formation (ΔfH°), an atomization or isodesmic reaction scheme is employed. For an atomization scheme:

      • ΔfH°(molecule) = E₀(molecule) - Σ E₀(atoms) + Σ ΔfH°(atoms)

      • Where E₀ is the total electronic energy (including ZPVE) of the molecule and its constituent atoms, and ΔfH°(atoms) are the known experimental enthalpies of formation of the gaseous atoms.

  • Data Extraction:

    • Extract the final calculated values for ΔfH°, S°, and Cp from the calculation output file.

Computational Workflow Diagram

DFT_Workflow cluster_setup Setup & Validation cluster_calc DFT Calculation cluster_analysis Analysis & Output Build Build 3D Structure of this compound Opt Geometry Optimization (e.g., B3LYP/6-31G*) Build->Opt Benchmark Benchmark Method on Known Amine Benchmark->Opt Informs Method Choice Freq Frequency Calculation Opt->Freq Validation Imaginary Freq? Freq->Validation Validation->Opt Yes (Re-optimize) Thermo Extract Thermal Corrections (H, S) Validation->Thermo No Atomization Calculate ΔfH° via Atomization Method Thermo->Atomization Results ΔfH°, S°, Cp Atomization->Results

Caption: Workflow for computational thermochemistry of this compound via DFT.

Conclusion: Integrating Thermochemical Data into the Drug Development Pipeline

The thermochemical data for this compound, whether determined experimentally via DSC or computationally via DFT, are not endpoints in themselves. They are critical inputs for higher-level models and decision-making processes in drug development. An accurate understanding of the enthalpy, entropy, and heat capacity of this key excipient allows for the rational design of stable drug formulations, the optimization of manufacturing processes for efficiency and safety, and the development of predictive computational models that can accelerate the entire development timeline. By grounding our work in robust experimental and computational methodologies, we ensure the scientific integrity of our data and, ultimately, the quality and reliability of the medicines we develop.

References

  • Plato, C., & Glasgow, A. R., Jr. (1969). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Analytical Chemistry. [Source not directly available, but concept widely published]
  • Steinmetz, M., & Grimme, S. (2013). Accurate Thermochemistry for Large Molecules with Modern Density Functionals.
  • D'Amelia, R., Franks, T., & Nirode, W. F. (n.d.). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons.
  • USDOE. (n.d.). Density Functional Theory Calculations of the thermochemistry of the dehydration of 2. arXiv. Available at: [Link]

  • Schell, J., Yang, K., & Glaser, R. (2021). Computational Investigation of the Thermochemistry of the CO2 Capture Reaction by Ethylamine, Propylamine, and Butylamine in Aqueous Solution Considering the Full Conformational Space via Boltzmann Statistics. The Journal of Physical Chemistry A.
  • Duke University. (n.d.). Differential Scanning Calorimeter. Shared Materials Instrumentation Facility. Available at: [Link]

  • Liu, J., & Li, X. (1999). Density Functional Calculations of Thermochemical Equilibria. The Journal of Physical Chemistry A.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

  • Plato, C. (n.d.). Differential Scanning Calorimetry as a General Method for Determining Purity and Heat of Fusion of High.
  • Wikipedia. (n.d.). Density functional theory. Wikipedia. Available at: [Link]

  • Deka, R. C., & Roy, P. (2019).
  • Glaser, R. (2021). Computational Investigation of the Thermochemistry of the CO2 Capture Reaction by Ethylamine, Propylamine, and Butylamine in A. The Journal of Physical Chemistry A.
  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Available at: [Link]

  • Dadkhah Tehrani, M., et al. (2021). Experimental, theoretical and computational study of binary systems of alkanolamines and alkylamines with cyclohexanol at different temperatures. The Journal of Chemical Thermodynamics.
  • Dadkhah Tehrani, M., et al. (2022). Experimental, theoretical and computational study of binary systems of alkanolamines and alkylamines with cyclohexanol at different temperatures. The Journal of Chemical Thermodynamics.
  • Douglas, J. J., et al. (2016). Contra-thermodynamic Hydrogen Atom Abstraction in the Selective C–H Functionalization of Trialkylamine N-CH3 Groups. Journal of the American Chemical Society.
  • P&S Chemicals. (n.d.). This compound. P&S Chemicals. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Aminononadecane. PubChem. Available at: [Link]

  • gchem. (n.d.). Heat Capacities for Some Select Substances. gchem. Available at: [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Nonadecane (CAS 629-92-5). Cheméo. Available at: [Link]

  • Sishodia, S., et al. (2021). Prediction of Thermochemical Properties of Long-Chain Alkanes Using Linear Regression: Application to Hydroisomerization. The Journal of Physical Chemistry B.
  • Cao, C., et al. (2023).
  • Ruscic, B. (n.d.). N-Decane Enthalpy of Formation. Active Thermochemical Tables. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Nonadecane, 2-methyl- (CAS 1560-86-7). Cheméo. Available at: [Link]

  • Passchier, J. (2017). Use of carbon-11 labelled tool compounds in support of drug development. Drug Discovery Today: Technologies.
  • Mravljak, J., et al. (2020). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules.
  • Singh, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals.
  • Hamieh, T., & Schultz, J. (2002). New Physicochemical Methodology for the Determination of the Surface Thermodynamic Properties of Solid Particles. Journal of Colloid and Interface Science.
  • Sishodia, S., et al. (2021). Prediction of Thermochemical Properties of Long-Chain Alkanes Using Linear Regression: Application to Hydroisomerization. The Journal of Physical Chemistry B.
  • Sishodia, S., et al. (2021). Prediction of Thermochemical Properties of Long-Chain Alkanes Using Linear Regression: Application to Hydroisomerization. Eindhoven University of Technology Research Portal.
  • Perlovich, G. L. (2021). Entropy Effects in Intermolecular Associations of Crown-Ethers and Cyclodextrins with Amino Acids in Aqueous and in Non-Aqueous Media. Entropy.

Sources

Navigating the Chiral Landscape of 2-Aminononadecane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides an in-depth analysis of the potential stereoisomers of 2-aminononadecane, a long-chain aliphatic amine with significant implications for drug development and scientific research. Authored for researchers, scientists, and professionals in the pharmaceutical industry, this document elucidates the fundamental principles of its stereochemistry, the critical importance of enantiomeric purity, and the practical methodologies for their synthesis, separation, and characterization.

Introduction: The Significance of Chirality in Long-Chain Amines

Chirality, the geometric property of a molecule that is non-superimposable on its mirror image, is a fundamental concept in drug design and development.[1] The individual stereoisomers of a chiral drug, known as enantiomers, can exhibit markedly different pharmacological, toxicological, and pharmacokinetic properties within the chiral environment of the human body.[2][3][4] For long-chain aliphatic amines like this compound, understanding and controlling stereochemistry is paramount. One enantiomer may possess the desired therapeutic activity, while the other could be inactive, less potent, or even contribute to adverse effects.[4][5] This guide will explore the stereoisomeric possibilities of this compound, providing the foundational knowledge necessary for its application in advanced research.

Unveiling the Stereochemistry of this compound

This compound possesses a single chiral center, which gives rise to the potential for stereoisomerism.

Identifying the Chiral Center

The molecular structure of this compound (C19H41N) consists of a nineteen-carbon aliphatic chain with an amino group attached to the second carbon atom.[6][7] This second carbon atom is bonded to four different substituents: a hydrogen atom, a methyl group (-CH3), an amino group (-NH2), and a heptadecyl group (-C17H35). An atom with four distinct groups attached to it is defined as a stereogenic or chiral center.[1]

The Enantiomeric Pair: (R)- and (S)-2-Aminononadecane

Due to the presence of one chiral center, this compound can exist as a pair of enantiomers. The absolute configuration of each enantiomer is designated as either (R) or (S) based on the Cahn-Ingold-Prelog (CIP) priority rules.[8][9][10][11]

Cahn-Ingold-Prelog (CIP) Priority Assignment for this compound:

To assign the (R) or (S) configuration, the substituents attached to the chiral carbon are ranked by priority based on atomic number.[8][11][12]

  • -NH2 (Amino group): The nitrogen atom (atomic number 7) has the highest priority.

  • -C17H35 (Heptadecyl group): The carbon atom of the long alkyl chain has a higher priority than the methyl group's carbon because it is bonded to other carbons.

  • -CH3 (Methyl group): The carbon atom of the methyl group has the next highest priority.

  • -H (Hydrogen atom): The hydrogen atom (atomic number 1) has the lowest priority.

With the lowest priority group (hydrogen) oriented away from the viewer, the sequence from the highest to the lowest priority of the remaining three groups determines the configuration. A clockwise direction indicates an (R) configuration (from the Latin rectus, meaning right), while a counter-clockwise direction indicates an (S) configuration (from the Latin sinister, meaning left).[8][9]

Below is a diagram illustrating the relationship between the two enantiomers of this compound.

G cluster_0 (R)-2-Aminononadecane cluster_1 (S)-2-Aminononadecane R_node Chiral Center (C2) Priority: 1. -NH2 2. -C17H35 3. -CH3 4. -H Configuration: Clockwise -> R S_node Chiral Center (C2) Priority: 1. -NH2 2. -C17H35 3. -CH3 4. -H Configuration: Counter-clockwise -> S R_node->S_node Enantiomers (Non-superimposable mirror images)

Caption: Enantiomers of this compound.

The Imperative of Stereoselective Synthesis and Separation

Given the potential for differential biological activity between enantiomers, obtaining stereochemically pure forms of this compound is crucial for research and therapeutic applications.[2][13] This necessitates the use of stereoselective synthesis or the separation of a racemic mixture.

Stereoselective Synthesis

Modern organic synthesis offers several strategies for the stereoselective preparation of chiral amines.[14][15] These methods aim to produce a single enantiomer in high yield and purity, avoiding the need for subsequent resolution. Common approaches include the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool of natural products.[14][16] The development of metal-free, organocatalytic methods for the stereoselective reduction of imines is a particularly promising and cost-effective approach for synthesizing chiral amines.[14]

Resolution of Racemic Mixtures

When a synthetic route yields a racemic mixture (a 50:50 mixture of both enantiomers), separation is required. Enantiomers have identical physical properties in an achiral environment, making their separation challenging.[17]

Key Separation Techniques:

  • Formation of Diastereomeric Salts: This classical method involves reacting the racemic amine with a chiral resolving agent, typically a chiral carboxylic acid, to form a pair of diastereomeric salts.[17] Diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The separated diastereomeric salts can then be treated to regenerate the individual enantiomers of the amine.[17]

  • Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers.[18][19] Polysaccharide-based CSPs are particularly effective for resolving a broad range of racemates, including primary amines.[18] The choice of mobile phase and additives is critical for optimizing the separation.[18]

Analytical Characterization of Stereoisomers

Once synthesized or separated, the stereochemical purity of this compound samples must be rigorously assessed.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of a sample. By using a suitable chiral column and optimized chromatographic conditions, the two enantiomers can be baseline separated, and their relative peak areas can be used to quantify the proportion of each.[19][20]

Table 1: Exemplary Chiral HPLC Method Parameters for Amine Separation

ParameterConditionRationale
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak® IA, Chiralcel® OD-H)Broad applicability for chiral amine separation.[18][19]
Mobile Phase Hexane/Isopropanol with a basic additive (e.g., diethylamine)Normal phase conditions often provide good selectivity for amines. The basic additive improves peak shape.[18]
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.[19]
Detection UV at a suitable wavelength (e.g., after derivatization) or Mass SpectrometryTo visualize and quantify the separated enantiomers.
Polarimetry

Polarimetry is a technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[21][22] Enantiomers rotate plane-polarized light to an equal extent but in opposite directions.[17][23] The direction of rotation is denoted by (+) for dextrorotatory (clockwise) and (-) for levorotatory (counter-clockwise).[23]

The specific rotation, [α], is a characteristic physical property of a chiral molecule and is calculated from the observed rotation.[24][25] While polarimetry can confirm the presence of a single enantiomer and its identity, it is less accurate for determining high enantiomeric excess compared to chiral HPLC. It is important to note that there is no direct correlation between the (R)/(S) designation and the (+)/(-) direction of optical rotation.[25]

Experimental Protocol: Determination of Optical Rotation

  • Sample Preparation: Prepare a solution of the this compound enantiomer of a known concentration in a suitable achiral solvent.

  • Instrument Calibration: Calibrate the polarimeter using a blank solvent.

  • Measurement: Fill the polarimeter cell with the sample solution and measure the observed optical rotation.

  • Calculation of Specific Rotation: Use the measured rotation, cell path length, and sample concentration to calculate the specific rotation.[24][25]

Conclusion and Future Perspectives

The stereochemistry of this compound is a critical consideration for its potential applications in drug development and other scientific disciplines. The existence of (R)- and (S)-enantiomers necessitates careful control over synthesis and purification to ensure the desired biological activity and to minimize potential off-target effects. The methodologies outlined in this guide, from stereoselective synthesis and chiral separation to rigorous analytical characterization, provide a framework for researchers to confidently navigate the chiral landscape of this and other long-chain aliphatic amines. As our understanding of the intricate interactions of stereoisomers with biological systems continues to grow, the demand for enantiomerically pure compounds will undoubtedly increase, driving further innovation in asymmetric synthesis and chiral analysis.

References

  • Pharmacological importance of stereochemical resolution of enantiomeric drugs. PubMed. [Link]

  • Cahn Ingold Prelog Priority Rules - Rules to ASSIGN S and R Configuration. YouTube. [Link]

  • CIP (Cahn-Ingold-Prelog) Priorities. OpenOChem Learn. [Link]

  • Stereoselective Transformations of Chiral Amines. UiT Open Research Data. [Link]

  • New Stereoselective Reactions for Chiral Amine Synthesis. Grantome. [Link]

  • Cahn-Ingold-Prelog Priority Rules Definition. Fiveable. [Link]

  • Cahn Ingold Prelog Priority Rules & Examples. Study.com. [Link]

  • Stereoselective synthesis of chiral amines via addition of imines. ResearchGate. [Link]

  • The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions. PMC. [Link]

  • Cahn-Ingold-Prelog Priority System. AK Lectures. [Link]

  • Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. ACS Publications. [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Polarimetry. Chemistry LibreTexts. [Link]

  • HPLC ENANTIOMERIC SEPARATION OF AROMATIC AMINES USING CROWN ETHER TETRACARBOXYLIC ACID. Taylor & Francis Online. [Link]

  • Determination of Optical Rotation by Polarimetry. WMINOLAB. [Link]

  • DRUG ENANTIOMERS IN CLINICAL PHARMACOLOGY. International Journal of Psychosocial Rehabilitation. [Link]

  • Drug Design: When one size fits all backfires | Stereochemistry. Blogs@NTU. [Link]

  • Optical rotation. Wikipedia. [Link]

  • Resolution (Separation) of Enantiomers. Chemistry Steps. [Link]

  • Effect of enatiomers in pharmaceuticals. Chemistry Stack Exchange. [Link]

  • Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. PMC. [Link]

  • Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • This compound. NIST WebBook. [Link]

  • This compound. PubChem. [Link]

  • Mass spectrum of 1-Aminononadecane, Ntrifluoroacetyl- with Retention Time (RT)= 4.385. ResearchGate. [Link]

  • Chirality (chemistry). Wikipedia. [Link]

  • 1-Aminononadecane. PubChem. [Link]

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 2-Aminononadecane from 2-Octadecanone via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

Long-chain aliphatic amines, such as 2-aminononadecane, are valuable molecular building blocks in various fields, including the development of novel pharmaceuticals, agrochemicals, and specialized surfactants. Their synthesis from readily available long-chain ketones like 2-octadecanone is a common and critical transformation in organic chemistry. This document provides a detailed, field-tested guide for researchers and drug development professionals on the synthesis, purification, and characterization of this compound.

The primary focus of this guide is reductive amination , a robust and versatile method for converting a carbonyl group into an amine through an intermediate imine.[1][2] This one-pot reaction is highly efficient and avoids the harsh conditions or difficult-to-control outcomes associated with other methods like direct alkylation of ammonia.[3] We will explore the nuances of this transformation, with a featured protocol centered on the use of sodium cyanoborohydride (NaBH₃CN), a reagent prized for its chemoselectivity.

Comparative Analysis of Synthetic Strategies

While several pathways can achieve the target transformation, their practical application depends on factors like scale, safety, available equipment, and desired purity. The choice of method is a critical decision point in any synthetic campaign.

Synthetic MethodPrimary ReagentsKey AdvantagesKey Disadvantages
Borch Reductive Amination Ketone, Ammonia Source (e.g., NH₄OAc), NaBH₃CN Excellent selectivity for iminium ion over ketone, enabling a one-pot procedure; reliable and high-yielding.[4][5]NaBH₃CN is highly toxic; potential for hydrogen cyanide (HCN) gas evolution if pH drops too low.[6][7]
Alternative Reductive Amination Ketone, Ammonia Source, NaBH(OAc)₃ (STAB) Low toxicity (safer alternative to NaBH₃CN); mild and highly selective; tolerates acid-sensitive functional groups.[8][9]Higher reagent cost compared to NaBH₃CN or NaBH₄.
Two-Step Reductive Amination Ketone, Ammonia Source, NaBH₄ Inexpensive and readily available reducing agent; environmentally benign.[2][10]Less selective; can reduce the starting ketone, requiring a two-step process (imine formation followed by reduction) to achieve good yields.[3][11]
Leuckart Reaction Ketone, Ammonium Formate or Formamide Uses inexpensive reagents; does not require an external reducing agent.[12][13]Requires very high temperatures (120-165 °C); often results in lower yields and more byproducts compared to modern methods.[13]
Biocatalytic Reductive Amination Ketone, Ammonia Source, Amine Dehydrogenase (AmDH) Environmentally friendly ("green chemistry"); operates under mild aqueous conditions; can provide high enantioselectivity for chiral amines.[14][15]Requires specialized enzymes which may not be readily available; substrate scope can be limited.[14]

Based on this analysis, the Borch reductive amination using sodium cyanoborohydride is selected for the detailed protocol due to its high efficiency and widespread use, with the understanding that appropriate safety measures are paramount.

Featured Protocol: Borch Reductive Amination of 2-Octadecanone

This protocol details the one-pot synthesis of this compound from 2-octadecanone using ammonium acetate as the ammonia source and sodium cyanoborohydride as the selective reducing agent.

Principle and Mechanism

The reaction proceeds in two key stages within the same pot. First, 2-octadecanone reacts with ammonia (generated from ammonium acetate) under mildly acidic conditions to form a hemiaminal, which then dehydrates to form an imine. This imine is protonated to create an electrophilic iminium ion.[4][16] In the second stage, sodium cyanoborohydride, a hydride donor, selectively reduces the iminium ion much faster than it reduces the starting ketone.[3][5][17] This selectivity is the cornerstone of the reaction's success, preventing the formation of the corresponding alcohol byproduct.

Materials and Reagents
Reagent / MaterialFormulaMolecular Wt.Quantity (0.5 mmol scale)Notes
2-OctadecanoneC₁₈H₃₆O268.48 g/mol 134.2 mg (0.5 mmol)Starting material. Ensure purity.[18]
Ammonium AcetateC₂H₇NO₂77.08 g/mol 385.4 mg (5.0 mmol, 10 eq)Ammonia source and buffer.
Sodium CyanoborohydrideNaBH₃CN62.84 g/mol 47.1 mg (0.75 mmol, 1.5 eq)HIGHLY TOXIC . Handle with extreme care.
Methanol (Anhydrous)CH₃OH32.04 g/mol ~10 mLReaction solvent.
Dichloromethane (DCM)CH₂Cl₂84.93 g/mol As needed for work-upExtraction solvent.
Saturated NaHCO₃ (aq)--As needed for work-upTo neutralize the reaction.
Brine (Saturated NaCl)--As needed for work-upFor washing.
Anhydrous Na₂SO₄ or MgSO₄--As needed for dryingDrying agent.
Silica GelSiO₂-As needed for purificationFor column chromatography.
Equipment
  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (optional, for longer reaction times)

  • pH paper or pH meter

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Column chromatography setup

CRITICAL SAFETY PRECAUTIONS
  • Sodium Cyanoborohydride (NaBH₃CN) is highly toxic if ingested or inhaled and can be absorbed through the skin. [6][19] It may be metabolized to cyanide.[6]

  • Contact with acid liberates highly toxic hydrogen cyanide (HCN) gas. [5][7] The reaction must be maintained at a neutral or slightly acidic pH (pH ~6-7) and should never be allowed to become strongly acidic.[4]

  • All operations involving NaBH₃CN must be performed in a certified chemical fume hood. [7][20]

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and nitrile gloves.[19][21]

  • Have a quench solution ready. A basic solution of sodium hypochlorite (bleach) can be used to neutralize excess cyanoborohydride and any potential cyanide, but this should be done cautiously in the fume hood as the reaction can be exothermic.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 One-Pot Reaction cluster_2 Work-up & Isolation cluster_3 Purification & Analysis Start 2-Octadecanone Ammonium Acetate Methanol Dissolution Dissolve & Stir in Flask Start->Dissolution Add_Reducer Add NaBH3CN Dissolution->Add_Reducer Reaction_Stir Stir at RT (12-24h) Monitor by TLC Add_Reducer->Reaction_Stir Quench Quench Reaction (e.g., add water) Reaction_Stir->Quench Solvent_Removal Remove Methanol (Rotary Evaporator) Quench->Solvent_Removal Extraction Extract with DCM Wash with NaHCO3/Brine Solvent_Removal->Extraction Drying Dry (Na2SO4) & Filter Extraction->Drying Concentration Concentrate Crude Product Drying->Concentration Purification Column Chromatography (Silica Gel) Concentration->Purification Characterization Analyze Fractions (NMR, MS) Purification->Characterization Final_Product This compound Characterization->Final_Product

Caption: Workflow for the one-pot synthesis of this compound.

Step-by-Step Protocol
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-octadecanone (134.2 mg, 0.5 mmol) and ammonium acetate (385.4 mg, 5.0 mmol).

  • Dissolution: Add 10 mL of anhydrous methanol to the flask. Stir the mixture at room temperature until all solids are dissolved.

  • Addition of Reducing Agent: While stirring, carefully add sodium cyanoborohydride (47.1 mg, 0.75 mmol) to the solution in one portion. (Caution: Perform this step in a fume hood).

  • Reaction: Loosely cap the flask (or fit with a drying tube) and allow the reaction to stir at room temperature for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system is 95:5:0.5 Dichloromethane:Methanol:Ammonium Hydroxide. The product amine will have a lower Rf value than the starting ketone and will stain with ninhydrin.

  • Work-up - Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing ~20 mL of water.

  • Work-up - Solvent Removal: Concentrate the mixture using a rotary evaporator to remove the bulk of the methanol.

  • Work-up - Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Make the solution basic (pH > 9) by adding 1M NaOH. Extract the aqueous layer three times with dichloromethane (~20 mL each).

  • Work-up - Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (1 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound, likely as a waxy solid.

Purification

The crude product can be purified by flash column chromatography on silica gel.

  • Eluent: A gradient elution is recommended, starting with 100% dichloromethane and gradually increasing the polarity by adding methanol. A typical gradient might be from 0% to 5% methanol in dichloromethane. Adding a small amount of triethylamine or ammonium hydroxide (~0.5%) to the eluent can prevent the amine product from streaking on the silica gel.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Final Step: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Characterization of this compound

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR (Proton NMR): The spectrum should show characteristic signals for the long aliphatic chain. Key signals include a multiplet around 2.7-2.9 ppm corresponding to the single proton on the carbon bearing the amino group (C2-H), a doublet around 1.1 ppm for the methyl group at C1, and a broad singlet for the amine protons (-NH₂) which can vary in chemical shift.

  • ¹³C NMR (Carbon NMR): The spectrum will show 19 distinct signals (assuming a chiral center). The carbon attached to the nitrogen (C2) will appear around 50 ppm. The other aliphatic carbons will resonate in the upfield region (typically 14-40 ppm).

  • Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) can be used. For ESI-MS in positive ion mode, the expected molecular ion peak would be [M+H]⁺ at m/z 284.5. The molecular formula of the product is C₁₉H₄₁N, with a molecular weight of 283.54 g/mol .[22]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Reaction Inefficient imine formation; degraded reducing agent.Ensure the use of anhydrous solvent. Check the pH; it should be mildly acidic (pH 6-7) for optimal imine formation. Use fresh NaBH₃CN.
Starting Material Remains Insufficient reaction time or insufficient reducing agent.Allow the reaction to run longer (up to 48 hours). Add an additional portion of NaBH₃CN (0.5 eq).
Alcohol Byproduct Formation Reaction conditions too acidic; non-selective reducing agent.This is unlikely with NaBH₃CN but possible if the pH is too low. Ensure proper buffering with ammonium acetate.
Product Streaking on TLC/Column Amine interacting strongly with acidic silica gel.Add a small amount of a basic modifier (e.g., 0.5% triethylamine or ammonium hydroxide) to the chromatography eluent.

Conclusion

The reductive amination of 2-octadecanone using sodium cyanoborohydride is a highly effective and reliable method for producing this compound on a laboratory scale. The one-pot nature of the reaction provides a streamlined workflow. While the toxicity of the cyanoborohydride reagent necessitates stringent safety protocols, the high selectivity and yield make it a superior choice over less selective or more forcing methods. For applications where cyanide use is prohibited, sodium triacetoxyborohydride (STAB) presents an excellent, albeit more costly, alternative. Proper execution of the protocol, coupled with careful purification and characterization, will reliably yield the desired long-chain amine for further application in research and development.

References

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN - YouTube. (2016). YouTube.
  • Reductive Amination - Chemistry Steps. (n.d.). Chemistry Steps.
  • Sodium cyanoborohydride solution - AK Scientific, Inc. (n.d.). AK Scientific, Inc.
  • Sodium Cyanoborohydride SOP.docx - OSU Chemistry. (n.d.). OSU Chemistry.
  • Reductive Amination of Ketones & Aldehydes With NaBH3CN | Summary and Q&A - Glasp. (2016). Glasp.
  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Master Organic Chemistry.
  • Sodium cyanoborohydride - Safety Data Sheet - ChemicalBook. (2025). ChemicalBook.
  • Borch Reductive Amination | Chem-Station Int. Ed. (2014).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.
  • 111620 - Sodium cyanoborohydride - Safety D
  • One of the reductants for reductive amination: sodium cyanoborohydride - ChemicalBook. (2024). ChemicalBook.
  • Reductive amin
  • comparative analysis of different reducing agents in amin
  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Leuckart reaction - Grokipedia. (n.d.). Grokipedia.
  • Leuckart reaction - Wikipedia. (n.d.). Wikipedia.
  • Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds - PMC - NIH. (n.d.). PMC - NIH.
  • Leuckart reaction - Sciencemadness Wiki. (2020). Sciencemadness Wiki.
  • PROCESS FOR PRODUCING LONG CHAIN AMINO ACIDS AND DIBASIC ACIDS - European Patent Office - EP 3649104 B1 - EPO. (2021).
  • STUDIES ON THE LEUCKART REACTION - Semantic Scholar. (n.d.). Semantic Scholar.
  • EP3649246A1 - Method for preparing amines from aldehydes and ketones by biocatalysis - Google Patents. (n.d.).
  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). MDPI.
  • Sodium CyanoBoroHydride and Sodium BoroHydride - Interchim. (n.d.). Interchim.
  • Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System † - SciSpace. (2013). SciSpace.
  • Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. (2005). Journal of the Serbian Chemical Society.
  • Application Note – Reductive Amination - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • A Head-to-Head Battle of Hydrides: STAB vs.
  • 2-Octadecanone | C18H36O | CID 81844 - PubChem - NIH. (n.d.). PubChem - NIH.
  • This compound | C19H41N | CID 141647 - PubChem - NIH. (n.d.). PubChem - NIH.

Sources

Application Notes and Protocols for the Use of 2-Aminononadecane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic applications of 2-aminononadecane, a long-chain, chiral primary amine. By virtue of its unique structural features—a nineteen-carbon lipophilic tail and a stereogenic center at the C-2 position bearing a primary amino group—this compound is a valuable building block in various fields of organic synthesis. This document details its utility as a nucleophile in fundamental transformations such as N-acylation and reductive amination, its potential as a precursor for novel surfactants, and its application in asymmetric synthesis as a chiral resolving agent and a scaffold for chiral auxiliaries. The protocols provided herein are based on well-established synthetic methodologies and are designed to be readily adaptable by researchers in academic and industrial settings.

Introduction to this compound

This compound is a primary amine with the molecular formula C₁₉H₄₁N.[1] Its structure is characterized by a long, saturated hydrocarbon chain (nonadecane) with an amino group at the second carbon atom. This positioning of the amino group renders the C-2 carbon a stereocenter, meaning this compound can exist as two enantiomers, (R)-2-aminononadecane and (S)-2-aminononadecane. The combination of a hydrophobic tail and a hydrophilic, reactive amino head group imparts amphiphilic properties to the molecule, making it a subject of interest in materials science, particularly in the synthesis of surfactants and lipid nanoparticles.[2] In organic synthesis, its primary amine functionality allows it to participate in a wide array of chemical transformations, while its inherent chirality opens avenues for its use in stereoselective synthesis.[3]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₉H₄₁N[1]
Molecular Weight 283.54 g/mol [4]
Boiling Point 151°C at 1 mmHg[4]
Density 0.818 ± 0.06 g/cm³ (Predicted)[4]
pKa 11.02 ± 0.35 (Predicted)[4]
Solubility Soluble in organic solvents, limited solubility in water.[2]

Synthesis of Racemic and Enantiopure this compound

While commercially available, understanding the synthesis of this compound is valuable for researchers. A common approach to synthesizing long-chain 2-aminoalkanes is through the reductive amination of the corresponding ketone.[5]

Synthesis of Racemic this compound

A plausible synthetic route to racemic this compound involves the reductive amination of 2-nonadecanone.

G cluster_0 Synthesis of Racemic this compound 2-Nonadecanone 2-Nonadecanone Imine_Intermediate Imine Intermediate 2-Nonadecanone->Imine_Intermediate + NH3 - H2O Racemic_this compound Racemic this compound Imine_Intermediate->Racemic_this compound Reduction (e.g., NaBH3CN, H2/Pd)

Caption: Synthesis of racemic this compound via reductive amination.

Resolution of Racemic this compound

Enantiomerically pure forms of this compound can be obtained by resolving the racemic mixture. A widely used method is the formation of diastereomeric salts with a chiral acid, followed by fractional crystallization.[6][7]

Protocol for Chiral Resolution:

  • Dissolve racemic this compound in a suitable solvent (e.g., ethanol, methanol).

  • Add a solution of a chiral resolving agent, such as (+)-tartaric acid or (R)-(-)-mandelic acid, in the same solvent.

  • Allow the diastereomeric salts to form and crystallize. Due to different spatial arrangements, diastereomers have different physical properties, including solubility.

  • Separate the less soluble diastereomeric salt by filtration.

  • Liberate the free amine from the separated salt by treatment with a base (e.g., NaOH).

  • Extract the enantiomerically enriched amine with an organic solvent.

  • Repeat the process with the mother liquor using the opposite enantiomer of the chiral acid to isolate the other amine enantiomer.

Applications in Organic Synthesis

N-Acylation: Synthesis of Long-Chain Amides

The primary amine of this compound readily undergoes N-acylation with various acylating agents such as acyl chlorides, anhydrides, and carboxylic acids (with coupling agents) to form stable amide bonds. This reaction is fundamental for introducing the long lipophilic nonadecane chain into molecules, which is of particular interest in the synthesis of bioactive compounds and materials with specific solubility properties.[8][9][10]

Protocol for N-Acylation with an Acyl Chloride:

  • Materials:

    • This compound

    • Acyl chloride (e.g., benzoyl chloride)

    • A non-nucleophilic base (e.g., triethylamine, pyridine)

    • Anhydrous aprotic solvent (e.g., dichloromethane, THF)

    • Saturated aqueous NaHCO₃ solution

    • Brine

    • Anhydrous MgSO₄ or Na₂SO₄

  • Procedure:

    • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

    • Upon completion, quench the reaction with water.

    • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

G cluster_1 N-Acylation Workflow Start Start Dissolve Dissolve this compound and base in solvent Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_Acyl_Chloride Add acyl chloride Cool->Add_Acyl_Chloride React Stir at room temperature Add_Acyl_Chloride->React Workup Aqueous workup React->Workup Purify Purification Workup->Purify End N-acylated product Purify->End G cluster_2 Chiral Auxiliary Workflow Attach Attach chiral auxiliary to substrate Diastereoselective_Reaction Perform diastereoselective reaction Attach->Diastereoselective_Reaction Cleave Cleave and remove chiral auxiliary Diastereoselective_Reaction->Cleave Product Enantiomerically enriched product Cleave->Product Recover Recover chiral auxiliary Cleave->Recover

Sources

Application Notes and Protocols: 2-Aminononadecane as a Precursor for Novel Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of a Long-Chain Amine

2-Aminononadecane is a long-chain aliphatic primary amine characterized by a nineteen-carbon backbone with an amino group at the second position.[1][2] Its significant lipophilicity, conferred by the nonadecyl chain, combined with the reactive primary amine functionality, makes it a compelling, yet underutilized, building block in synthetic and medicinal chemistry. Long-chain aliphatic amines, in general, are recognized for their unique amphiphilic properties, which have led to a diverse range of applications, from surfactants to key intermediates in pharmaceutical synthesis.[3] The strategic placement of the amine group in this compound offers distinct steric and electronic properties compared to its terminal analog, 1-aminononadecane, potentially influencing the biological activity and physicochemical characteristics of its derivatives.[4] This document provides a detailed exploration of this compound as a precursor, offering insights into synthetic transformations and detailed protocols for the generation of novel compound libraries.

Core Synthetic Strategies: Harnessing the Reactivity of the Primary Amine

The primary amine group of this compound is a versatile functional handle that can participate in a wide array of chemical transformations. The long aliphatic chain, while rendering the molecule highly nonpolar, also presents opportunities for designing molecules with specific membrane-interacting properties. In drug development, long-chain aliphatic amines have shown potential as pro-drug moieties to improve the cell permeability of anionic drugs.[5][6] Key synthetic routes to derivatize this compound include N-acylation, N-alkylation, and the formation of Schiff bases.

N-Acylation: Crafting Novel Amides

N-acylation is a fundamental reaction in organic synthesis for forming robust amide bonds.[7][8] Reacting this compound with various acylating agents, such as acyl chlorides or carboxylic acids (with a coupling agent), can generate a diverse library of N-(nonadecan-2-yl) amides. This approach is invaluable for structure-activity relationship (SAR) studies, allowing for the systematic modification of the "head group" of the molecule while retaining the long aliphatic tail. The resulting amides are often more stable and exhibit different solubility profiles compared to the parent amine.

Causality in Experimental Choices: The choice of acylating agent and reaction conditions is critical. Acyl chlorides are highly reactive and often provide high yields at room temperature, but the reaction generates hydrochloric acid, which must be neutralized by a base to prevent protonation of the starting amine.[7] The use of a non-nucleophilic base like triethylamine is standard. For more sensitive substrates, coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with carboxylic acids offer milder conditions.

Protocol 1: General Procedure for N-Acylation of this compound with an Acyl Chloride

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride) (1.05 - 1.1 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.05 - 1.1 eq) dropwise to the stirred solution over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting amine is consumed.[9]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-(nonadecan-2-yl) amide.

Data Presentation: Representative N-Acylation Reactions

Amine SubstrateAcylating AgentBaseSolventReaction Time (h)Temperature (°C)Yield (%)
p-Aminophenol4-Bromobutyryl chlorideExcess p-aminophenolAcetone2.50 to RT52[7]
Primary AminesAcetic AnhydrideNoneNoneVariableRTHigh[10]
Primary AminesAcetyl ChlorideIodine (catalyst)NoneShortRTQuantitative[11]
N-Alkylation: Generating Secondary and Tertiary Amines

N-alkylation of primary amines can be challenging due to the potential for over-alkylation, leading to a mixture of secondary, tertiary, and even quaternary ammonium salts. However, controlled mono-alkylation is achievable and provides access to a vast chemical space of novel secondary and tertiary amines.[12][13] These derivatives can exhibit significantly different biological activities and physicochemical properties compared to the primary amine precursor. Reductive amination is a highly versatile and widely used method for N-alkylation.[9] It involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the target secondary amine.

Causality in Experimental Choices: Reductive amination is often preferred over direct alkylation with alkyl halides for mono-alkylation due to better control and fewer side products.[9] The choice of the reducing agent is crucial. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations.[9] It is less reactive towards the carbonyl starting material and more reactive towards the protonated imine intermediate.

Protocol 2: General Procedure for Reductive Amination of this compound

Materials:

  • This compound

  • Aldehyde or ketone (1.0 - 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde or ketone (1.0 - 1.2 eq) in anhydrous DCM or DCE.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by TLC or LC-MS.[9]

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.

  • Continue stirring the reaction at room temperature until the starting materials are consumed (typically 2-24 hours), as monitored by TLC or LC-MS.[9]

  • Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.[9]

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated secondary amine.

Data Presentation: Comparison of N-Alkylation Methods

Synthesis RouteSubstrate ExampleReagents & ConditionsYield (%)
Reductive AminationAldehydes & AminesFe catalyst, aq. NH₃, H₂, 130°Cup to 96%[14]
Direct AlkylationAromatic Primary Amines & Primary Alcohols[Ru]-3 catalyst, tBuOK, Toluene49-90%[14]
Inorganic Iodide CatalyzedAmines & Primary AlcoholsHI, NaHSO₄, NMP, 150°CGood to Excellent[15]
Schiff Base Formation: Creating Novel Imines

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or ketone.[16][17][18] This reaction is typically reversible and can be catalyzed by either an acid or a base.[18] Schiff bases are valuable intermediates and have shown a wide range of biological activities, including anti-inflammatory and antibiotic properties.[16] The formation of a Schiff base with this compound introduces a C=N double bond, which can be further functionalized or serve as a key pharmacophore.

Causality in Experimental Choices: The reaction is often carried out in a solvent that allows for the azeotropic removal of water, such as ethanol or methanol, to drive the equilibrium towards the product.[17] A catalytic amount of a weak acid, like glacial acetic acid, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.[19]

Protocol 3: General Procedure for the Synthesis of Schiff Bases from this compound

Materials:

  • This compound

  • Aromatic or aliphatic aldehyde (1.0 eq)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount, 1-2 drops)

  • Standard glassware for reflux

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add the aldehyde (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (1-2 drops) to the mixture.[19]

  • Reflux the reaction mixture for 2-4 hours. Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The Schiff base product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation: Representative Schiff Base Syntheses

AmineAldehydeCatalystConditionsYield (%)
p-Toluidine4-NitrobenzaldehydeNoneSolvent-free mechanochemical99.6[20]
p-Chloroanilinem-NitrobenzaldehydeGlacial Acetic AcidReflux in ethanolNot specified[19]

Visualization of Synthetic Pathways

N-Acylation Workflow

G Amine This compound Reaction N-Acylation Reaction Amine->Reaction AcylChloride Acyl Chloride (R-COCl) AcylChloride->Reaction Base Base (e.g., Et3N) Base->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Workup Aqueous Workup (NaHCO3, Brine) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product N-(nonadecan-2-yl) amide Purification->Product G Amine This compound ImineFormation Imine Formation Amine->ImineFormation Carbonyl Aldehyde/Ketone (R-CO-R') Carbonyl->ImineFormation Solvent Solvent (e.g., DCM) Solvent->ImineFormation Reduction In situ Reduction ImineFormation->Reduction ReducingAgent Reducing Agent (NaBH(OAc)3) ReducingAgent->Reduction Workup Aqueous Workup Reduction->Workup Purification Purification Workup->Purification Product N-Alkyl-(nonadecan-2-yl) amine Purification->Product

Caption: One-pot workflow for reductive amination.

Schiff Base Formation Workflow

G Amine This compound Reaction Condensation Reaction (Reflux) Amine->Reaction Aldehyde Aldehyde (R-CHO) Aldehyde->Reaction Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Isolation Isolation (Filtration/Evaporation) Reaction->Isolation Purification Purification (Recrystallization) Isolation->Purification Product Schiff Base (Imine) Purification->Product

Caption: Workflow for Schiff base synthesis.

Conclusion and Future Directions

This compound represents a versatile and valuable precursor for the synthesis of novel compounds with potential applications in drug discovery and materials science. The long aliphatic chain provides a unique lipophilic scaffold, while the primary amine functionality allows for a wide range of chemical modifications. The protocols outlined in this document for N-acylation, N-alkylation, and Schiff base formation provide a solid foundation for researchers to explore the chemical space around this intriguing molecule. Future work could focus on the synthesis of more complex derivatives, including macrocycles and polymers, as well as a thorough investigation of the biological activities of the synthesized compounds. The strategic derivatization of this compound holds significant promise for the development of new chemical entities with tailored properties.

References

  • Experimental procedure for N-alkylation of primary amines - Benchchem.
  • Application Notes and Protocol: N-acylation of Primary Amines with 4-Bromobutyryl Chloride - Benchchem.
  • An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials.
  • Synthesis and characterization of novel Schiff base ligands - International Journal of Chemical Studies.
  • A Comparative Analysis of Long-Chain Aliphatic Amines in Industrial and Biomedical Applications - Benchchem.
  • REVIEW ON SCHIFF BASES - World Journal of Pharmaceutical Sciences.
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC - NIH.
  • Systematic studies on mechanochemical synthesis: Schiff bases from solid aromatic primary amines and aldehydes - ResearchGate.
  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.
  • SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY - Jetir.Org.
  • Application Notes and Protocols: N-alkylation and N-acylation of Pent-1-yn-3-amine - Benchchem.
  • A Comparative Guide to N-Alkyl Amine Synthesis Routes for Researchers - Benchchem.
  • Synthesis of secondary and tertiary amines - Organic Chemistry Portal.
  • Mild and Useful Method for N-Acylation of Amines | Request PDF - ResearchGate.
  • Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols | CCS Chemistry.
  • A Technical Guide to the Discovery and History of Long-Chain Aliphatic Amines - Benchchem.
  • This compound | C19H41N | CID 141647 - PubChem - NIH.
  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing).
  • Aliphatic amines are viable pro-drug moieties in phosphonoamidate drugs - PubMed.
  • This compound - the NIST WebBook.
  • 1-Aminononadecane | C19H41N | CID 106416 - PubChem - NIH.
  • Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications - MDPI.

Sources

The Emerging Role of 2-Aminononadecane in Advanced Nanoparticle Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The precise engineering of nanoparticles is fundamental to advancing a multitude of scientific fields, from targeted drug delivery and bioimaging to catalysis and materials science. The surface chemistry of these nanoparticles dictates their stability, functionality, and interaction with biological systems. In this context, long-chain primary amines have emerged as critical reagents, acting as reducing, capping, and stabilizing agents. While extensive research has focused on amines like hexadecylamine and dodecylamine, this guide explores the prospective applications of 2-Aminononadecane, a 19-carbon primary amine, in the synthesis of sophisticated nanoparticles. Drawing parallels from its shorter-chain counterparts, we delineate its potential roles and provide detailed protocols for its theoretical application in nanoparticle formulation.

PART 1: The Multifaceted Role of this compound in Nanoparticle Synthesis

This compound, with its long C19 alkyl chain and a primary amine group, is uniquely positioned to influence nanoparticle formation and function. Its significant chain length can impart a high degree of lipophilicity and steric hindrance, offering distinct advantages in specific nanoparticle systems.

1.1. As a Capping and Stabilizing Agent:

The primary amine group of this compound can readily coordinate with the surface of nascent nanoparticles, preventing their aggregation and controlling their growth.[1][2][3] The long nonadecane chain provides a robust steric barrier, ensuring colloidal stability in non-polar solvents. This is particularly crucial for maintaining the monodispersity and long-term stability of nanoparticles, which are critical for many applications. The length of the alkyl chain can influence the inter-particle spacing and orientation, which in turn can affect the material's bulk properties.[4]

1.2. As a Reducing Agent:

Long-chain amines can also act as reducing agents in the synthesis of metallic nanoparticles from their precursor salts.[5][6][7] The amine group can be oxidized, leading to the reduction of metal ions to their zero-valent state, thereby forming nanoparticles. This dual role as both a reducing and capping agent simplifies the synthesis process, offering a "one-pot" approach to high-quality, monodisperse nanoparticles.[5]

1.3. For Surface Functionalization:

The amine group on the surface of this compound-capped nanoparticles provides a reactive handle for further functionalization.[8][9][10] This allows for the covalent attachment of a wide array of molecules, including targeting ligands for drug delivery, fluorescent dyes for bioimaging, or catalysts for chemical reactions. This versatility makes this compound a promising candidate for creating multifunctional nanoparticle systems.

PART 2: Protocols for Nanoparticle Synthesis Utilizing this compound

The following protocols are designed to be illustrative, providing a foundational methodology for researchers to adapt and optimize for their specific nanoparticle systems.

Protocol 2.1: Synthesis of Iron Oxide Nanoparticles

This protocol outlines a one-step aqueous approach for synthesizing this compound-stabilized iron oxide nanoparticles, drawing parallels from methods using dodecylamine.[11]

Objective: To synthesize monodisperse, water-dispersible iron oxide nanoparticles for potential use in biomedical applications.

Materials:

  • Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

  • This compound

  • Deionized water

  • Nitrogen gas

Equipment:

  • Three-neck round-bottom flask

  • Condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Centrifuge

Procedure:

  • In a three-neck round-bottom flask, dissolve a specific molar ratio of FeCl₂·4H₂O and this compound in deionized water. The concentration of this compound can be varied to control the final particle size.[11]

  • Purge the system with nitrogen gas for 30 minutes to remove oxygen.

  • Heat the reaction mixture to a specific temperature (e.g., 80-120°C) under vigorous stirring. The reaction temperature and time will influence the size and crystallinity of the nanoparticles.[5]

  • Maintain the reaction for a set period (e.g., 1-4 hours) until the color of the solution turns black, indicating the formation of iron oxide nanoparticles.

  • Cool the reaction mixture to room temperature.

  • Wash the synthesized nanoparticles multiple times with a mixture of ethanol and water to remove any unreacted precursors. Centrifuge the mixture after each wash to pellet the nanoparticles.

  • Resuspend the final nanoparticle pellet in a suitable solvent for storage and characterization.

Expected Outcome: The synthesis should yield uniform, amine-capped iron oxide nanoparticles. The size of the nanoparticles is expected to be inversely proportional to the concentration of this compound used.[11]

Protocol 2.2: Synthesis of Nickel-Nickel Oxide (Ni-NiO) Core-Shell Nanoparticles

This protocol describes an organometallic method for producing Ni-NiO nanoparticles stabilized with this compound, adapted from studies using other long-chain primary alkylamines.[4]

Objective: To synthesize stabilized Ni-NiO core-shell nanoparticles with controlled micro-structural and magnetic properties.

Materials:

  • Nickel(II) acetylacetonate [Ni(acac)₂]

  • This compound

  • Anhydrous toluene

  • Hydrogen gas (or a suitable reducing agent)

Equipment:

  • Schlenk line apparatus

  • Three-neck round-bottom flask

  • Condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

Procedure:

  • In a three-neck round-bottom flask under an inert atmosphere (e.g., argon), dissolve Ni(acac)₂ and a 10-fold molar excess of this compound in anhydrous toluene.

  • Heat the mixture to reflux under constant stirring.

  • Introduce a reducing agent (e.g., hydrogen gas) to initiate the reduction of the nickel precursor.

  • Continue the reaction for a specific duration to allow for nanoparticle formation and growth. The reaction time will influence the final particle size.

  • After the reaction is complete, cool the mixture to room temperature.

  • Precipitate the nanoparticles by adding a non-solvent like ethanol and collect them by centrifugation.

  • Wash the nanoparticles several times with ethanol to remove excess capping agent and byproducts.

  • Dry the final product under vacuum.

Expected Outcome: This method is expected to produce semi-spherical core-shell Ni-NiO nanoparticles. The particle size is anticipated to be influenced by the alkyl chain length of the amine, with longer chains potentially leading to smaller nanoparticles.[4]

PART 3: Data Presentation and Visualization

Table 1: Hypothetical Influence of this compound Concentration on Iron Oxide Nanoparticle Size
Molar Ratio (FeCl₂ : this compound)Average Particle Size (nm)Polydispersity Index (PDI)
1 : 0.515 ± 2.10.25
1 : 110 ± 1.50.18
1 : 27 ± 0.90.12

Note: This table presents hypothetical data based on the established trend that higher concentrations of long-chain amines lead to smaller and more monodisperse nanoparticles.[11]

Experimental Workflow and Mechanistic Diagrams

Nanoparticle_Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Nanoparticle Formation cluster_purification Purification & Isolation P1 Dissolve Metal Precursor (e.g., FeCl₂, Ni(acac)₂) P2 Add this compound (Capping/Reducing Agent) P1->P2 Mix in Solvent R1 Heat to Reaction Temperature P2->R1 Transfer to Reactor R2 Nucleation & Growth R1->R2 Initiate Reaction PU1 Cool to Room Temperature R2->PU1 Reaction Completion PU2 Precipitate & Wash PU1->PU2 PU3 Collect Nanoparticles (Centrifugation) PU2->PU3 F1 Final Nanoparticles PU3->F1 Characterization

Caption: General workflow for nanoparticle synthesis using this compound.

Capping_Mechanism cluster_stabilization Steric Stabilization NP Nanoparticle Core Amine {H₂N-R | R = C₁₉H₃₉} Stabilized_NP This compound Layer Nanoparticle Core Amine->Stabilized_NP Coordination to Nanoparticle Surface Long C19 alkyl chains\nprevent nanoparticle\naggregation. Long C19 alkyl chains prevent nanoparticle aggregation.

Caption: Capping mechanism of this compound on a nanoparticle surface.

References

  • Delaunay, F., et al. (2011). Use of long chain amine as a reducing agent for the synthesis of high quality monodisperse iron(0) nanoparticles. Journal of Materials Chemistry, 21(35), 13464-13469. [Link]

  • Park, J., et al. (2008). Synthesis of Amine-stabilized Aqueous Colloidal Iron Oxide Nanoparticles. Journal of Visualized Experiments, (18), 835. [Link]

  • Ramos-Guivar, J. A., et al. (2020). Effect of Alkyl Chain Length of Amines on the Micro-structural and Magnetic Properties of Stabilized Ni-NiO Nanoparticles. Journal of Inorganic and Organometallic Polymers and Materials, 30, 4398–4410. [Link]

  • Chaudret, B., et al. (2011). Use of long chain amine as a reducing agent for the synthesis of high quality monodisperse iron(0) nanoparticles. Journal of Materials Chemistry, 21(35), 13464-13469. [Link]

  • Nethravathi, C., et al. (2012). Formation of Gold Nanoparticles Using Amine Reducing Agents. The Journal of Physical Chemistry C, 116(1), 253-260. [Link]

  • Ghasemi, Y., et al. (2021). Biosynthesis of Quantum Dots and Their Therapeutic Applications in the Diagnosis and Treatment of Cancer and SARS-CoV-2. International Journal of Nanomedicine, 16, 8491–8516. [Link]

  • Ahmad, T., et al. (2022). Significance of Capping Agents of Colloidal Nanoparticles from the Perspective of Drug and Gene Delivery, Bioimaging, and Biosensing: An Insight. International Journal of Molecular Sciences, 23(5), 2845. [Link]

  • Pandey, A., et al. (2014). Synthesis of quantum dots.
  • Batool, S., et al. (2022). Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential. Frontiers in Microbiology, 13, 862 capping agents. [Link]

  • Si-Ahmed, L., et al. (2022). Ligands used for the surface functionalization of nanoparticles. ResearchGate. [Link]

  • Pal, A., et al. (2010). Synthesis of cationic quantum dotsvia a two-step ligand exchange process. Chemical Communications, 46(31), 5781-5783. [Link]

  • Ahmad, T., et al. (2022). Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential. Open Ukrainian Citation Index. [Link]

  • Ghosh, P., et al. (2008). Surface functionalization of nanoparticles for nanomedicine. Journal of Nanoscience and Nanotechnology, 8(3), 1109-1115. [Link]

  • Liu, X., et al. (2016). On the Role of Capping Agent in Wet Synthesis of Nanoparticles. ResearchGate. [Link]

  • Kumar, P., et al. (2017). Biogenic synthesis of quantum dots. ResearchGate. [Link]

  • Singh, J., et al. (2018). Capping agents in nanoparticle synthesis: Surfactant and solvent system. ResearchGate. [Link]

  • Faria, M., et al. (2020). Considerations for efficient surface functionalization of nanoparticles with a high molecular weight protein as targeting ligand. Acta Biomaterialia, 118, 203-214. [Link]

Sources

Application Notes and Protocols: The Role of 2-Aminononadecane in the Formation of Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Lipid nanoparticles (LNPs) have become the leading non-viral platform for the delivery of nucleic acid therapeutics, most notably demonstrated by their success in mRNA vaccines.[1] The critical component governing the efficacy of these delivery systems is the ionizable lipid, which is responsible for nucleic acid encapsulation and endosomal escape.[2][3] While highly complex and proprietary ionizable lipids dominate the clinical landscape, there is significant scientific value in understanding the fundamental principles of LNP formation using simpler, model compounds. This guide focuses on 2-Aminononadecane, a 19-carbon primary amine, as a foundational model for studying the role of amino lipids in LNP self-assembly. We provide a detailed examination of its hypothesized mechanism, step-by-step protocols for LNP formulation and characterization, and a discussion of the anticipated challenges and research opportunities presented by its unique physicochemical properties.

Introduction: The Central Role of the Ionizable Lipid

Lipid nanoparticles are typically composed of four key components: an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[1] Each plays a crucial role:

  • Ionizable Lipid: The cornerstone of the LNP, this component possesses a pH-sensitive headgroup. At low pH, it becomes protonated (positively charged), enabling it to electrostatically complex with the negatively charged phosphate backbone of nucleic acids like mRNA or siRNA.[4] At physiological pH (~7.4), it is designed to be near-neutral, reducing toxicity and preventing non-specific interactions in circulation.[2]

  • Helper Phospholipid: Typically a rigid molecule like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), this lipid provides structural integrity to the nanoparticle.[1]

  • Cholesterol: This sterol acts as a molecular "glue," filling gaps between the other lipids to enhance particle stability and modulate membrane fluidity.[1]

  • PEGylated Lipid: A lipid conjugated to a polyethylene glycol (PEG) chain, this component forms a hydrophilic corona on the LNP surface. This steric barrier controls particle size during formation and prevents aggregation, while also shielding the nanoparticle from the immune system to prolong circulation time.[4]

The self-assembly of these components, driven by a rapid change in solvent polarity (e.g., mixing an ethanol-lipid phase with an aqueous-nucleic acid phase), results in a core-shell structure with the nucleic acid payload encapsulated within.[5]

This compound: A Foundational Model for Ionizable Lipids

This compound is a simple amphiphilic molecule consisting of a long, 19-carbon hydrophobic tail and a primary amine headgroup. Its straightforward structure makes it an excellent candidate for fundamental studies aimed at dissecting the structure-function relationships of ionizable lipids in LNP systems.

2.1. Physicochemical Properties

Understanding the core properties of this compound is essential for designing and interpreting LNP formulation experiments.

PropertyValueSource
IUPAC Name nonadecan-2-amine[6]
CAS Number 31604-55-4[6][7]
Molecular Formula C₁₉H₄₁N[6][7]
Molecular Weight 283.54 g/mol [6][8]
Predicted pKa 11.02 ± 0.35[8]
2.2. Hypothesized Mechanism of Action and Key Scientific Considerations

The primary amine of this compound serves as its ionizable headgroup. During LNP formation, which is conducted at an acidic pH (typically pH 4), this amine group will be protonated, acquiring a positive charge (-NH₃⁺). This allows it to interact with and condense the negatively charged mRNA.

However, the predicted pKa of ~11.0 presents a significant deviation from the optimized ionizable lipids used in clinically approved LNPs, which typically have a pKa in the range of 6.2-6.5. This difference is the most critical factor to consider when working with this compound and has profound implications for LNP behavior:

  • Surface Charge at Physiological pH: With a pKa of ~11, LNPs formulated with this compound are expected to remain predominantly positively charged at physiological pH 7.4. This contrasts with advanced ionizable lipids that are near-neutral at this pH. A persistent positive charge can lead to rapid clearance by the reticuloendothelial system and potential cytotoxicity, which were significant drawbacks of early-generation cationic lipids.[1]

  • Endosomal Escape: The "proton sponge" hypothesis for endosomal escape relies on the lipid's ability to become protonated as the endosome acidifies (from pH ~6.5 to ~5.5). This influx of protons and counter-ions leads to osmotic swelling and rupture of the endosome, releasing the nucleic acid payload into the cytoplasm. A lipid with a pKa of ~11 will already be fully protonated upon entering the cell, potentially limiting its ability to act as a proton sponge and efficiently mediate endosomal escape.

Therefore, while this compound is a valuable tool for studying the initial complexation and formation of LNPs, its utility for in vivo applications may be limited without further modification to lower its pKa. It serves as a baseline against which the sophisticated designs of next-generation ionizable lipids can be benchmarked.

cluster_Formulation LNP Formation (Acidic pH ~4.0) cluster_Circulation Systemic Circulation (Physiological pH ~7.4) cluster_Endosome Endosomal Environment (Acidic pH ~5.5-6.5) s1 This compound (Amine headgroup: -NH₂) s3 Protonated this compound (Amine headgroup: -NH₃⁺) s1->s3 Protonation in acidic buffer s2 mRNA (Phosphate backbone: PO₄⁻) s3->s2 n1 LNP with This compound n1_charge Remains Positively Charged (pKa ~11 >> pH 7.4) n1->n1_charge n2 LNP in Endosome n2_escape Remains Protonated (Limited 'Proton Sponge' Effect) n2->n2_escape

Caption: pH-dependent behavior of this compound in LNP formation and delivery.

Experimental Protocols

The following protocols provide a robust framework for the synthesis and characterization of LNPs using this compound. These methods are based on well-established microfluidic mixing techniques that offer high reproducibility and control over nanoparticle characteristics.[5][9]

3.1. Protocol 1: LNP Formulation via Microfluidic Mixing

This protocol describes the self-assembly of LNPs by the rapid and controlled mixing of a lipid-ethanol solution with a nucleic acid-aqueous buffer solution.

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • mRNA (or siRNA) of interest

  • 200 Proof, ACS Grade Ethanol

  • Citrate Buffer (25 mM, pH 4.0)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing system (e.g., NanoAssemblr Benchtop or similar) with microfluidic cartridge

  • Syringes (1 mL or 3 mL, Luer-lock)

  • Dialysis cassette (e.g., Slide-A-Lyzer, 10-20 kDa MWCO)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare individual stock solutions of this compound, DSPC, Cholesterol, and DMG-PEG 2000 in 200 proof ethanol. A typical concentration is 10-20 mg/mL. Store lipid stocks at -20°C.

    • Prepare a stock solution of your mRNA in the 25 mM citrate buffer (pH 4.0). A typical concentration is 0.1-0.5 mg/mL. Store at -80°C.

  • Preparation of the Lipid-Ethanol Phase:

    • In a sterile glass vial, combine the lipid stock solutions to achieve the desired molar ratio. A commonly used starting ratio for ionizable lipid formulations is 50:10:38.5:1.5 (Ionizable Lipid : DSPC : Cholesterol : PEG-Lipid).[10]

    • Calculate the required volume of each stock solution based on their molar masses and desired final total lipid concentration.

    • Add 200 proof ethanol to reach the final desired volume for the organic phase syringe.

  • Preparation of the Aqueous Phase:

    • Thaw the mRNA stock solution on ice.

    • Dilute the mRNA stock with 25 mM citrate buffer (pH 4.0) to the desired final concentration. The amount of mRNA is often defined by the N:P ratio (ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the mRNA), with typical ratios ranging from 3 to 6.[11]

  • Microfluidic Mixing:

    • Prime the microfluidic system according to the manufacturer's instructions, typically with ethanol followed by the aqueous buffer.

    • Load the prepared lipid-ethanol solution into one syringe (the "organic phase" syringe).

    • Load the mRNA-aqueous buffer solution into a second syringe (the "aqueous phase" syringe).

    • Ensure no air bubbles are present in the syringes or tubing.

    • Place the syringes onto the syringe pumps of the microfluidic device.

    • Set the instrument parameters. A common starting point is a 3:1 aqueous-to-organic flow rate ratio and a total flow rate of 12 mL/min .[12]

    • Initiate the mixing process. The first portion of the output should be directed to waste to ensure the system has reached equilibrium, after which the LNP suspension is collected in a sterile tube.

  • Buffer Exchange and Concentration:

    • Transfer the collected LNP suspension into a pre-wetted dialysis cassette.

    • Perform dialysis against sterile PBS (pH 7.4) at 4°C. Conduct at least two buffer exchanges over 12-24 hours with a buffer volume at least 1000x that of the sample. This step removes the ethanol and raises the pH to physiological levels.

    • After dialysis, carefully collect the purified LNP suspension.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the final LNP product at 4°C for short-term use or at -80°C for long-term storage.

3.2. Protocol 2: LNP Characterization

Accurate characterization is critical to ensure the quality, consistency, and performance of the formulated LNPs.[13]

A. Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

  • Dilute a small aliquot of the LNP suspension in PBS (pH 7.4) to an appropriate concentration for DLS analysis (typically a 1:50 to 1:100 dilution).

  • Transfer the diluted sample to a clean cuvette.

  • Measure the Z-average diameter and PDI using a DLS instrument.

  • Target Values: For in vivo applications, a Z-average diameter between 80-150 nm and a PDI < 0.2 are generally desired.[11]

B. Zeta Potential

  • Dilute a small aliquot of the LNP suspension in a low ionic strength buffer, such as 0.1x PBS or a 1 mM KCl solution, to minimize charge screening effects.[11]

  • Transfer the sample to a zeta potential cell.

  • Measure the zeta potential using an instrument capable of electrophoretic light scattering (ELS).

  • Expected Value: Given the high pKa of this compound, a positive zeta potential is expected at pH 7.4.

C. Encapsulation Efficiency (EE%) using a Fluorescent Dye Assay

This method quantifies the amount of mRNA protected within the LNPs. The RiboGreen® assay is a common example.[9]

  • Prepare a Standard Curve: Create a series of known mRNA concentrations in the assay buffer.

  • Measure Total mRNA:

    • Dilute an aliquot of the LNP suspension in the assay buffer.

    • Add a surfactant (e.g., 0.5% Triton™ X-100) to disrupt the LNPs and release all the encapsulated mRNA.

    • Add the RiboGreen® reagent (diluted according to the manufacturer's protocol).

    • Measure the fluorescence (Excitation ~480 nm, Emission ~520 nm).

  • Measure Free (Unencapsulated) mRNA:

    • Dilute another aliquot of the intact LNP suspension in the assay buffer.

    • Add the RiboGreen® reagent directly without adding surfactant.

    • Measure the fluorescence.

  • Calculate EE%:

    • Use the standard curve to determine the mRNA concentration in both the lysed (Total mRNA) and intact (Free mRNA) samples.

    • Calculate the Encapsulation Efficiency using the formula: EE% = [(Total mRNA - Free mRNA) / Total mRNA] x 100

  • Target Value: A high encapsulation efficiency (>90%) is desirable.

cluster_prep Preparation cluster_form Formulation cluster_purify Purification cluster_char Characterization p1 Prepare Lipid Stock Solutions (in Ethanol) f1 Combine Lipids in Ethanol (Molar Ratio 50:10:38.5:1.5) p1->f1 p2 Prepare mRNA Stock Solution (in Citrate Buffer, pH 4.0) f2 Dilute mRNA in Citrate Buffer p2->f2 f3 Microfluidic Mixing (Aqueous:Organic = 3:1) f1->f3 f2->f3 f4 Collect LNP Suspension f3->f4 u1 Dialysis vs. PBS (pH 7.4) (Removes Ethanol, Raises pH) f4->u1 u2 0.22 µm Sterile Filtration u1->u2 c1 DLS: Size & PDI u2->c1 c2 ELS: Zeta Potential u2->c2 c3 Fluorescence Assay: Encapsulation Efficiency u2->c3 final_product Final LNP Product c1->final_product c2->final_product c3->final_product

Caption: Experimental workflow for LNP formulation and characterization.

Summary and Future Outlook

This compound represents a simplified, yet fundamentally relevant, model for the ionizable lipids that are central to the success of LNP-based therapeutics. Its long hydrocarbon tail provides the necessary hydrophobicity for integration into the nanoparticle core, while its primary amine headgroup allows for the pH-dependent electrostatic interactions required for nucleic acid encapsulation.

The primary scientific challenge and area for investigation with this compound is its high pKa. The protocols and characterization methods outlined here provide a framework for researchers to formulate LNPs with this model lipid and systematically study the effects of a high surface charge on particle stability, cytotoxicity, and cellular uptake. This research can provide invaluable baseline data, furthering our collective understanding of the complex interplay between ionizable lipid chemistry and biological function, and underscoring the rationale behind the intricate design of clinically successful ionizable lipids.

References
  • Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education. (2025). bioRxiv. [Link]

  • LNP preparation. (2020). Bio-protocol. [Link]

  • LNP characterization. A) DLS analysis of Z‐average diameter and PDI, B)... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Microfluidic and Turbulent Mixing for mRNA LNP Vaccines. (2022). MDPI. [Link]

  • Lipid Nanoparticle Characterization Techniques for Size, Charge, and Stability. (n.d.). Cordouan Technologies. [Link]

  • Characterizing Liposomes with DLS and Zeta Potential: Tools for Drug Delivery. (2021). Brookhaven Instruments. [Link]

  • Novel Ionizable Lipids Derived from 2-Hydroxypropylamine and Spermine for mRNA-LNP Delivery. (n.d.). Factor Bioscience. [Link]

  • mRNA lipid nanoparticle formulation, characterization and evaluation. (2023). Nature Protocols. [Link]

  • Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery. (2018). Journal of Pharmaceutical Investigation. [Link]

  • Fundamentals of microfluidic mixing for LNP synthesis. (2025). Inside Therapeutics. [Link]

  • Tetrahydropyrimidine Ionizable Lipids for Efficient mRNA Delivery. (2025). ACS Nano. [Link]

  • Structural Characterization Study of a Lipid Nanocapsule Formulation Intended for Drug Delivery Applications Using Small-Angle Scattering Techniques. (2022). Molecular Pharmaceutics. [Link]

  • Rational design of one‐component ionizable cationic lipids for mRNA... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Understanding the key role of Ionizable Lipids in novel RNA-lipid nanoparticle therapies. (2025). Inside Therapeutics. [Link]

  • Heterocyclic amine-containing lipidoids act as mRNA vaccines with... - ResearchGate. (n.d.). ResearchGate. [Link]

  • This compound | C19H41N | CID 141647. (n.d.). PubChem. [Link]

  • Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. (2025). Foods. [Link]

  • Lab on a Chip. (2024). Royal Society of Chemistry. [Link]

  • Lipid nanoparticle compositions and methods for formulating insoluble drugs. (2023).
  • This compound. (n.d.). NIST WebBook. [Link]

  • Lipid nanoparticles: Composition, formulation, and application. (2023). Chinese Chemical Letters. [Link]

  • Drug-Carrying Amino Silane Coated Magnetic Nanoparticles as Potential Vehicles for Delivery of Antibiotics. (2012). Journal of Nanomaterials. [Link]

  • Nano based drug delivery systems: recent developments and future prospects. (2017). Journal of Nanobiotechnology. [Link]

  • Adamantane in Drug Delivery Systems and Surface Recognition. (2015). Molecules. [Link]

  • Cannabis Medicine 2.0: Nanotechnology-Based Delivery Systems for Synthetic and Chemically Modified Cannabinoids for Enhanced Therapeutic Performance. (2023). MDPI. [Link]

  • Recent Advances in Micro- and Nano-Drug Delivery Systems Based on Natural and Synthetic Biomaterials. (2022). Polymers. [Link]

  • pKa and solubility of drugs in water, ethanol, and 1-octanol. (2009). The Journal of Physical Chemistry B. [Link]

Sources

Application Notes and Protocols for 2-Aminononadecane as a Capping Agent for Metal Nanoparticles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 2-Aminononadecane in Nanoparticle Engineering

In the rapidly advancing field of nanotechnology, the precise control over the size, shape, and surface chemistry of metal nanoparticles is paramount to their function.[1] Capping agents are crucial molecules that stabilize nanoparticles, preventing their aggregation and controlling their growth during synthesis.[2] Among the diverse classes of capping agents, long-chain alkylamines have emerged as highly effective stabilizers for creating monodisperse metal nanoparticles in nonpolar solvents. This guide focuses on a particularly promising, yet less explored, long-chain alkylamine: this compound.

This compound, with its 19-carbon aliphatic chain, offers a unique combination of a strong anchoring primary amine group and a substantial hydrophobic tail.[3][4][5] This structure imparts excellent stability to metal nanoparticles in organic media and creates a hydrophobic surface that can be leveraged for specific applications, such as the encapsulation and delivery of poorly water-soluble drugs.[6][7][8] The branched nature of this compound, with the amine group at the second carbon position, may also introduce steric effects that further influence nanoparticle morphology and reactivity compared to its linear isomer, 1-aminononadecane.[9][10]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this compound-capped gold (Au) and silver (Ag) nanoparticles. The protocols are designed to be robust and reproducible, with a strong emphasis on the scientific rationale behind each step.

Physicochemical Properties of this compound

A thorough understanding of the capping agent's properties is essential for successful nanoparticle synthesis.

PropertyValueSource
IUPAC Name nonadecan-2-amine[3][5]
CAS Number 31604-55-4[3][4][5]
Molecular Formula C₁₉H₄₁N[3][4][5]
Molecular Weight 283.54 g/mol [3]
Boiling Point 151 °C at 1 mmHg[11]
Density 0.818 ± 0.06 g/cm³ (Predicted)[11]
pKa 11.02 ± 0.35 (Predicted)[11]

Protocol 1: Synthesis of this compound-Capped Gold Nanoparticles (AuNPs)

This protocol is adapted from established methods for the synthesis of alkylamine-capped AuNPs.[12] The long hydrocarbon chain of this compound serves as a stabilizing agent, preventing aggregation and controlling the growth of the nanoparticles.

Materials
  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound

  • Toluene (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Ethanol

Step-by-Step Methodology
  • Preparation of Gold Precursor Solution: Dissolve 0.039 g of HAuCl₄·3H₂O in 10 mL of deionized water to create a 10 mM solution.

  • Preparation of Capping Agent Solution: In a separate flask, dissolve 0.284 g of this compound in 20 mL of anhydrous toluene. This creates a solution where the long alkyl chains of the amine can effectively stabilize the gold nanoparticles as they form.

  • Phase Transfer of Gold Ions: Mix the aqueous gold precursor solution with the toluene solution of this compound in a flask and stir vigorously for 1 hour. The amine group of this compound will coordinate with the gold ions, facilitating their transfer from the aqueous phase to the organic phase. The color of the organic phase will change to orange, indicating the successful transfer.

  • Reduction of Gold Ions: Freshly prepare a 0.4 M solution of sodium borohydride in deionized water. Under vigorous stirring, rapidly inject 0.5 mL of the NaBH₄ solution into the organic phase containing the gold-amine complex. The color of the solution will immediately change to a deep ruby red, indicating the formation of gold nanoparticles. The rapid injection of a strong reducing agent promotes the formation of small, monodisperse nanoparticles.

  • Purification of AuNPs:

    • Continue stirring the solution for at least 2 hours to ensure complete reaction and stabilization of the nanoparticles.

    • Transfer the solution to a separatory funnel and discard the aqueous phase.

    • Wash the organic phase three times with deionized water to remove any remaining reactants.

    • Add an excess of methanol to the organic phase to precipitate the this compound-capped AuNPs.

    • Centrifuge the mixture at 8000 rpm for 10 minutes. Discard the supernatant.

    • Wash the nanoparticle pellet twice with ethanol to remove excess capping agent.

    • Resuspend the purified AuNPs in a nonpolar solvent like toluene or hexane for storage.

Synthesis Workflow Diagram

Synthesis_Workflow_AuNPs cluster_prep Preparation Au_prep HAuCl₄ in Water Phase_transfer Phase Transfer Au_prep->Phase_transfer Amine_prep This compound in Toluene Amine_prep->Phase_transfer Reduction Reduction (NaBH₄) Phase_transfer->Reduction Purification Purification (Washing & Centrifugation) Reduction->Purification Final_product This compound-Capped AuNPs Purification->Final_product

Caption: Workflow for the synthesis of this compound-capped gold nanoparticles.

Protocol 2: Synthesis of this compound-Capped Silver Nanoparticles (AgNPs)

This protocol utilizes the reducing and capping properties of this compound at elevated temperatures, a common method for synthesizing silver nanoparticles with long-chain amines.[13][14]

Materials
  • Silver nitrate (AgNO₃)

  • This compound

  • Ethanol

Step-by-Step Methodology
  • Reaction Setup: In a three-neck round-bottom flask equipped with a condenser and a thermometer, add 0.017 g of silver nitrate and 10 mL of this compound. The long-chain amine acts as both the solvent and the reducing/capping agent in this one-pot synthesis.

  • Heating and Reaction: Heat the mixture to 120 °C with constant stirring. The solution will gradually change color from colorless to yellow, and finally to a dark brown, indicating the formation of silver nanoparticles. The higher temperature facilitates the reduction of silver ions by the amine.

  • Reaction Time: Maintain the temperature at 120 °C for 1 hour to allow for complete nanoparticle formation and growth.

  • Purification of AgNPs:

    • After 1 hour, remove the heat source and allow the solution to cool to room temperature.

    • Add an excess of ethanol to the cooled solution to precipitate the this compound-capped AgNPs.

    • Centrifuge the mixture at 8000 rpm for 10 minutes and discard the supernatant.

    • Wash the nanoparticle pellet three times with ethanol to remove any unreacted silver nitrate and excess this compound.

    • Resuspend the purified AgNPs in a nonpolar solvent such as toluene or chloroform for storage.

Characterization of this compound-Capped Nanoparticles

Thorough characterization is essential to confirm the successful synthesis and to understand the properties of the nanoparticles.

Transmission Electron Microscopy (TEM)
  • Principle: TEM provides high-resolution images of the nanoparticles, allowing for the determination of their size, shape, and morphology.

  • Expected Results: For both AuNPs and AgNPs, TEM images are expected to show spherical or near-spherical nanoparticles with a narrow size distribution. The long alkyl chains of the this compound capping agent should prevent significant aggregation.

Dynamic Light Scattering (DLS)
  • Principle: DLS measures the hydrodynamic diameter of the nanoparticles in a colloidal suspension, providing information on their size distribution and aggregation state.

  • Expected Results: DLS will provide the average particle size and the polydispersity index (PDI). A low PDI value (typically < 0.3) indicates a monodisperse sample.

UV-Visible Spectroscopy (UV-Vis)
  • Principle: Metal nanoparticles exhibit a characteristic Surface Plasmon Resonance (SPR) peak in the UV-Vis spectrum, which is sensitive to their size, shape, and the surrounding dielectric medium.

  • Expected Results:

    • AuNPs: A characteristic SPR peak is expected in the range of 520-540 nm.

    • AgNPs: An SPR peak is expected in the range of 400-450 nm.[1]

Fourier-Transform Infrared Spectroscopy (FTIR)
  • Principle: FTIR is used to identify the functional groups present on the surface of the nanoparticles, confirming the presence of the this compound capping agent.[15][16][17]

  • Expected Results: The FTIR spectrum should show characteristic peaks for the N-H stretching and bending vibrations of the primary amine group, as well as C-H stretching vibrations from the long alkyl chain of this compound.[18][19] A shift in the N-H peaks compared to the free amine can indicate coordination to the metal surface.[19]

Zeta Potential
  • Principle: Zeta potential measurement determines the surface charge of the nanoparticles in a colloidal suspension, which is an indicator of their stability.

  • Expected Results: In a neutral, non-polar solvent, the zeta potential is expected to be close to neutral. In a slightly acidic aqueous environment (if phase-transferred), the amine groups can become protonated, leading to a positive zeta potential.[20][21][22][23][24]

Summary of Expected Characterization Data
Characterization TechniqueExpected Results for this compound-Capped Nanoparticles
TEM Spherical morphology, narrow size distribution
DLS Low Polydispersity Index (PDI < 0.3)
UV-Vis (AuNPs) Surface Plasmon Resonance (SPR) peak at 520-540 nm
UV-Vis (AgNPs) SPR peak at 400-450 nm
FTIR Peaks corresponding to N-H and C-H vibrations
Zeta Potential Near-neutral in non-polar solvents; positive in acidic aqueous media

Application Protocol: Drug Delivery of a Hydrophobic Drug

The hydrophobic surface of this compound-capped nanoparticles makes them excellent candidates for encapsulating and delivering hydrophobic drugs.[25] This protocol outlines a general procedure for drug loading and an in vitro cytotoxicity assessment.

Protocol 3: Loading a Hydrophobic Drug onto this compound-Capped AuNPs
  • Preparation of Drug Solution: Dissolve the hydrophobic drug of interest (e.g., curcumin, paclitaxel) in a suitable organic solvent (e.g., chloroform, dichloromethane) to a known concentration.

  • Drug Loading: Add the drug solution to a suspension of purified this compound-capped AuNPs in the same solvent. The hydrophobic drug will preferentially associate with the long alkyl chains of the capping agent on the nanoparticle surface.

  • Incubation: Stir the mixture at room temperature for 24 hours in the dark to allow for efficient drug loading.

  • Purification of Drug-Loaded Nanoparticles:

    • Remove the unloaded drug by centrifugation at a high speed (e.g., 14,000 rpm for 30 minutes).

    • Carefully collect the supernatant containing the drug-loaded nanoparticles.

    • Alternatively, use dialysis against the pure solvent to remove the free drug.

  • Quantification of Drug Loading: Use a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), to determine the concentration of the drug in the supernatant and calculate the drug loading efficiency.

Protocol 4: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[26][27][28][29][30]

  • Cell Culture: Seed a suitable cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of the drug-loaded AuNPs and the empty (unloaded) AuNPs in the cell culture medium. Replace the existing medium in the wells with the nanoparticle suspensions. Include a positive control (a known cytotoxic drug) and a negative control (cells with medium only).

  • Incubation: Incubate the cells with the nanoparticles for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells.

Drug Delivery Mechanism Diagram

Drug_Delivery cluster_loading Drug Loading NP This compound-Capped NP Loaded_NP Drug-Loaded NP NP->Loaded_NP Drug Hydrophobic Drug Drug->Loaded_NP Cell_interaction Cellular Uptake Loaded_NP->Cell_interaction Drug_release Intracellular Drug Release Cell_interaction->Drug_release Apoptosis Cell Apoptosis Drug_release->Apoptosis

Caption: Mechanism of drug delivery using this compound-capped nanoparticles.

Conclusion and Future Perspectives

This compound presents a versatile and effective capping agent for the synthesis of stable, monodisperse metal nanoparticles with a hydrophobic surface. The protocols detailed in this guide provide a solid foundation for researchers to explore the potential of these nanoparticles in various fields, particularly in the development of novel drug delivery systems for hydrophobic therapeutic agents. Future research could focus on the influence of the branched alkyl chain of this compound on nanoparticle properties compared to linear amines, as well as exploring the in vivo efficacy and biocompatibility of these nanoparticle systems.

References

  • Zeta potential for amine functionalized Nanoparticles? ResearchGate. Available from: [Link]

  • Lee J, et al. Drug Loading Augmentation in Polymeric Nanoparticles Using a Coaxial Turbulent Jet Mixer: Yong Investigator Perspective. National Institutes of Health. Available from: [Link]

  • Qu H, et al. Zeta potentials of amino acid functionalized nanoparticles as a... ResearchGate. Available from: [Link]

  • Fodor M, et al. Development of Polymer-Encapsulated, Amine-Functionalized Zinc Ferrite Nanoparticles as MRI Contrast Agents. MDPI. Available from: [Link]

  • Li J, et al. In vitro cytotoxicity assay. Bio-protocol. Available from: [Link]

  • Singh I, et al. Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. SpringerLink. Available from: [Link]

  • (a) Comparative analysis of the FTIR spectra of amine functionalized... ResearchGate. Available from: [Link]

  • Hogarth C, et al. Evaluating the impact of systematic hydrophobic modification of model drugs on the control, stability and loading of lipid-based nanoparticles. Journal of Materials Chemistry B. Available from: [Link]

  • Chen Z, et al. Bioinspired Core-Shell Nanoparticles for Hydrophobic Drug Delivery. PubMed. Available from: [Link]

  • Design and preparation of amino-functionalized core-shell magnetic nanoparticles for photocatalytic application and investigation of cytotoxicity effects. National Institutes of Health. Available from: [Link]

  • Sun Q, et al. Shaping Nanoparticles with Hydrophilic Compositions and Hydrophobic Properties as Nanocarriers for Antibiotic Delivery. ACS Publications. Available from: [Link]

  • Zinic M, et al. Synthesis and characterization of silver nanoparticles from (bis)alkylamine silver carboxylate precursors. National Institutes of Health. Available from: [Link]

  • Facile Fabrication and Characterization of Amine-Functional Silica Coated Magnetic Iron Oxide Nanoparticles for Aqueous Carbon Dioxide Adsorption. ACS Publications. Available from: [Link]

  • Evaluation of the In Vitro Cytotoxicity of Silver Nanoparticles on PBMC Cells Using MTT Assay. Annals of International Medical and Dental Research. Available from: [Link]

  • Experimental considerations on the cytotoxicity of nanoparticles. National Institutes of Health. Available from: [Link]

  • This compound. PubChem. Available from: [Link]

  • Amine-capped gold nanoparticles: Reaction steps during the synthesis and the influence of the ligand on the particle size. ResearchGate. Available from: [Link]

  • Wang C, et al. Modulating the catalytic activity of gold nanoparticles using amine-terminated ligands. National Institutes of Health. Available from: [Link]

  • Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. MDPI. Available from: [Link]

  • FTIR analysis of Fe3O4 nanoparticles shows the variation of capped aniline dimer-COOH. ResearchGate. Available from: [Link]

  • 4: FTIR spectra of butylamine capped nanocrystals and Neck-then-oxidize... ResearchGate. Available from: [Link]

  • Personick ML, et al. Formation of Gold Nanoparticles Using Amine Reducing Agents. ACS Publications. Available from: [Link]

  • Ayivi RD, et al. Synthesis of Silver Nanoparticles. Protocols.io. Available from: [Link]

  • Novel one-step synthesis of amine-stabilized aqueous colloidal gold nanoparticles. ResearchGate. Available from: [Link]

  • Synthesis of Silver Nanoparticles by Oleylamine-Oleic Acid Reduction and Its Use in Making Nanocable by Coaxial Electrospinning. ResearchGate. Available from: [Link]

  • How can I synthesize silver nanoparticle with octylamine? ResearchGate. Available from: [Link]

  • This compound. NIST WebBook. Available from: [Link]

  • Oves M, et al. Recent Developments in the Facile Bio-Synthesis of Gold Nanoparticles (AuNPs) and Their Biomedical Applications. National Institutes of Health. Available from: [Link]

  • Al-Sharqi A, et al. Synthesis of Silver Nanoparticles: From Conventional to 'Modern' Methods—A Review. MDPI. Available from: [Link]

  • Product information, this compound. P&S Chemicals. Available from: [Link]

  • 1-Aminononadecane. PubChem. Available from: [Link]

  • Nonadecane. Wikipedia. Available from: [Link]

Sources

Functionalization of Surfaces with 2-Aminononadecane: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocols for the functionalization of surfaces using 2-Aminononadecane. Tailored for researchers, scientists, and drug development professionals, this document delves into the fundamental principles, practical applications, and step-by-step methodologies for creating robust and well-defined modified surfaces. We will explore the causality behind experimental choices, ensuring a thorough understanding of the underlying science, and provide self-validating systems for trustworthy and reproducible results.

Introduction: The Power of Long-Chain Amines in Surface Engineering

Surface modification is a cornerstone of modern materials science, enabling the precise tuning of interfacial properties for a vast array of applications. Long-chain alkylamines, such as this compound, are particularly compelling molecules for this purpose. Comprising a long, nineteen-carbon hydrophobic tail and a primary amine head group, this compound offers a unique amphiphilic character. This structure facilitates the formation of self-assembled monolayers (SAMs) on various substrates, transforming their surface energy, wettability, and chemical reactivity.

The primary amine group serves as a versatile anchor for covalent attachment to surfaces bearing complementary functional groups (e.g., carboxyls, hydroxyls) and can also electrostatically interact with negatively charged surfaces. The long, hydrophobic nonadecane chain, in turn, creates a well-ordered, non-polar interface. This dual functionality makes this compound an ideal candidate for applications ranging from creating superhydrophobic coatings to enhancing the biocompatibility of medical implants and serving as a platform for drug delivery systems.[1][2]

This guide will focus on the practical aspects of utilizing this compound for surface functionalization, with a particular emphasis on methodologies applicable to silica-based and carboxylated surfaces, which are commonly encountered in biomedical and materials science research.

Core Principles of this compound Surface Functionalization

The functionalization of surfaces with this compound is primarily governed by the principles of self-assembly and covalent bond formation. The long alkyl chains of the molecules are driven to align and pack closely due to van der Waals interactions, leading to the formation of an ordered monolayer.[3] The amine head group mediates the attachment to the substrate.

Physicochemical Properties of Long-Chain Amines

Understanding the properties of this compound is crucial for designing effective functionalization protocols. While specific experimental data for this compound is limited, we can extrapolate from data on similar long-chain primary amines.

PropertyValue/DescriptionSource
Molecular FormulaC₁₉H₄₁N[4]
Molecular Weight283.54 g/mol [5]
AppearanceExpected to be a waxy solid at room temperature.[6]
SolubilityInsoluble in water; soluble in non-polar organic solvents like hexane, toluene, and chloroform. Limited solubility in alcohols like ethanol.[6][7]
pKa of Conjugate AcidEstimated to be around 10.6.[8][9]

The high pKa indicates that the amine group will be protonated and positively charged in acidic to neutral aqueous solutions. The very low water solubility necessitates the use of organic solvents for the functionalization process.

Mechanism of Surface Attachment

The attachment of this compound to a surface can occur through two primary mechanisms:

  • Physisorption: On surfaces with a net negative charge, such as deprotonated silica, the protonated amine headgroup of this compound can electrostatically adsorb.

  • Chemisorption (Covalent Bonding): For a more robust and stable functionalization, covalent bond formation is preferred. This is typically achieved by reacting the amine group with a surface that has been pre-functionalized with reactive groups like carboxylates or epoxides.[10][11]

This guide will focus on the more permanent covalent attachment method.

Application Notes: Leveraging this compound Functionalized Surfaces

The unique properties of surfaces modified with this compound open up a range of applications in research and drug development.

Creating Hydrophobic and Superhydrophobic Surfaces

The dense packing of the long nonadecane chains creates a highly non-polar surface with low surface energy. This results in a significant increase in hydrophobicity, which can be valuable for creating water-repellent coatings, reducing biofouling, and controlling cell adhesion.[2]

Enhancing Biocompatibility

Surface chemistry plays a critical role in the biocompatibility of implantable medical devices.[12][13] Modifying a surface with a well-ordered monolayer of this compound can passivate the underlying material, potentially reducing inflammatory responses and improving tissue integration. The hydrophobic nature of the surface can also influence protein adsorption, a key factor in the foreign body response.

Platforms for Drug Delivery

The hydrophobic surface created by this compound functionalization can serve as a platform for loading and delivering hydrophobic drugs.[14] These drugs can be adsorbed onto the surface and subsequently released in a controlled manner. Furthermore, the amine group, if not involved in surface attachment, can be used for the further conjugation of targeting ligands or other bioactive molecules.

Experimental Protocols

The following protocols provide a step-by-step guide for the functionalization of silica-based surfaces with this compound. These protocols are based on established methods for similar long-chain alkylamines and should be optimized for specific substrates and applications.

Part 1: Substrate Preparation and Activation

A pristine and reactive substrate is paramount for successful functionalization. This protocol describes the preparation of a silica surface and its activation to introduce carboxyl groups.

Materials:

  • Silica substrates (e.g., silicon wafers with a native oxide layer, glass coverslips)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with extreme care in a fume hood and with appropriate personal protective equipment.

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene

  • Succinic anhydride

  • Triethylamine (TEA)

  • Deionized (DI) water

  • Ethanol

  • Nitrogen gas

Protocol:

  • Cleaning: Immerse the silica substrates in Piranha solution for 30 minutes to remove organic residues and hydroxylate the surface.

  • Rinsing: Thoroughly rinse the substrates with copious amounts of DI water and then with ethanol.

  • Drying: Dry the substrates under a stream of nitrogen gas.

  • Amination: Immerse the cleaned and dried substrates in a 2% (v/v) solution of APTES in anhydrous toluene for 2 hours at room temperature.

  • Rinsing and Curing: Rinse the substrates with toluene and then ethanol. Cure the aminated substrates in an oven at 110°C for 1 hour.

  • Carboxylation: Immerse the aminated substrates in a solution of 0.1 M succinic anhydride and 0.1 M TEA in anhydrous toluene for 12 hours at room temperature.

  • Final Rinse and Dry: Rinse the carboxylated substrates with toluene and ethanol, then dry under a stream of nitrogen.

Part 2: Covalent Functionalization with this compound

This protocol details the covalent attachment of this compound to the prepared carboxylated surface using carbodiimide chemistry.

Materials:

  • Carboxylated substrates from Part 1

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethanol

  • Nitrogen gas

Protocol:

  • Activation of Carboxyl Groups: Prepare a solution of 0.1 M EDC and 0.05 M NHS in anhydrous DMF. Immerse the carboxylated substrates in this solution for 1 hour at room temperature to activate the surface carboxyl groups.

  • Preparation of this compound Solution: Prepare a 10 mM solution of this compound in anhydrous DMF.

  • Coupling Reaction: Transfer the activated substrates directly into the this compound solution. Allow the reaction to proceed for 12-24 hours at room temperature with gentle agitation.

  • Rinsing: Remove the substrates from the reaction solution and rinse thoroughly with DMF, followed by ethanol.

  • Sonication: Sonicate the functionalized substrates in fresh ethanol for 5 minutes to remove any physisorbed molecules.[15]

  • Final Drying: Dry the substrates under a stream of nitrogen gas.

Functionalization_Workflow cluster_prep Part 1: Substrate Preparation cluster_func Part 2: Functionalization Clean Clean Silica Substrate (Piranha) Rinse_Dry1 Rinse & Dry Clean->Rinse_Dry1 Aminate Aminate with APTES Rinse_Dry1->Aminate Rinse_Cure Rinse & Cure Aminate->Rinse_Cure Carboxylate Carboxylate with Succinic Anhydride Rinse_Cure->Carboxylate Rinse_Dry2 Rinse & Dry Carboxylate->Rinse_Dry2 Activate Activate Carboxyl Groups (EDC/NHS) Rinse_Dry2->Activate Carboxylated Substrate Couple Couple with This compound Activate->Couple Rinse_Sonicate Rinse & Sonicate Couple->Rinse_Sonicate Dry Final Dry Rinse_Sonicate->Dry

Caption: Workflow for the covalent functionalization of a silica surface with this compound.

Characterization of Functionalized Surfaces

Thorough characterization is essential to confirm the successful modification of the surface and to understand its properties.

Characterization TechniqueExpected Outcome for Successful Functionalization
Contact Angle Goniometry A significant increase in the static water contact angle, typically >100°, indicating a hydrophobic surface.
X-ray Photoelectron Spectroscopy (XPS) Appearance of a nitrogen (N1s) peak and an increase in the carbon (C1s) to silicon (Si2p) and oxygen (O1s) signal ratio.[16]
Atomic Force Microscopy (AFM) An increase in surface roughness may be observed. High-resolution imaging may reveal the ordered packing of the monolayer.
Fourier-Transform Infrared Spectroscopy (FTIR) Appearance of characteristic peaks for C-H stretching (around 2850-2960 cm⁻¹) and N-H bending.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Water Contact Angle Incomplete surface coverage or poor monolayer formation.Increase reaction time or concentration of this compound. Ensure anhydrous conditions during the reaction.
No Nitrogen Signal in XPS Failed coupling reaction.Check the activity of EDC/NHS reagents. Ensure proper activation of the carboxylated surface.
Inconsistent Results Substrate contamination or inconsistent surface preparation.Adhere strictly to the cleaning and preparation protocols. Use high-purity reagents and solvents.

Visualization of the Functionalized Surface

Surface_Functionalization cluster_substrate Substrate cluster_linker Linker cluster_amine This compound S Si O1 O S->O1 O2 O S->O2 O3 O S->O3 C1 C O2->C1 Covalent Bond C2 C C1->C2 C3 C C2->C3 C4 C=O C3->C4 NH N-H C4->NH A2 NH->A2 Amide Bond A1 A1->A2 A3 A2->A3 NH2 NH₂ A2->NH2 A4 A3->A4 A5 A4->A5 A6 A5->A6 A7 A6->A7 A8 A7->A8 A9 A8->A9 A10 A9->A10 A11 A10->A11 A12 A11->A12 A13 A12->A13 A14 A13->A14 A15 A14->A15 A16 A15->A16 A17 A16->A17 A18 A17->A18 A19 A18->A19

Caption: Schematic of a this compound molecule covalently attached to a silica surface via a linker.

Conclusion

The functionalization of surfaces with this compound provides a powerful and versatile tool for researchers and drug development professionals. By forming well-ordered, hydrophobic self-assembled monolayers, it is possible to precisely control surface properties, enhancing biocompatibility, creating platforms for drug delivery, and fabricating novel materials. The protocols and principles outlined in this guide offer a solid foundation for the successful implementation of this valuable surface modification technique. As with any advanced scientific procedure, careful attention to detail, rigorous characterization, and thoughtful optimization are the keys to achieving reproducible and reliable results.

References

  • Amino-terminated self-assembled monolayers (SAMs) are widely used to functionalize silica surfaces as a primary layer in the field of biosensors. New Journal of Chemistry. Available at: [Link]

  • Ralston, A. W., Hoerr, C. W., Pool, W. O., & Harwood, H. J. (1944). SOLUBILITIES OF HIGH MOLECULAR WEIGHT NORMAL ALIPHATIC PRIMARY AMINES. The Journal of Organic Chemistry, 09(2), 102–112.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 141647, this compound. Retrieved January 18, 2026 from [Link].

  • Creation and characterization of n-alkylthiol and n-alkylamine self-assembled monolayers on 316L stainless steel. ResearchGate. Available at: [Link]

  • Effects of the alkylamine functionalization of graphene oxide on the properties of polystyrene nanocomposites. National Institutes of Health. Available at: [Link]

  • Self-Assembled Monolayer Structures of Hexadecylamine on Cu Surfaces: Density-Functional Theory. ResearchGate. Available at: [Link]

  • Achieving High Drug Loading and Sustained Release of Hydrophobic Drugs in Hydrogels through In Situ Crystallization. ResearchGate. Available at: [Link]

  • Grafting Behavior of Amine Ligands for Surface Modification of MXene. Langmuir. Available at: [Link]

  • The pKa Table Is Your Friend. Master Organic Chemistry. Available at: [Link]

  • Evaluating the impact of systematic hydrophobic modification of model drugs on the control, stability and loading of lipid-based nanoparticles. Journal of Materials Chemistry B. Available at: [Link]

  • Physical Properties of Amines. CK-12 Foundation. Available at: [Link]

  • Nanoscale Dynamics and Protein Adhesivity of Alkylamine Self-Assembled Monolayers on Graphene. Langmuir. Available at: [Link]

  • Effects of the alkylamine functionalization of graphene oxide on the properties of polystyrene nanocomposites. ResearchGate. Available at: [Link]

  • Effect of Amine Molecular Chain Length on the Mechanical and Thermal Properties of Functionalized Graphene Oxide/Polyurea Nanocomposites. ResearchGate. Available at: [Link]

  • Organization of Alkane Amines on a Gold Surface: Structure, Surface Dipole, and Electron Transfer. The Journal of Physical Chemistry C. Available at: [Link]

  • Superhydrophobic Self-Assembled Silane Monolayers on Hierarchical 6082 Aluminum Alloy for Anti-Corrosion Applications. MDPI. Available at: [Link]

  • Thiol-based Self-assembled Monolayers: Formation and Organization. Dr. Lee Group. Available at: [Link]

  • Quantitation of 11 alkylamines in atmospheric samples: separating structural isomers by ion chromatography. Atmospheric Measurement Techniques. Available at: [Link]

  • Basic Properties of Amines. Chemistry LibreTexts. Available at: [Link]

  • Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. Graphical Abstract. Available at: [Link]

  • Functionalizing Graphene Oxide with Alkylamine by Gamma-ray Irradiation Method. MDPI. Available at: [Link]

  • Exploring Potential Methods for Anchoring Amine Groups on the Surface of Activated Carbon for CO2 Adsorption. ResearchGate. Available at: [Link]

  • Reactive self-assembled monolayers: from surface functionalization to gradient formation. Materials Horizons. Available at: [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]

  • Formation of highly ordered self-assembled monolayers of alkynes on Au(111) substrate. PubMed. Available at: [Link]

  • How does branching increase the solubility in amines?. Quora. Available at: [Link]

  • Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on Au(111). MDPI. Available at: [Link]

  • Self-Emulsifying Drug Delivery Systems: Hydrophobic Drug Polymer Complexes Provide a Sustained Release in Vitro. Molecular Pharmaceutics. Available at: [Link]

  • SURFACE CHEMISTRY INFLUENCE IMPLANT BIOCOMPATIBILITY. National Institutes of Health. Available at: [Link]

  • Unexpected hydrophobicity on self-assembled monolayers terminated with two hydrophilic hydroxyl groups. Nanoscale. Available at: [Link]

  • Amine-Anchored Aromatic Self-Assembled Monolayer Junction: Structure and Electric Transport Properties. Langmuir. Available at: [Link]

  • Epoxy. Wikipedia. Available at: [Link]

  • Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333) K. ResearchGate. Available at: [Link]

  • Recent Advancements in Surface Modification, Characterization and Functionalization for Enhancing the Biocompatibility and Corrosion Resistance of Biomedical Implants. MDPI. Available at: [Link]

  • Use of self-assembled monolayers to improve the hydrophobic properties of PET film for photovoltaic applications. AIP Publishing. Available at: [Link]

  • How is the stability of primary amine in the side chain of polymer? If using some organic acids to pretect the amine group, how is its solubility?. ResearchGate. Available at: [Link]

  • Alkylamine synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]

  • Development of Hydrophilic Drug Encapsulation and Controlled Release Using a Modified Nanoprecipitation Method. MDPI. Available at: [Link]

  • Factors Affecting the Hydrophobic Property of Stearic Acid Self-Assembled on the TiO2 Substrate. National Institutes of Health. Available at: [Link]

  • 21.4: Acidity and Basicity of Amines. Chemistry LibreTexts. Available at: [Link]

  • Chemical Properties of Nonadecane (CAS 629-92-5). Cheméo. Available at: [Link]

  • Monitoring the Surface Energy Change of Nanoparticles in Functionalization Reactions with the NanoTraPPED Method. National Institutes of Health. Available at: [Link]

  • Showing Compound Nonadecane (FDB012627). FooDB. Available at: [Link]

  • Chemical–physical properties and cytotoxicity of N-decanoyl amino acid-based surfactants: Effect of polar heads. ResearchGate. Available at: [Link]

Sources

Application Note: A Detailed Protocol for the Synthesis of 2-Aminononadecane via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of the long-chain primary amine, 2-aminononadecane. The methodology leverages the efficiency and control of reductive amination, converting the parent ketone, 2-nonadecanone, into the desired amine using an ammonia source and a hydride reducing agent. This guide is designed for researchers in organic synthesis, drug development, and materials science, offering detailed procedural instructions, mechanistic insights, and expert commentary on critical experimental parameters to ensure a successful and reproducible outcome.

Introduction: The Strategic Advantage of Reductive Amination

Reductive amination stands as a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, offering a highly controlled and efficient route to primary, secondary, and tertiary amines.[1][2] The process, also known as reductive alkylation, typically proceeds in a one-pot fashion, converting a carbonyl compound (an aldehyde or ketone) into an amine via an intermediate imine.[1] A key advantage of this method over traditional alkylation of amines with alkyl halides is the significant reduction in over-alkylation byproducts, leading to cleaner reactions and higher yields of the desired product.[3][4]

This protocol focuses on the synthesis of this compound, a long-chain aliphatic amine. Such molecules are valuable intermediates in the synthesis of surfactants, corrosion inhibitors, and pharmacologically active compounds.[5][6] We will employ 2-nonadecanone as the carbonyl precursor, an ammonia source to provide the nitrogen atom, and sodium borohydride as the reducing agent, a choice that balances reactivity with operational safety.

Reaction Principle and Mechanism

The conversion of 2-nonadecanone to this compound is a two-stage process that occurs in a single reaction vessel.

  • Imine Formation: The reaction initiates with the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of 2-nonadecanone. This forms a hemiaminal intermediate, which subsequently dehydrates to yield a protonated imine (an iminium ion).[7] This step is reversible and often favored under mildly acidic conditions which facilitate the dehydration of the hemiaminal.[8]

  • Hydride Reduction: The intermediate iminium ion is then irreversibly reduced by a hydride-donating reagent. The hydride ion attacks the electrophilic carbon of the C=N bond, forming the final primary amine product.[9]

The overall transformation can be summarized as follows:

Figure 1: Overall Reaction Scheme

Reaction_Scheme ketone 2-Nonadecanone amine This compound ketone->amine Reductive Amination (Methanol, rt) byproducts + H₂O, etc. ketone->byproducts Reductive Amination (Methanol, rt) ammonia NH₃ (from source) ammonia->amine Reductive Amination (Methanol, rt) ammonia->byproducts Reductive Amination (Methanol, rt) reducer NaBH₄ reducer->amine Reductive Amination (Methanol, rt) reducer->byproducts Reductive Amination (Methanol, rt) G cluster_0 Stage 1: Imine Formation cluster_1 Stage 2: Reduction ketone 2-Nonadecanone (C=O) hemiaminal Hemiaminal Intermediate ketone->hemiaminal + NH₃ (Nucleophilic Attack) ammonia Ammonia (NH₃) imine Iminium Ion Intermediate (C=N⁺H₂) hemiaminal->imine - H₂O (Dehydration) product This compound (C-NH₂) imine->product + 'H⁻' from NaBH₄ (Hydride Reduction) reducer Sodium Borohydride (NaBH₄)

Caption: Mechanism of reductive amination showing imine formation and subsequent reduction.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )QuantitySupplier/GradeNotes
2-NonadecanoneC₁₉H₃₈O282.512.83 g (10.0 mmol)Reagent GradeThe starting ketone.
Ammonium AcetateCH₃COONH₄77.087.71 g (100 mmol)Reagent GradeServes as the ammonia source and a mild acid catalyst.
Sodium BorohydrideNaBH₄37.830.76 g (20.0 mmol)Reagent GradeReducing agent. Handle with care.
Methanol (MeOH)CH₃OH32.04100 mLAnhydrousReaction solvent.
Dichloromethane (DCM)CH₂Cl₂84.93~150 mLReagent GradeExtraction solvent.
Saturated NaCl (Brine)NaCl(aq)-~50 mL-For washing during workup.
Sodium Sulfate (anhydrous)Na₂SO₄142.04As neededReagent GradeDrying agent.
Hydrochloric Acid (1M)HCl(aq)-As needed-For pH adjustment during workup.
Sodium Bicarbonate (sat. aq.)NaHCO₃(aq)-As needed-For washing during workup.
Equipment
  • 250 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (optional, for prolonged reactions)

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

  • Silica gel for column chromatography

Step-by-Step Procedure

Figure 3: Experimental Workflow Diagram

G A 1. Dissolve Ketone & Ammonium Acetate in MeOH B 2. Stir for 2-4 hours (Imine Formation) A->B C 3. Cool to 0°C B->C D 4. Add NaBH₄ portion-wise C->D E 5. Warm to RT & Stir Overnight D->E F 6. Quench with Water E->F G 7. Evaporate Methanol F->G H 8. Extract with DCM G->H I 9. Wash, Dry, & Evaporate H->I J 10. Purify via Column Chromatography I->J K Final Product: This compound J->K

Caption: Step-by-step workflow for the synthesis of this compound.

  • Imine Formation:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-nonadecanone (2.83 g, 10.0 mmol) and ammonium acetate (7.71 g, 100 mmol, 10 equivalents).

    • Add 100 mL of anhydrous methanol.

    • Stir the resulting suspension at room temperature. The reaction mixture may not become fully homogeneous.

    • Expert Insight: Allow the reaction to stir for a minimum of 2-4 hours at room temperature. This initial period is crucial for establishing a sufficient equilibrium concentration of the imine intermediate before introducing the reducing agent. [10]Since sodium borohydride can also reduce the starting ketone, allowing the imine to form first enhances the selectivity and overall yield of the desired amine. [3]

  • Reduction:

    • After the imine formation period, cool the reaction flask in an ice-water bath to 0°C.

    • Slowly add sodium borohydride (0.76 g, 20.0 mmol, 2 equivalents) in small portions over 15-20 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Continue stirring the reaction overnight (12-16 hours) to ensure complete reduction.

  • Work-up and Extraction:

    • Cool the flask again in an ice bath and cautiously quench the reaction by the slow, dropwise addition of ~20 mL of deionized water.

    • Remove the bulk of the methanol using a rotary evaporator.

    • Transfer the remaining aqueous slurry to a 500 mL separatory funnel. Add ~50 mL of dichloromethane (DCM) and ~50 mL of water.

    • Adjust the pH of the aqueous layer to >11 by adding 1M NaOH to deprotonate the ammonium salt of the product amine, ensuring it partitions into the organic layer.

    • Shake the funnel vigorously and allow the layers to separate. Drain the lower organic (DCM) layer.

    • Extract the aqueous layer two more times with 50 mL portions of DCM.

    • Combine all organic extracts and wash them sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel.

    • A suitable eluent system is a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) containing a small amount of triethylamine (~1%) to prevent the amine product from tailing on the acidic silica gel.

    • Combine the fractions containing the product (visualized by TLC with an appropriate stain like ninhydrin) and remove the solvent under reduced pressure to afford this compound as a pure solid or waxy oil.

Characterization of this compound

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight (m/z = 283.5) and assess purity.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure by analyzing the chemical shifts and integration of protons and the number of distinct carbon environments. The ¹H NMR should show a characteristic multiplet for the proton on the carbon bearing the amino group, and the disappearance of the ketone's alpha-protons' characteristic shift.

  • Infrared (IR) Spectroscopy: To verify the conversion by observing the disappearance of the strong C=O stretching band of the ketone (around 1715 cm⁻¹) and the appearance of N-H stretching bands for the primary amine (typically two bands in the 3300-3400 cm⁻¹ region).

Safety and Handling Precautions

  • General: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium Borohydride (NaBH₄): A flammable solid that reacts with water and acids to produce flammable hydrogen gas. Avoid contact with strong acids and store in a dry environment.

  • Methanol/Dichloromethane: Flammable and toxic/carcinogenic solvents, respectively. Avoid inhalation and skin contact.

  • Ammonium Acetate: Can be an irritant. Avoid inhalation of dust.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link] [11]2. Chemistry LibreTexts. (2022, October 4). Synthesis of Amines. Retrieved from [Link] [7]3. Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link] [3]5. Wikipedia. (n.d.). Reductive amination. Retrieved from [Link] [1]6. Lehmann, F., & Scobie, M. (2008). A Robust and Practical Reductive Amination of Ketones with Ammonia. Synthesis, 2008(11), 1679-1681.

Sources

Application Notes and Protocols for Investigating the Antimicrobial Properties of 2-Aminononadecane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. Consequently, there is an urgent and ongoing need for the discovery and development of new classes of antimicrobial agents with novel mechanisms of action. Cationic amphiphiles have emerged as a promising area of research due to their ability to disrupt the fundamental structure of bacterial membranes, a mechanism to which bacteria are less likely to develop resistance.[1][2][3]

Long-chain alkylamines, characterized by a positively charged amino head group and a lipophilic alkyl tail, are a key class of cationic amphiphiles.[4] Their structure allows for electrostatic attraction to the negatively charged components of bacterial cell walls, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[1][5] This initial interaction is followed by the insertion of the hydrophobic tail into the lipid bilayer, leading to membrane destabilization, leakage of cellular contents, and ultimately, cell death.[6]

2-Aminononadecane, a 19-carbon long-chain primary amine, represents a promising scaffold for the development of new antimicrobial agents. The long alkyl chain provides the necessary hydrophobicity for membrane disruption, while the primary amine serves as a versatile handle for chemical modification. By synthesizing a library of this compound derivatives with varied functional groups, it is possible to systematically investigate the structure-activity relationships (SAR) and optimize for enhanced potency and selectivity.

This technical guide provides a comprehensive framework for the synthesis, antimicrobial evaluation, and mechanistic investigation of novel this compound derivatives. The protocols detailed herein are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with the necessary tools to explore this promising class of antimicrobial candidates.

Part 1: Synthesis of this compound Derivatives: A Proposed Strategy

A focused library of this compound derivatives can be synthesized to probe the impact of N-substitution on antimicrobial activity. A general and effective method for the synthesis of N-substituted amines is reductive amination. This two-step, one-pot reaction involves the initial formation of an imine or enamine from the reaction of this compound with a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the corresponding amine.

Proposed Synthesis Workflow:

cluster_synthesis Proposed Synthesis of this compound Derivatives A This compound C Imine/Enamine Intermediate A->C Condensation B Aldehyde/Ketone (R-CHO / R-CO-R') B->C E N-Substituted This compound Derivative C->E Reduction D Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: Proposed synthetic workflow for N-substituted this compound derivatives.

Rationale for Reagent Selection:

  • Aldehydes/Ketones: A diverse range of aldehydes and ketones can be used to introduce various substituents, including alkyl chains of different lengths, aromatic rings with different electronic properties (e.g., electron-donating or electron-withdrawing groups), and heterocyclic moieties.

  • Reducing Agents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent suitable for reductive amination, as it is less likely to reduce the starting carbonyl compound. Sodium cyanoborohydride (NaBH₃CN) is another effective option.

Part 2: Core Antimicrobial Susceptibility Testing

The foundational assessment of any potential antimicrobial agent is the determination of its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). These assays quantify the potency of the synthesized this compound derivatives against a panel of clinically relevant bacterial strains.

Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7] The broth microdilution method is a standardized and widely used technique for determining MIC values.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Synthesized this compound derivatives

  • Positive control antibiotic (e.g., Gentamicin)

  • Spectrophotometer

  • Multichannel pipette

Workflow for MIC Determination:

cluster_mic MIC Determination Workflow A Prepare bacterial inoculum (0.5 McFarland standard) C Inoculate wells of 96-well plate with bacterial suspension A->C B Prepare serial dilutions of This compound derivatives in MHB B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for turbidity or measure OD600 D->E F Determine MIC (lowest concentration with no visible growth) E->F

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Inoculum Preparation: From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Compound Dilution: Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of each compound in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compounds. This will bring the final volume in each well to 200 µL.

  • Controls: Include a positive control (wells with bacteria and no compound) and a negative control (wells with MHB only) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a plate reader.

Protocol 2.2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[8][9] The MBC is determined as a follow-up to the MIC assay.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile saline

  • Micropipettes

Step-by-Step Protocol:

  • Subculturing from MIC plate: From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

  • Plating: Spot-plate the 10 µL aliquot onto an MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the compound that results in a ≥99.9% kill of the initial inoculum.[9]

Data Presentation: MIC and MBC Values

DerivativeR-GroupTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Parent Compound HS. aureus32642
E. coli641282
Derivative 1 BenzylS. aureus8162
E. coli16322
Derivative 2 4-FluorobenzylS. aureus482
E. coli8162
Derivative 3 NaphthylmethylS. aureus242
E. coli482
Gentamicin N/AS. aureus0.512
E. coli122

Interpretation of MIC/MBC Data:

  • An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[10]

  • A higher MBC/MIC ratio suggests bacteriostatic activity.

Part 3: Investigating the Mechanism of Action: Membrane Permeabilization

A key anticipated mechanism of action for cationic amphiphiles like this compound derivatives is the disruption of bacterial cell membranes. This can be investigated using fluorescent probes that are sensitive to changes in membrane integrity.

Protocol 3.1: Outer Membrane Permeabilization Assay (NPN Uptake)

N-phenyl-1-naphthylamine (NPN) is a hydrophobic fluorescent probe that exhibits weak fluorescence in aqueous environments but fluoresces strongly when it enters the hydrophobic interior of a cell membrane. In Gram-negative bacteria, an intact outer membrane excludes NPN. Permeabilization of the outer membrane allows NPN to enter and intercalate into the phospholipid bilayer, resulting in a significant increase in fluorescence.

Materials:

  • Gram-negative bacterial strain (e.g., E. coli ATCC 25922)

  • HEPES buffer (5 mM, pH 7.2)

  • NPN stock solution (500 µM in acetone)

  • Synthesized this compound derivatives

  • Positive control (e.g., Polymyxin B)

  • Fluorometer or fluorescence plate reader

Workflow for NPN Uptake Assay:

cluster_npn NPN Uptake Assay Workflow A Grow and wash E. coli cells B Resuspend cells in HEPES buffer A->B C Add NPN to cell suspension B->C D Add this compound derivative C->D E Monitor fluorescence increase (Ex: 350 nm, Em: 420 nm) D->E F Analyze rate of fluorescence increase E->F

Caption: Workflow for the NPN outer membrane permeability assay.

Step-by-Step Protocol:

  • Cell Preparation: Grow an overnight culture of the Gram-negative test bacterium. Dilute the culture in fresh broth and grow to the mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6). Harvest the cells by centrifugation, wash twice with HEPES buffer, and resuspend in HEPES buffer to an OD₆₀₀ of 0.5.

  • Assay Setup: In a 96-well black plate or a quartz cuvette, add the bacterial cell suspension.

  • NPN Addition: Add NPN to a final concentration of 10 µM.

  • Compound Addition: Add the this compound derivative at the desired concentration (e.g., 1x MIC, 2x MIC).

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at an excitation wavelength of 350 nm and an emission wavelength of 420 nm for 10-15 minutes.

  • Data Analysis: The increase in fluorescence intensity over time is indicative of outer membrane permeabilization.

Protocol 3.2: Inner Membrane Permeabilization Assay (ONPG Hydrolysis)

This assay utilizes a strain of E. coli (e.g., ML-35p) that constitutively expresses β-galactosidase in its cytoplasm but lacks the lactose permease (LacY), preventing the entry of the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG). Damage to the inner membrane allows ONPG to enter the cytoplasm, where it is hydrolyzed by β-galactosidase to produce o-nitrophenol, a yellow compound that can be quantified spectrophotometrically at 420 nm.

Materials:

  • E. coli ML-35p

  • Phosphate buffered saline (PBS)

  • ONPG solution (30 mM in PBS)

  • Synthesized this compound derivatives

  • Positive control (e.g., Melittin)

  • Spectrophotometer or plate reader

Step-by-Step Protocol:

  • Cell Preparation: Grow and prepare the E. coli ML-35p cells as described in Protocol 3.1, resuspending the final cell pellet in PBS to an OD₆₀₀ of 0.5.

  • Assay Setup: In a 96-well clear plate or a cuvette, add the bacterial cell suspension.

  • ONPG Addition: Add ONPG to a final concentration of 1.5 mM.

  • Compound Addition: Add the this compound derivative at the desired concentration.

  • Absorbance Measurement: Immediately begin monitoring the absorbance at 420 nm for 30-60 minutes.

  • Data Analysis: The rate of increase in absorbance at 420 nm is proportional to the rate of inner membrane permeabilization.

Data Presentation: Membrane Permeabilization

Table 2: Outer Membrane Permeability (NPN Uptake)

TreatmentConcentrationMean Fluorescence Intensity (AU)% Increase vs. Control
Negative Control 01500
Derivative 3 0.5 x MIC800433
1 x MIC25001567
2 x MIC45002900
Polymyxin B 1 µg/mL50003233

Table 3: Inner Membrane Permeability (ONPG Hydrolysis)

TreatmentConcentrationRate of ONPG Hydrolysis (mOD/min)% Permeabilization
Negative Control 00.50
Derivative 3 0.5 x MIC5.0900
1 x MIC15.02900
2 x MIC28.05500
Melittin 10 µM35.06900

Conclusion: A Framework for Discovery

The protocols and strategies outlined in this guide provide a robust framework for the systematic investigation of this compound derivatives as a novel class of antimicrobial agents. By combining rational chemical synthesis with standardized antimicrobial susceptibility testing and targeted mechanistic studies, researchers can effectively explore the structure-activity relationships governing the antimicrobial efficacy of these compounds. The ultimate goal is to identify lead candidates with potent and selective activity against pathogenic bacteria, thereby contributing to the critical pipeline of new antimicrobial therapies.

References

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • DyeCraft Lab. (n.d.). Cleavable Cationic Antibacterial Amphiphiles: Synthesis, Mechanism of Action, and Cytotoxicities. Retrieved from [Link]

  • ACS Publications. (n.d.). Cleavable Cationic Antibacterial Amphiphiles: Synthesis, Mechanism of Action, and Cytotoxicities | Langmuir. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Cationic Amphiphilic Peptides: Synthetic Antimicrobial Agents Inspired by Nature. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cationic Amphiphiles, a New Generation of Antimicrobials Inspired by the Natural Antimicrobial Peptide Scaffold. Retrieved from [Link]

  • Antimicrobial Agents and Chemotherapy. (n.d.). Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. Retrieved from [Link]

  • Nature. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Effects of Quaternary Ammonium Chain Length on Antibacterial Bonding Agents. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and characterization of alkylamine-functionalized graphene for polyolefin-based nanocomposites | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Retrieved from [Link]

  • Frontiers. (n.d.). Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Synthesis and Application of Long-Chain Alkyl Quaternary Ammonium-Functionalized Hyperbranched Polyester. Retrieved from [Link]

  • Universiti Putra Malaysia Institutional Repository. (n.d.). Synthesis of alkylamine functionalized graphene oxide by gamma irradiation. Retrieved from [Link]

  • Monash University. (n.d.). 6 Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]

  • ACS Publications. (2024). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines | Journal of the American Chemical Society. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure-activity relationships of antimicrobial and lipoteichoic acid-sequestering properties in polyamine sulfonamides. Retrieved from [Link]

  • Loyola eCommons. (2008). Synthesis of Substituted 2-Amino-Cyclobutanones. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008). Cationic Amphiphilic Polymers with Antimicrobial Activity for Oral Care Applications: Eradication of S. mutans Biofilm. Retrieved from [Link]

  • Wiley Online Library. (2025). Resorcinol‐based Bolaamphiphilic Quaternary Ammonium Compounds - Asante - 2025 - ChemMedChem - Wiley Online Library. Retrieved from [Link]

  • MDPI. (n.d.). Review: Structure-Activity Relationship of Antimicrobial Peptoids. Retrieved from [Link]

Sources

Application Notes and Protocols: 2-Aminononadecane in the Development of Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-Aminononadecane in advanced drug delivery systems. This compound, a long-chain amino lipid, serves as a critical component in the formulation of lipid nanoparticles (LNPs), particularly for the delivery of nucleic acid-based therapeutics like mRNA and siRNA. Its primary amino group and long C19 alkyl chain impart unique physicochemical properties that are instrumental for payload encapsulation and subsequent endosomal escape—a key bottleneck in intracellular delivery. This guide details the rationale behind its use, step-by-step protocols for formulation and characterization, and methodologies for in vitro and in vivo evaluation, grounded in established scientific principles.

Introduction: The Role of Amino Lipids in Modern Therapeutics

The clinical success of nucleic acid therapies, exemplified by mRNA vaccines, has underscored the critical role of sophisticated delivery vehicles.[1] Lipid nanoparticles (LNPs) have emerged as the leading platform for this purpose, offering a biocompatible and effective means of protecting the fragile nucleic acid cargo and facilitating its entry into target cells.[1][2][3]

The cornerstone of these LNPs is the cationic or ionizable lipid.[3][4][5] These lipids perform two indispensable functions:

  • Payload Encapsulation: Their positively charged or protonatable headgroups interact electrostatically with the negatively charged phosphate backbone of nucleic acids (e.g., mRNA, siRNA), driving the formation of a condensed core within the nanoparticle.[1][5][6]

  • Endosomal Escape: After cellular uptake via endocytosis, the delivery system is sequestered within endosomes. For the therapeutic to take effect, it must escape this vesicle and reach the cytoplasm. Ionizable lipids like this compound are engineered with a specific pKa, remaining largely neutral at physiological pH (~7.4) to minimize toxicity and becoming protonated (positively charged) in the acidic environment of the late endosome (pH 5.0-6.5).[1][7] This charge reversal is hypothesized to disrupt the endosomal membrane through interaction with anionic lipids, facilitating the release of the cargo into the cytoplasm.[1][6][7][8]

This compound, with its primary amine headgroup and a 19-carbon tail, represents a structurally simple yet effective ionizable lipid for building next-generation drug delivery systems.

Physicochemical Properties of this compound

Understanding the fundamental properties of this compound is essential for rational formulation design. These characteristics influence its self-assembly behavior, interaction with payloads, and performance within a biological environment.

PropertyValueSourceRationale for Importance in Drug Delivery
IUPAC Name nonadecan-2-amine[9]Standard chemical identifier.
Molecular Formula C₁₉H₄₁N[9]Defines the basic composition.
Molecular Weight 283.5 g/mol [9]Critical for calculating molar ratios in formulations.
Structure CCCCCCCCCCCCCCCCCC(C)N[9]The long hydrophobic tail promotes lipid bilayer integration, while the primary amine acts as the ionizable headgroup.
pKa (Predicted) ~10.6 (for primary amines)N/AWhile the predicted pKa is high, formulation into an LNP environment can lower the apparent pKa into a functionally desirable range (6-7) for selective endosomal protonation.
Physical State Waxy Solid (Expected)N/AInfluences handling and the temperature required for solubilization during stock solution preparation.
Mechanism of Action: The pH-Switch for Cytosolic Delivery

The efficacy of an LNP formulated with this compound hinges on its ability to navigate the intracellular environment and release its cargo. The process is a finely tuned, pH-dependent cascade.

G cluster_extracellular Extracellular Space (pH 7.4) LNP_neutral LNP with Neutral This compound Surface Endocytosis Endocytosis LNP_neutral->Endocytosis Circulation & Targeting Protonation Protonation Endocytosis->Protonation Internalization Interaction Interaction Protonation->Interaction Acidification Destabilization Destabilization Interaction->Destabilization Cytoplasm Cytoplasm Destabilization->Cytoplasm Endosomal Escape

Application Note: Designing a this compound LNP Formulation

A functional LNP is a multicomponent system where each lipid plays a specific, synergistic role.[5] A typical formulation for nucleic acid delivery consists of four key components.

  • Ionizable Cationic Lipid (e.g., this compound): The core functional component for encapsulation and endosomal escape.

  • Helper Phospholipid (e.g., DSPC or DOPE): These lipids, often with a cylindrical or conical shape, contribute to the structural integrity of the nanoparticle.[3] 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) provides rigidity and stability, while 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) can promote the formation of non-bilayer structures that aid in membrane fusion and endosomal escape.[3]

  • Cholesterol: A critical structural component that fills gaps between the other lipids, enhancing particle stability, membrane rigidity, and fusion potential.[3][5] Modified cholesterol molecules can also improve circulation time and delivery efficiency.[10]

  • PEGylated Lipid (e.g., DMG-PEG 2000): This lipid forms a hydrophilic corona on the nanoparticle surface.[5] This "stealth" layer prevents aggregation and reduces opsonization (recognition by the immune system), thereby increasing the circulation half-life of the LNP in vivo.[5]

The molar ratio of these components is a critical quality attribute that must be empirically optimized for each specific cargo and application. A common starting point for nucleic acid delivery is a molar ratio of approximately 50:10:38.5:1.5 (Ionizable Lipid : Phospholipid : Cholesterol : PEG-Lipid).

Detailed Experimental Protocols

These protocols provide a framework for the synthesis, formulation, and evaluation of this compound-based drug delivery systems.

Protocol 1: Synthesis of Racemic this compound

This protocol is based on the principle of reductive amination, a common method for synthesizing amines from ketones. A similar approach has been used for related compounds like 2-aminooctadecane.[11]

  • Rationale: This two-step process first creates an intermediate imine/enamine from the ketone and ammonia, which is then reduced in situ to the final amine product. Sodium cyanoborohydride is a preferred reducing agent as it is selective for the protonated imine over the ketone starting material.

  • Materials:

    • 2-Nonadecanone

    • Ammonium acetate (NH₄OAc)

    • Sodium cyanoborohydride (NaBH₃CN)

    • Methanol (anhydrous)

    • Diethyl ether

    • 1 M Hydrochloric acid (HCl)

    • 1 M Sodium hydroxide (NaOH)

    • Magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, condenser, separatory funnel

  • Procedure:

    • Reaction Setup: In a round-bottom flask, dissolve 2-nonadecanone (1 equivalent) and ammonium acetate (10-20 equivalents) in anhydrous methanol.

    • Reduction: Add sodium cyanoborohydride (1.5-2.0 equivalents) to the solution in portions.

    • Reflux: Attach a condenser and heat the mixture to reflux for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Workup: Cool the reaction to room temperature and remove the methanol under reduced pressure.

    • Extraction: Resuspend the residue in diethyl ether and water. Acidify the aqueous layer with 1 M HCl to a pH of ~2 to protonate the amine, moving it to the aqueous phase. Wash the ether layer with acidic water to ensure all product is extracted.

    • Basification: Combine the aqueous layers and basify with 1 M NaOH to a pH of ~12. This deprotonates the amine, making it soluble in the organic phase.

    • Final Extraction: Extract the product from the basic aqueous solution using diethyl ether (3x).

    • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Purification: Purify the product via column chromatography or recrystallization as needed. Characterize the final product using ¹H NMR and Mass Spectrometry.

Protocol 2: Formulation of LNPs via Microfluidic Mixing
  • Rationale: Microfluidic mixing provides rapid, controlled, and reproducible self-assembly of LNPs. An ethanolic lipid solution is rapidly mixed with an acidic aqueous buffer containing the nucleic acid. The rapid change in solvent polarity causes the lipids to precipitate and self-assemble around the nucleic acid cargo, entrapping it within the forming nanoparticle. The low pH ensures the this compound is protonated to facilitate complexation.

G cluster_inputs Inputs cluster_outputs Outputs & Processing Lipids Lipid Mixture in Ethanol (this compound, DSPC, Cholesterol, PEG-Lipid) Mixer Microfluidic Mixing Chip (e.g., NanoAssemblr) Lipids->Mixer NA Nucleic Acid (mRNA/siRNA) in Acidic Buffer (pH 4.0) NA->Mixer LNP_raw Raw LNP Formulation (in Ethanol/Buffer) Mixer->LNP_raw Self-Assembly Dialysis Dialysis / TFF (vs. PBS pH 7.4) LNP_raw->Dialysis Buffer Exchange & Purification LNP_final Purified LNPs (Sterile Filtered) Dialysis->LNP_final Final Formulation

  • Materials:

    • This compound, DSPC, Cholesterol, DMG-PEG 2000

    • Anhydrous ethanol

    • Nucleic acid cargo (e.g., mRNA, siRNA)

    • Citrate buffer (50 mM, pH 4.0)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Microfluidic mixing system (e.g., NanoAssemblr Benchtop)

    • Dialysis cassettes (10 kDa MWCO) or Tangential Flow Filtration (TFF) system

  • Procedure:

    • Stock Preparation: Prepare individual lipid stock solutions in anhydrous ethanol. For example, create a 25 mg/mL stock of this compound.

    • Lipid Mixture: Combine the lipid stocks in an appropriate vial to achieve the desired molar ratio (e.g., 50:10:38.5:1.5). The final total lipid concentration in the ethanol phase is typically between 10-25 mg/mL.

    • Aqueous Phase: Dissolve the nucleic acid cargo in the citrate buffer (pH 4.0) at the desired concentration. The ratio of ionizable amine to nucleic acid phosphate (N:P ratio) is a critical parameter, with starting ratios often between 3:1 and 6:1.

    • Microfluidic Mixing: Set up the microfluidic system according to the manufacturer's instructions. A typical total flow rate might be 12 mL/min with a flow rate ratio of 3:1 (Aqueous:Ethanolic phase).

    • Formulation: Load the lipid mixture into the appropriate inlet port and the aqueous nucleic acid solution into the other. Run the system to mix the two phases, collecting the output (a milky white suspension) in a sterile container.

    • Purification & Buffer Exchange: Transfer the collected raw LNP dispersion to a dialysis cassette and dialyze against sterile PBS (pH 7.4) for at least 18 hours, with several buffer changes. This removes the ethanol and raises the pH to neutralize the LNP surface. Alternatively, use a TFF system for faster and more scalable purification.

    • Sterilization: Pass the final LNP formulation through a 0.22 µm sterile filter.

    • Storage: Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

Protocol 3: Physicochemical Characterization of LNPs
  • Rationale: Characterization is essential to ensure that the formulation process has produced nanoparticles with the desired properties for drug delivery.[12] Size, polydispersity, surface charge, and encapsulation efficiency are critical quality attributes.[4]

ParameterTechniqueTypical Values (Nucleic Acid LNPs)Significance
Particle Size (Z-average) Dynamic Light Scattering (DLS)80 - 150 nmInfluences biodistribution, cellular uptake, and circulation time.
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2A measure of the size distribution homogeneity. Lower values indicate a more monodisperse and uniform sample.
Zeta Potential Laser Doppler ElectrophoresisSlightly negative or neutral at pH 7.4Indicates surface charge. A near-neutral charge at physiological pH is crucial to reduce non-specific binding and toxicity.
Encapsulation Efficiency (%) RiboGreen® Assay (for RNA) or PicoGreen® Assay (for DNA)> 90%The percentage of the initial drug/nucleic acid that is successfully entrapped within the nanoparticles.
  • Procedure (Encapsulation Efficiency using RiboGreen Assay):

    • Dilute a small aliquot of the LNP formulation in a TE buffer.

    • Prepare two sets of samples. To one set, add a surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs and release the encapsulated RNA. The other set remains intact.

    • Add the RiboGreen reagent to both sets of samples according to the manufacturer's protocol.

    • Measure the fluorescence (Excitation ~480 nm, Emission ~520 nm).

    • The fluorescence of the intact sample represents free (unencapsulated) RNA, while the lysed sample represents total RNA.

    • Calculate the Encapsulation Efficiency (%EE) as: %EE = [(Total RNA - Free RNA) / Total RNA] * 100

Protocol 4: In Vitro Evaluation of LNP Functionality
  • Rationale: Before advancing to animal models, it is crucial to confirm that the LNPs can be taken up by cells and can successfully deliver their cargo to the cytoplasm to elicit a biological effect (e.g., gene silencing for siRNA or protein expression for mRNA).

  • Materials:

    • Target cell line (e.g., HeLa, HEK293, or a cancer cell line)

    • Cell culture medium and supplements

    • LNP formulation encapsulating a functional payload (e.g., siRNA against a reporter gene like Luciferase or GAPDH, or mRNA encoding a reporter like GFP or Luciferase)

    • Appropriate assay kits (e.g., Luciferase assay kit, qPCR reagents, or a flow cytometer for GFP)

  • Procedure (Gene Silencing with siRNA):

    • Cell Seeding: Seed cells in a 24-well or 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • LNP Treatment: The next day, dilute the LNP-siRNA formulation in a serum-free medium and add it to the cells at various final siRNA concentrations (e.g., 1-100 nM).

    • Incubation: Incubate the cells with the LNPs for 4-6 hours. Afterwards, replace the treatment medium with a complete (serum-containing) growth medium.

    • Assay: Incubate the cells for an additional 24-72 hours to allow for target protein knockdown.

    • Analysis: Lyse the cells and measure the target protein levels (e.g., via Luciferase assay, Western blot) or mRNA levels (via RT-qPCR). Compare the results to untreated cells and cells treated with a non-targeting control siRNA LNP. A significant reduction in the target protein/mRNA level indicates successful delivery and function.

In Vivo Evaluation Considerations

Validating LNP performance in an animal model is the final preclinical step.[13] Key studies include:

  • Pharmacokinetics and Biodistribution: This involves administering the LNPs (often with a labeled lipid or payload) to animals (typically mice) and tracking their concentration in the blood and accumulation in various organs over time.[12][13]

  • Efficacy Studies: In a disease model (e.g., a tumor xenograft model), the LNP formulation is administered to assess its therapeutic effect, such as tumor growth inhibition or the production of a therapeutic protein.[14]

  • Toxicology and Safety: It is imperative to evaluate the safety profile of the formulation.[15][16][17] This includes monitoring animal weight, behavior, and conducting histological analysis of major organs to check for signs of toxicity.[18]

References
  • Cannabis Medicine 2.0: Nanotechnology-Based Delivery Systems for Synthetic and Chemically Modified Cannabinoids for Enhanced Therapeutic Performance. MDPI. Available at: [Link]

  • This compound | C19H41N | CID 141647. PubChem - NIH. Available at: [Link]

  • Discovery of a Novel Amino Lipid That Improves Lipid Nanoparticle Performance through Specific Interactions with mRNA. ResearchGate. Available at: [Link]

  • Nano-Drug Delivery Systems Based on Natural Products. PMC - NIH. Available at: [Link]

  • Multifunctional Cationic Lipid-Based Nanoparticles Facilitate Endosomal Escape and Reduction-Triggered Cytosolic siRNA Release. NIH. Available at: [Link]

  • In vitro and in vivo evaluation of 2-aminoalkanol and 1,2-alkanediamine derivatives against Strongyloides venezuelensis. ResearchGate. Available at: [Link]

  • Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics. Available at: [Link]

  • Nanotechnology-Based Drug Delivery Systems, 2nd Edition. MDPI. Available at: [Link]

  • In vitro and in vivo models for the study of oral delivery of nanoparticles. PMC - NIH. Available at: [Link]

  • Endo/Lysosomal-Escapable Lipid Nanoparticle Platforms for Enhancing mRNA Delivery in Cancer Therapy. PMC - PubMed Central. Available at: [Link]

  • Drug-Carrying Amino Silane Coated Magnetic Nanoparticles as Potential Vehicles for Delivery of Antibiotics. Walsh Medical Media. Available at: [Link]

  • Challenges in the Physical Characterization of Lipid Nanoparticles. PMC - NIH. Available at: [Link]

  • Safety and Toxicity Implications of Multifunctional Drug Delivery Nanocarriers on Reproductive Systems In Vitro and In Vivo. Frontiers. Available at: [Link]

  • Synthesis of Optically Active 2-Aminooctadecanes. Available at: [Link]

  • Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome. MITCHELL LAB. Available at: [Link]

  • Toxicology of Nanoparticles in Drug Delivery. PMC - NIH. Available at: [Link]

  • Effect of Lipid Nanoparticle Physico-Chemical Properties and Composition on Their Interaction with the Immune System. MDPI. Available at: [Link]

  • Design, evaluation, and in vitro-in vivo correlation of self-nanoemulsifying drug delivery systems to improve the oral absorption of exenatide. Semantic Scholar. Available at: [Link]

  • Development of L-Amino Acid Based Hydroxyl Functionalized Biodegradable Amphiphilic Polyesters and Their Drug Delivery Capabilities to Cancer Cells. ResearchGate. Available at: [Link]

  • Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery. Available at: [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. Available at: [Link]

  • Development of amino acid-modified biodegradable lipid nanoparticles for siRNA delivery. Available at: [Link]

  • Precision Nanotoxicology in Drug Development: Current Trends and Challenges in Safety and Toxicity Implications of Customized Multifunctional Nanocarriers for Drug-Delivery Applications. MDPI. Available at: [Link]

  • Influence of cationic lipid on endosomal escape of siRNA. Primary bmMΦ.... ResearchGate. Available at: [Link]

  • In vitro and in vivo characterization of pharmaceutical nanocarriers used for drug delivery. PubMed. Available at: [Link]

  • On the Use of Nano Formulation Techniques in Improving Drug Delivery System. Available at: [Link]

  • Preparation and reactions of 2-amino-3-cyano-4,5-bis(3,4-methylenedioxybenzyl)furan. Available at: [Link]

  • In Vitro and In Vivo Synergetic Radiotherapy with Gold Nanoparticles and Docetaxel for Pancreatic Cancer. MDPI. Available at: [Link]

  • Efficient Escape from Endosomes Determines the Superior Efficiency of Multicomponent Lipoplexes. SciSpace. Available at: [Link]

  • Nanoformulations for Drug Delivery: Safety, Toxicity, and Efficacy | Request PDF. Available at: [Link]

  • Mimicry of High-Density Lipoprotein: Functional Peptide–Lipid Nanoparticles Based on Multivalent Peptide Constructs. PMC - PubMed Central. Available at: [Link]

  • Functional Nanomaterials and their 2D and 3D Fabrications for Drug Delivery Applications. MATEC Web of Conferences. Available at: [Link]

  • Synthesis of (L)-daunosamine and related amino sugars. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Precision Nanotoxicology in Drug Development: Current Trends and Challenges in Safety and Toxicity Implications of Customized Multifunctional Nanocarriers for Drug-Delivery Applications. SciSpace. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Aminonadecane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Aminononadecane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the synthesis of this long-chain primary amine. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to ensure the success of your experiments.

I. Overview of Synthetic Strategies

The synthesis of this compound, a long-chain primary amine, presents unique challenges primarily due to its long, hydrophobic alkyl chain. Several synthetic routes can be employed, each with its own set of advantages and potential pitfalls. The most common strategies involve the conversion of 2-nonadecanone. This guide will focus on troubleshooting the synthesis starting from this key precursor.

Here is a general workflow for the synthesis of this compound:

Synthesis Workflow cluster_0 Precursor Synthesis cluster_1 Amination Strategies cluster_2 Final Product Heptadecane Heptadecane 2_Nonadecanone 2_Nonadecanone Heptadecane->2_Nonadecanone Friedel-Crafts Acylation Acetyl_Chloride Acetyl_Chloride Acetyl_Chloride->2_Nonadecanone Reductive_Amination Reductive_Amination 2_Nonadecanone->Reductive_Amination Choice of Amine Source & Reducing Agent Gabriel_Synthesis Gabriel_Synthesis 2_Nonadecanone->Gabriel_Synthesis Requires conversion to 2-bromononadecane Leuckart_Reaction Leuckart_Reaction 2_Nonadecanone->Leuckart_Reaction High Temperatures 2_Aminononadecane 2_Aminononadecane Reductive_Amination->2_Aminononadecane Gabriel_Synthesis->2_Aminononadecane Leuckart_Reaction->2_Aminononadecane

Caption: General synthetic workflow for this compound.

II. Troubleshooting Guide: Synthesis of 2-Nonadecanone (Precursor)

A reliable synthesis of the precursor, 2-nonadecanone, is crucial. The most common laboratory-scale method is the Friedel-Crafts acylation of heptadecane with acetyl chloride.[1]

Question: My Friedel-Crafts acylation of heptadecane is giving a low yield of 2-nonadecanone. What are the possible causes and solutions?

Answer:

Low yields in this reaction can often be attributed to several factors. Here's a troubleshooting table to guide you:

Potential Cause Explanation Recommended Solution
Moisture Contamination The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture and will be quenched, halting the reaction.Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
Inactive Catalyst The aluminum chloride may be old or have been improperly stored, leading to deactivation.Use a fresh, unopened bottle of aluminum chloride. A simple test for activity is to observe fuming when the bottle is opened.
Incorrect Stoichiometry An insufficient amount of catalyst will lead to incomplete reaction. An excess can sometimes lead to side reactions.A 1.1 to 1.3 molar equivalent of AlCl₃ relative to acetyl chloride is typically optimal.
Poor Mixing Heptadecane has low solubility in common solvents used for this reaction at low temperatures, leading to a heterogeneous mixture and inefficient reaction.Use a solvent in which heptadecane is more soluble, such as carbon disulfide or nitrobenzene (use with caution due to toxicity). Ensure vigorous stirring throughout the reaction.
Reaction Temperature The reaction is typically carried out at low temperatures (0-5 °C) to control the reaction rate and minimize side products. If the temperature is too low, the reaction rate may be too slow.Monitor the reaction temperature closely. A slight increase in temperature towards the end of the reaction may help drive it to completion.

Experimental Protocol: Synthesis of 2-Nonadecanone via Friedel-Crafts Acylation

  • Preparation: Under an inert atmosphere, add anhydrous aluminum chloride (1.2 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Solvent Addition: Add anhydrous carbon disulfide to the flask and cool the suspension to 0 °C in an ice bath.

  • Reactant Addition: Slowly add acetyl chloride (1.1 eq) to the stirred suspension.

  • Substrate Addition: Dissolve heptadecane (1.0 eq) in anhydrous carbon disulfide and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: Allow the reaction to stir at 0-5 °C for 2 hours, then let it warm to room temperature and stir for an additional 4 hours.

  • Quenching: Carefully pour the reaction mixture over crushed ice and concentrated hydrochloric acid.

  • Work-up: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.[2]

III. Troubleshooting Guide: Synthesis of this compound

This section addresses common issues encountered during the conversion of 2-nonadecanone to this compound.

A. Reductive Amination

Reductive amination is a widely used method for synthesizing amines from ketones.[3][4][5] It involves the formation of an imine intermediate, which is then reduced to the amine.

Question: I am attempting the reductive amination of 2-nonadecanone but observe a significant amount of unreacted starting material and/or the formation of the corresponding alcohol (2-nonadecanol). What is going wrong?

Answer:

This is a common issue in reductive amination and points to an imbalance between imine formation and reduction.

Reductive Amination Troubleshooting Start Start Problem Low Conversion or Alcohol Byproduct in Reductive Amination Start->Problem Cause1 Slow Imine Formation Problem->Cause1 Cause2 Premature Reduction of Ketone Problem->Cause2 Solution1a Increase temperature or reaction time for imine formation. Cause1->Solution1a Solution1b Use a dehydrating agent (e.g., molecular sieves). Cause1->Solution1b Solution2a Use a milder reducing agent (e.g., NaBH(OAc)₃ or NaBH₃CN). Cause2->Solution2a Solution2b Add the reducing agent after allowing time for imine formation. Cause2->Solution2b

Caption: Troubleshooting reductive amination of 2-nonadecanone.

Detailed Explanation and Solutions:

  • Slow Imine Formation: The long alkyl chain of 2-nonadecanone can sterically hinder the initial nucleophilic attack by the amine source (e.g., ammonia or an ammonia surrogate).

    • Solution:

      • Optimize Reaction Conditions: Increase the reaction temperature or prolong the reaction time before adding the reducing agent to favor imine formation.

      • Dehydration: The formation of the imine is an equilibrium reaction that produces water. Removing water will drive the equilibrium towards the imine. The use of dehydrating agents like molecular sieves or a Dean-Stark apparatus can be effective.

  • Premature Reduction of the Ketone: If the reducing agent is too reactive (e.g., NaBH₄), it can reduce the starting ketone to 2-nonadecanol before the imine has a chance to form.[6]

    • Solution:

      • Use a Milder Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are milder reducing agents that are selective for the reduction of the iminium ion over the ketone.[6][7]

      • Staged Addition: If using a more reactive reducing agent, allow the ketone and amine source to react for a period to form the imine before adding the reducing agent.

Experimental Protocol: Reductive Amination of 2-Nonadecanone

  • Imine Formation: In a round-bottom flask, dissolve 2-nonadecanone (1.0 eq) and ammonium acetate (10 eq) in methanol. Add 4Å molecular sieves.

  • Reaction: Stir the mixture at room temperature for 12-24 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for an additional 24 hours.

  • Work-up: Quench the reaction by the slow addition of 2M HCl. Remove the methanol under reduced pressure.

  • Purification: Basify the aqueous residue with 2M NaOH and extract with diethyl ether. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can be further purified by column chromatography or distillation.

B. Gabriel Synthesis

The Gabriel synthesis is a reliable method for preparing primary amines and avoids the overalkylation issues seen in direct alkylation with ammonia.[8][9][10] It involves the N-alkylation of potassium phthalimide with an alkyl halide, followed by hydrazinolysis or acidic hydrolysis to release the primary amine.[8] For this compound, this would require the synthesis of 2-bromononadecane from 2-nonadecanol (which can be obtained by reduction of 2-nonadecanone).

Question: My Gabriel synthesis is resulting in a low yield of this compound, and I'm having trouble with the final deprotection step.

Answer:

Challenges in the Gabriel synthesis often lie in the alkylation step with sterically hindered halides and the subsequent cleavage of the N-alkylphthalimide.

Potential Cause Explanation Recommended Solution
Inefficient N-Alkylation 2-Bromononadecane is a secondary halide, which can be less reactive in SN2 reactions and may undergo elimination as a side reaction.Use a polar aprotic solvent like DMF or DMSO to enhance the rate of the SN2 reaction.[9] A slightly elevated temperature may be required, but monitor for elimination byproducts.
Incomplete Deprotection (Hydrazinolysis) The long hydrophobic chain of the N-nonadecylphthalimide can reduce its solubility in the reaction medium, leading to incomplete reaction with hydrazine.Use a co-solvent system, such as ethanol/toluene, to improve solubility. Ensure an adequate excess of hydrazine hydrate is used and allow for sufficient reaction time, potentially with gentle heating.
Difficult Purification The phthalhydrazide byproduct can sometimes be difficult to separate from the desired long-chain amine.[8]After the reaction, the phthalhydrazide precipitate can be filtered off.[9] Acid-base extraction is a highly effective method for separating the basic amine from the neutral/acidic byproducts.

Experimental Protocol: Gabriel Synthesis of this compound

  • N-Alkylation: To a solution of potassium phthalimide (1.2 eq) in anhydrous DMF, add 2-bromononadecane (1.0 eq). Heat the mixture at 80-90 °C for 12-24 hours.

  • Work-up (Alkylation): Cool the reaction mixture and pour it into water. The N-(nonadecan-2-yl)phthalimide will precipitate. Filter the solid, wash with water, and dry.

  • Hydrazinolysis: Suspend the N-(nonadecan-2-yl)phthalimide in ethanol and add hydrazine hydrate (5-10 eq). Reflux the mixture for 4-6 hours.[9]

  • Work-up (Deprotection): Cool the reaction mixture and filter off the precipitated phthalhydrazide.[9] Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in diethyl ether and extract with dilute HCl. Wash the aqueous layer with ether, then basify with NaOH and extract the free amine with diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

C. Other Synthetic Routes

While less common for this specific target, other methods for amine synthesis might be considered. However, they often present challenges for long-chain aliphatic amines.

  • Hofmann Rearrangement: This reaction converts a primary amide to a primary amine with one less carbon atom.[11][12][13][14] For this compound, the starting material would be nonadecanamide. A major drawback is that for alkyl groups with more than six carbons, the yield is often low.[11]

  • Curtius Rearrangement: This method involves the thermal decomposition of an acyl azide to an isocyanate, which is then hydrolyzed to the primary amine.[15][16][17][18][19] Similar to the Hofmann rearrangement, it results in a one-carbon shorter amine. The synthesis of the required acyl azide from the corresponding carboxylic acid can be a multi-step process.

  • Schmidt Reaction: This reaction can convert ketones directly to amides or carboxylic acids to amines using hydrazoic acid.[20][21][22][23][24] However, the use of highly toxic and explosive hydrazoic acid is a significant safety concern.[21]

  • Leuckart Reaction: This reaction is a type of reductive amination that uses formamide or ammonium formate as both the nitrogen source and the reducing agent.[25][26][27][28][29] A significant disadvantage is the requirement for high reaction temperatures (120-165 °C), which can lead to side reactions and decomposition.[26]

IV. Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying the final this compound product?

A1: Due to the basic nature of the amine, acid-base extraction is a very effective initial purification step. For high purity, column chromatography on silica gel (often with a small amount of triethylamine in the eluent to prevent tailing) or vacuum distillation are recommended. Given the high boiling point of this compound, vacuum distillation should be performed with care to avoid decomposition.

Q2: I am concerned about over-alkylation when using reductive amination with ammonia. Are there alternatives?

A2: Yes, this is a valid concern. While using a large excess of ammonia can favor the formation of the primary amine, secondary amine formation is still possible. Using an ammonia surrogate that can be easily removed after the reaction, such as benzylamine followed by hydrogenolysis, can be an effective strategy to obtain the primary amine cleanly.[2]

Q3: Can I use direct amination of 2-bromononadecane with ammonia to synthesize this compound?

A3: While seemingly straightforward, direct amination of alkyl halides with ammonia often leads to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts, making purification difficult and lowering the yield of the desired primary amine.[30] Methods like the Gabriel synthesis are generally preferred for a cleaner synthesis of primary amines.

Q4: My final product appears waxy and is difficult to handle. Is this normal?

A4: Yes, long-chain aliphatic amines like this compound are often low-melting solids or waxy substances at room temperature. This is due to the long, nonpolar alkyl chain. Gentle warming can help with handling and transfer.

Q5: Are there any specific safety precautions I should take when working with long-chain amines?

A5: Like most amines, this compound should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat). Amines can be corrosive and may cause skin and eye irritation. Work in a well-ventilated fume hood. For specific safety information, always consult the Safety Data Sheet (SDS) for the compound.

V. References

  • Munk-Weinert, M., & Prostenik, M. (1954). Synthesis of Optically Active 2-Aminooctadecanes. Journal of Organic Chemistry, 19(4), 558-562.

  • Master Organic Chemistry. (2024). The Gabriel Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Retrieved from [Link]

  • Wikipedia. (2024). Gabriel synthesis. Retrieved from [Link]

  • Google Patents. (1973). US3728393A - Process of synthesis of long-chain aliphatic amines. Retrieved from

  • NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Gabriel Synthesis. Retrieved from [Link]

  • Pharmd Guru. (n.d.). 31. HOFMANN REARRANGEMENT. Retrieved from [Link]

  • Wikipedia. (2024). Curtius rearrangement. Retrieved from [Link]

  • Wikipedia. (2024). Schmidt reaction. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-nonadecanone - 629-66-3, C19H38O, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Curtius Rearrangement. Retrieved from [Link]

  • ResearchGate. (n.d.). a) Challenges in amide synthesis with longer-chain amine nucleophiles.... Retrieved from [Link]

  • Grokipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

  • Wikipedia. (2024). Hofmann rearrangement. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved from [Link]

  • SciSpace. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Schmidt Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schmidt Reaction. Retrieved from [Link]

  • Wikipedia. (2024). Leuckart reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Ammonia Surrogates in the Synthesis of Primary Amines. Retrieved from [Link]

  • Semantic Scholar. (n.d.). STUDIES ON THE LEUCKART REACTION. Retrieved from [Link]

  • Wikipedia. (2024). Reductive amination. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-nonadecanone, 629-66-3. Retrieved from [Link]

  • Stenutz. (n.d.). 2-nonadecanone. Retrieved from [Link]

  • National Institutes of Health. (n.d.). This compound | C19H41N | CID 141647 - PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Leuckart Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reductive Amination. Retrieved from [Link]

  • Sciencemadness Wiki. (2020, February 11). Leuckart reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • IRIS - Unibo. (2021). Methodologies in Amine Synthesis: Challenges and Applications. Retrieved from [Link]

  • Wordpress. (2026, January 3). Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1-Aminononadecane | C19H41N | CID 106416 - PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Amino-8-oxodecanoic Acids (Aodas) Present in Natural Hystone Deacetylase Inhibitors | Request PDF. Retrieved from [Link]

  • New Scientist. (2017, June 29). Separation and purification applications for mutagenic impurities. Retrieved from [Link]

  • ScienceDirect. (n.d.). Preparation and reactions of 2-amino-3-cyano-4,5-bis(3,4-methylenedioxybenzyl)furan. Retrieved from [Link]

Sources

Technical Support Center: Purification Strategies for 2-Aminononadecane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Aminononadecane. This document is designed for researchers, scientists, and drug development professionals who are working with this long-chain primary amine. Given its unique physicochemical properties—a highly nonpolar 19-carbon backbone and a basic primary amine functional group—purifying this compound presents specific challenges that require tailored strategies. This guide provides field-proven insights and detailed protocols to help you navigate these challenges effectively, ensuring the high purity required for your downstream applications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the handling, properties, and analysis of this compound.

Q1: What are the key physicochemical properties of this compound that influence its purification?

A1: Understanding the properties of this compound is the cornerstone of designing an effective purification strategy. Its behavior is dictated by the interplay between its long, hydrophobic alkyl chain and its polar, basic amine head.

  • High Lipophilicity: The 19-carbon chain makes the molecule extremely nonpolar and gives it a waxy, solid-like nature. This results in high solubility in nonpolar organic solvents (e.g., hexanes, ethyl acetate) and very poor solubility in water.[1]

  • Basicity: The primary amine group (pKa of the conjugate acid is ~10.6) allows the molecule to be protonated by acids to form an ammonium salt.[2] This salt formation dramatically increases its polarity and aqueous solubility, a principle that is central to acid-base extraction techniques.[3][4]

  • High Boiling Point: Due to its high molecular weight, this compound has a very high boiling point, making atmospheric distillation impractical as it would likely lead to decomposition.[5] Purification by distillation must be performed under high vacuum.[6]

  • Tendency to Oxidize: Like many primary amines, this compound is susceptible to oxidation upon exposure to air, which can lead to the formation of colored impurities and byproducts.[7][8] This necessitates careful handling and storage, preferably under an inert atmosphere.

Summary of Physicochemical Properties:

Property Value / Description Source
Molecular Formula C₁₉H₄₁N [9][10]
Molecular Weight ~283.54 g/mol [9][11]
Appearance Waxy solid at room temperature. [1]
Boiling Point High; requires vacuum for distillation to prevent decomposition. [5][6]
Solubility Soluble in organic solvents (e.g., ethers, chlorinated solvents, hydrocarbons); insoluble in water. [1]
Computed XLogP3 8.6 - 9.1 (Indicates high lipophilicity) [9][11]

| Basicity (pKa) | Conjugate acid pKa is ~10.6 (typical for primary amines). | |

Q2: What are the most common impurities I might encounter with crude this compound?

A2: Impurities are typically route-dependent, originating from the specific synthetic pathway used. Common sources of impurities include:

  • Unreacted Starting Materials: For example, if synthesized via reductive amination, you may have residual nonadecan-2-one.

  • Reaction Byproducts: Side reactions can generate structurally similar impurities that may be difficult to separate.[12] Over-alkylation products are a common byproduct in syntheses involving alkyl halides.[13]

  • Degradation Products: Amines can oxidize over time, forming colored impurities.[8][14] These are often higher in molecular weight and less volatile.

  • Reagents and Catalysts: Residual reagents or catalysts from the synthesis must be removed.

Q3: How should I properly store purified this compound to maintain its purity?

A3: To prevent degradation, particularly oxidation, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). Refrigeration is recommended to minimize any potential for slow degradation reactions. Storing it in a dark container or an amber vial will protect it from light, which can also catalyze degradation.

Q4: Which analytical techniques are best for assessing the purity of my final product?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An excellent, rapid technique for monitoring reaction progress and assessing fraction purity during column chromatography. For visualizing the amine, use a ninhydrin stain, which is specific for primary and secondary amines and develops a characteristic purple or pink spot.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and confirming the mass of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is the gold standard for confirming the identity and purity of the final compound. The absence of signals from starting materials or byproducts is a strong indicator of high purity.

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Issue: Low Recovery After Acid-Base Extraction

Q: I'm performing an acid-base extraction to purify my this compound, but my final yield is very low. What could be going wrong?

A: This is a common issue that can usually be traced to one of several factors. The underlying principle of this technique is to convert the water-insoluble amine into a water-soluble ammonium salt using an acid wash.[2][3]

  • Cause 1: Incorrect pH. The pH of the aqueous layer during the acid wash must be low enough to fully protonate the amine. For a typical primary amine, a pH of 2 or lower is recommended. Use a pH meter or pH paper to verify. If the pH is too high, the amine will remain in the organic layer.

  • Troubleshooting Step: Before separating the layers, test the aqueous phase with pH paper. If it is not strongly acidic (pH < 2), add more acid (e.g., 1M HCl) and shake again.

  • Cause 2: Emulsion Formation. The long alkyl chain of this compound can act as a surfactant, leading to the formation of a stable emulsion at the interface between the organic and aqueous layers. This traps your product and makes separation impossible.

  • Troubleshooting Step: To break an emulsion, try adding a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase and can help force the separation of layers. Alternatively, gentle swirling or allowing the separatory funnel to stand for an extended period can also be effective.

  • Cause 3: Insufficient Extractions. A single extraction may not be enough to transfer all the material between layers.

  • Troubleshooting Step: Perform multiple extractions with smaller volumes of solvent. For example, instead of one 100 mL wash, perform three 35 mL washes. This is a more efficient process for transferring a solute from one phase to another. The same principle applies when back-extracting the free amine into an organic solvent after basification.

Issue: Recrystallization Yields an Oil, Not Crystals

Q: I'm trying to recrystallize my this compound, but it keeps "oiling out" and forming a gooey liquid instead of solid crystals. How can I resolve this?

A: "Oiling out" is a frequent challenge in recrystallization, especially with compounds that have relatively low melting points.[15] It occurs when the saturated solution is cooled below the melting point of the solute, causing it to separate as a liquid phase rather than crystallizing.

  • Cause 1: Inappropriate Solvent Choice. The solvent may be too good at dissolving the compound even at low temperatures, or the boiling point of the solvent may be higher than the melting point of your amine.

  • Troubleshooting Step: Select a solvent in which the amine is highly soluble at high temperatures but poorly soluble at low temperatures. You may need to use a two-solvent system. For example, dissolve the amine in a minimal amount of a good solvent (like ethanol) at an elevated temperature, and then slowly add a poor solvent (like water or hexane) until the solution becomes faintly cloudy (the cloud point). Re-heat to clarify and then allow to cool slowly.

  • Cause 2: Cooling Too Rapidly. Crash-cooling the solution by placing it directly into an ice bath encourages oiling out rather than the slow, ordered process of crystal formation.

  • Troubleshooting Step: Allow the solution to cool slowly to room temperature first. Once it has reached ambient temperature, then transfer it to an ice bath to maximize crystal formation. Seeding the solution with a tiny crystal of pure product can also help initiate crystallization.

  • Expert Strategy: Recrystallize as a Salt. Amines often form salts that are more crystalline and have higher melting points than the free base.[13][16] This is a highly effective strategy.

  • Protocol Snippet: Dissolve the crude amine in a minimal amount of a solvent like diethyl ether or ethyl acetate. Add a solution of HCl in ether dropwise until precipitation of the hydrochloride salt is complete. Filter the solid salt and then recrystallize it from a suitable solvent system (e.g., ethanol/ether or acetone).[14]

Issue: Poor Separation and Streaking on a Silica Gel Column

Q: My this compound streaks severely during silica gel chromatography, resulting in broad peaks and poor separation from impurities. What is the cause and solution?

A: This is a classic problem when purifying basic compounds on standard silica gel. Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amine interacts strongly and sometimes irreversibly with these acidic sites, causing the streaking (tailing) you observe.[13]

  • Solution 1: Add a Basic Modifier. The most common solution is to add a small amount of a volatile base to your eluent system.

  • Troubleshooting Step: Add 0.5-1% triethylamine (Et₃N) or ammonia (in methanol) to your solvent system (e.g., hexane/ethyl acetate). The added base will compete for the acidic sites on the silica, allowing your amine to travel through the column more cleanly.[17]

  • Solution 2: Use a Different Stationary Phase. If streaking persists, switch to a more suitable stationary phase.

  • Troubleshooting Step: Use basic alumina instead of silica gel. Alumina is slightly basic and generally provides much better peak shape for amines. Alternatively, consider using reverse-phase (C18) silica gel, which separates compounds based on polarity in a different manner and avoids the strong acid-base interactions.[13]

Issue: Product is Discolored (Yellow/Brown) After Purification

Q: My final product has a persistent yellow or brown tint, even after chromatography or recrystallization. What causes this and how can I obtain a colorless product?

A: This discoloration is almost always due to small amounts of highly colored oxidation byproducts.[7][14] Because they are present in trace amounts, they can be difficult to remove by standard crystallization or chromatography alone.

  • Solution 1: Activated Carbon Treatment. Activated carbon is excellent at adsorbing the large, conjugated molecules that are often responsible for color.

  • Troubleshooting Step: During recrystallization, after your compound has fully dissolved in the hot solvent, add a very small amount (e.g., 1-2% by weight) of activated carbon. Swirl the hot solution for a few minutes, and then perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the carbon. Then, allow the colorless filtrate to cool and crystallize.

  • Solution 2: Vacuum Distillation. If the compound is thermally stable, vacuum distillation is highly effective at separating the desired amine from non-volatile (and often colored) polymeric or degradation impurities.[8]

  • Troubleshooting Step: Set up a Kugelrohr or short-path distillation apparatus. Distill the material under high vacuum. The pure amine will distill over, leaving the colored, higher-boiling impurities behind in the distillation flask.[5]

Part 3: Detailed Experimental Protocols

The following are step-by-step protocols for the most common and effective purification techniques for this compound.

Protocol 1: Purification by Acid-Base Extraction

This protocol is ideal as a first-pass purification to remove neutral and acidic impurities from a crude reaction mixture.

  • Dissolution: Dissolve the crude this compound (e.g., 5.0 g) in a suitable organic solvent like diethyl ether or ethyl acetate (100 mL) in a separatory funnel.

  • Acidic Wash: Add 50 mL of 1 M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

    • Causality: The HCl protonates the basic amine, forming the water-soluble 2-aminononadecanium chloride, which partitions into the aqueous layer. Neutral impurities remain in the organic layer.[2]

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Add another 50 mL portion of 1 M HCl to the organic layer in the funnel, shake, and again collect the aqueous layer, combining it with the first portion. This ensures complete extraction of the amine salt.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 6 M sodium hydroxide (NaOH) solution dropwise with stirring until the solution is strongly basic (pH > 12, check with pH paper). A white precipitate or oily layer of the free amine will form.

    • Causality: The strong base deprotonates the ammonium salt, regenerating the water-insoluble free amine.[4]

  • Back-Extraction: Return the basified aqueous mixture to the separatory funnel. Add 75 mL of diethyl ether or ethyl acetate and shake to extract the free amine back into the organic phase.

  • Isolate Product: Drain and discard the aqueous layer. Wash the organic layer with 50 mL of brine (saturated NaCl solution) to remove residual water and salts.

  • Drying and Concentration: Transfer the organic layer to a flask and dry it over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization of the Hydrochloride Salt

This protocol is highly effective for achieving high purity, especially if the free base is difficult to crystallize.

  • Salt Formation: Dissolve the purified free base from the extraction (or crude material if relatively clean) in a minimal amount of hot isopropanol or ethanol.

  • Acidification: While the solution is warm, add a solution of concentrated HCl dropwise until the solution is acidic (check with pH paper). Alternatively, a solution of HCl in ether can be used. The hydrochloride salt should begin to precipitate.

  • Crystallization: Allow the mixture to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to complete the crystallization process.

    • Causality: The salt form often has a more rigid crystal lattice structure and higher melting point, leading to better crystal formation compared to the waxy free amine.[16]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold diethyl ether to remove any residual soluble impurities.

  • Drying: Dry the purified 2-aminononadecanium chloride crystals under vacuum. If the free base is required, it can be regenerated by dissolving the salt in water and following steps 5-8 of the acid-base extraction protocol.

Part 4: Visualization of Workflow

The selection of a purification strategy depends on the initial state of the material and the target purity. The following decision tree illustrates a logical workflow for purifying this compound.

Caption: Decision tree for selecting a purification strategy for this compound.

Purification_Workflow start Crude this compound assess Assess Crude Material: - Solid or Oil? - Major Impurities? start->assess is_solid Mostly Solid assess->is_solid Solid is_oil Crude Oil / Tar assess->is_oil Oil extraction Perform Acid-Base Extraction is_solid->extraction Significant neutral/ acidic impurities recrystallize Recrystallize Free Base (e.g., from Acetone/Hexane) is_solid->recrystallize High initial purity is_oil->extraction check_purity1 Assess Purity (TLC, NMR) Is it >98% pure? extraction->check_purity1 recrystallize->check_purity1 salt_recrystallize Form & Recrystallize HCl Salt check_purity2 Assess Purity (TLC, NMR) Is it >98% pure? salt_recrystallize->check_purity2 check_purity1->salt_recrystallize No, 'oiling out' occurred chromatography Column Chromatography (Basic Alumina or Silica + 1% Et3N) check_purity1->chromatography No, minor impurities final_product Pure this compound check_purity1->final_product Yes distillation High Vacuum Distillation (Kugelrohr) check_purity2->distillation No, colored impurities remain check_purity2->final_product Yes chromatography->check_purity2 distillation->check_purity2

Part 5: References

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]

  • Amine Troubleshooting. (n.d.). Sulfur Recovery Engineering Inc. [Link]

  • Amine Treating - Troubleshooting Guide. (n.d.). Scribd. [Link]

  • Acid–base extraction. (2023). In Wikipedia. [Link]

  • Amine workup : r/Chempros. (2022). Reddit. [Link]

  • EP3672935A1 - Process for purifying long chain amino acids. (2020). Google Patents.

  • Troubleshooting Amine Unit Simulations. (2008). ProMax. [Link]

  • What is an Acid and Base Extraction? (n.d.). Engineering Ideas Clinic - Confluence. [Link]

  • Troubleshooting of Amine Regn. (n.d.). Scribd. [Link]

  • Startup troubleshooting of amine units in LNG export facilities. (2020). Hydrocarbon Processing. [Link]

  • [Lab 6] Distilling Amines... Again. (2010). YouTube. [Link]

  • Selective separation of amines from continuous processes using automated pH controlled extraction. (2021). Reaction Chemistry & Engineering. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. [Link]

  • Purification Techniques. (n.d.). Journal of New Developments in Chemistry. [Link]

  • Stability of amines. (2020). Sciencemadness Discussion Board. [Link]

  • This compound | C19H41N. (n.d.). PubChem. [Link]

  • Recrystallization and Crystallization. (n.d.). University of California, Irvine. [Link]

  • Vacuum Distillation For Amine Regeneration. (2012). Cheresources.com Community. [Link]

  • boiling point and distillation relation. (2015). Chemistry Stack Exchange. [Link]

  • Recrystallization. (2023). Chemistry LibreTexts. [Link]

  • Separation and purification applications for mutagenic impurities. (2017). European Pharmaceutical Review. [Link]

  • Ninja technique to purify organic compounds from mixture of compounds- Part 2. (2022). YouTube. [Link]

  • This compound. (n.d.). NIST WebBook. [Link]

  • This compound. (n.d.). P&S Chemicals. [Link]

  • Nonadecane | C19H40. (n.d.). PubChem. [Link]

  • 1-Aminononadecane | C19H41N. (n.d.). PubChem. [Link]

  • Mass spectrum of 1-Aminononadecane, Ntrifluoroacetyl-with Retention Time (RT)= 4.385. (n.d.). ResearchGate. [Link]

  • What is the best technique for amide purification? (2020). ResearchGate. [Link]

  • Two new capture options for improved purification of large mRNA. (2025). ResearchGate. [Link]

  • Typical examples of impurities observed in synthesized peptides. (n.d.). ResearchGate. [Link]

  • Purine and Related Compound Purification Strategies. (n.d.). Teledyne ISCO. [Link]

  • Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography. (2022). Molecules. [Link]

  • Use of Tandem Affinity Chromatography for Purification of Cannabinoid Receptor CB2. (n.d.). NIH. [Link]

  • Purification of Functional Gene Transfer Agents Using Two-Step Preparative Monolithic Chromatography. (n.d.). NIH. [Link]

  • Impurity Analysis of MDA Synthesized from Unrestricted Compounds. (2019). University of Technology Sydney. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-Aminononadecane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Aminononadecane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this long-chain primary amine. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your reaction yields and product purity.

Part 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, primarily focusing on the reductive amination of nonadecan-2-one.

Issue 1: Low or No Product Yield

Q1: I am not getting any this compound, or the yield is very low. What are the likely causes?

A1: Low or no yield in the reductive amination of nonadecan-2-one can stem from several factors, primarily related to imine formation and the reduction step.

  • Inefficient Imine Formation: The initial condensation of nonadecan-2-one with ammonia to form the corresponding imine is a reversible and often rate-limiting step.

    • Cause: The presence of water in the reaction mixture can shift the equilibrium back towards the starting materials. Nonadecan-2-one is also a sterically hindered ketone, which can slow down the initial nucleophilic attack by ammonia.

    • Solution:

      • Water Removal: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed, especially if using solvents like toluene. Alternatively, add a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture.

      • pH Control: The reaction is typically acid-catalyzed. A mildly acidic environment (pH 4-5) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. However, a pH that is too low will protonate the ammonia, rendering it non-nucleophilic. Use of ammonium formate or the addition of a catalytic amount of a non-nucleophilic acid like p-toluenesulfonic acid (p-TSA) can be beneficial.[1]

      • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier for imine formation, particularly with the sterically hindered nonadecan-2-one.[1]

  • Ineffective Reduction: The choice and handling of the reducing agent are critical.

    • Cause: Some reducing agents, like sodium borohydride (NaBH₄), can reduce the starting ketone to the corresponding alcohol (nonadecan-2-ol) if the imine has not formed in sufficient concentration. Other reagents may be sensitive to moisture or require specific solvents.

    • Solution:

      • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are generally more selective for the imine/iminium ion over the ketone.[2][3] NaBH(OAc)₃ is a milder and less toxic option.[2]

      • Two-Step Procedure: If using a less selective reducing agent like NaBH₄, consider a two-step approach. First, allow the imine to form completely (monitoring by TLC or GC), and then add the reducing agent.[2]

  • Catalyst Deactivation (for catalytic hydrogenation):

    • Cause: The amine product can sometimes poison the catalyst (e.g., Pd/C, Raney Nickel), reducing its activity over time.

    • Solution:

      • Ensure high-quality catalyst is used.

      • Optimize catalyst loading and reaction conditions (pressure, temperature) to achieve a reasonable reaction rate without excessive catalyst deactivation.

Issue 2: Formation of Side Products

Q2: My reaction mixture shows multiple spots on TLC, and the final product is impure. What are the common side products and how can I minimize them?

A2: The formation of side products is a common challenge. The most likely impurities are nonadecan-2-ol and secondary/tertiary amines.

  • Nonadecan-2-ol Formation:

    • Cause: This occurs when the reducing agent reduces the starting ketone before it forms an imine. This is more prevalent with less selective reducing agents like NaBH₄.

    • Minimization:

      • Use a more selective reducing agent such as NaBH(OAc)₃ or NaBH₃CN.[2][3]

      • As mentioned previously, a two-step procedure where the imine is formed before the addition of the reducing agent can be effective.[2]

  • Over-alkylation (Formation of Secondary and Tertiary Amines):

    • Cause: The newly formed primary amine (this compound) can react with another molecule of nonadecan-2-one to form a secondary amine, which can then react further to form a tertiary amine.

    • Minimization:

      • Excess Ammonia/Ammonium Salt: Using a large excess of the ammonia source (e.g., aqueous ammonia or ammonium formate) can statistically favor the reaction of the ketone with ammonia over the product amine.

      • Controlled Addition of Ketone: Slowly adding the nonadecan-2-one to the reaction mixture containing the ammonia source and reducing agent can help maintain a low concentration of the ketone, thus disfavoring the reaction with the product amine.

Issue 3: Difficulties in Product Purification

Q3: I am struggling to isolate pure this compound from the reaction mixture. What are the best purification strategies?

A3: The purification of long-chain, high molecular weight amines can be challenging due to their physical properties.

  • Column Chromatography:

    • Problem: Amines can streak on silica gel columns due to their basicity and interaction with the acidic silica.

    • Solution:

      • Basified Mobile Phase: Add a small amount of a volatile base, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) (typically 0.5-2%), to the eluent system (e.g., dichloromethane/methanol or hexane/ethyl acetate). This deactivates the acidic sites on the silica gel and improves peak shape.

      • Alternative Stationary Phases: Consider using basic alumina or amine-functionalized silica gel as the stationary phase.

  • Recrystallization:

    • Problem: Finding a suitable solvent system can be difficult. The product may "oil out" instead of crystallizing.

    • Solution:

      • Solvent Screening: Experiment with a range of solvents and solvent mixtures. Good single solvents are those in which the compound is soluble when hot but sparingly soluble when cold. Common choices for amines include ethanol, methanol, acetonitrile, or mixtures like hexane/ethyl acetate or hexane/dichloromethane.

      • Slow Cooling: Allow the saturated solution to cool slowly to room temperature, and then in a refrigerator, to encourage the formation of well-defined crystals. Seeding with a small crystal of the pure product can also be beneficial.

  • Acid-Base Extraction:

    • Principle: This technique exploits the basicity of the amine to separate it from neutral or acidic impurities.

    • Procedure:

      • Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).

      • Extract with an aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer.

      • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

      • Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the amine, causing it to precipitate or form an organic layer.

      • Extract the free amine back into an organic solvent.

      • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

Part 2: Frequently Asked Questions (FAQs)

Q4: Which synthetic route is generally better for this compound: reductive amination or reduction of the oxime?

A4: Both routes are viable, and the "better" route often depends on the available reagents, equipment, and the specific challenges encountered.

  • Reductive Amination: This is often a one-pot reaction, which can be more efficient in terms of time and resources.[3] However, it can be prone to side reactions like over-alkylation and reduction of the starting ketone. The Leuckart reaction, using ammonium formate, is a classic method for reductive amination but often requires high temperatures.[4][5]

  • Oxime Reduction: This is a two-step process: formation of the nonadecan-2-oxime followed by its reduction. While it involves an extra step, the isolation of the intermediate oxime can lead to a cleaner final product. The reduction of oximes typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄) or specialized systems like NaBH₄/ZrCl₄.[6]

Q5: What is the best reducing agent for the reductive amination of nonadecan-2-one?

A5: The choice of reducing agent is a critical factor influencing yield and selectivity.

Reducing AgentAdvantagesDisadvantages
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Can reduce the starting ketone; often requires a two-step procedure.[2]
Sodium Cyanoborohydride (NaBH₃CN) Selective for imines/iminium ions over ketones; allows for one-pot reactions.[3]Highly toxic (releases HCN gas in acidic conditions).
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and highly selective for imines over ketones; less toxic than NaBH₃CN.[2][3]More expensive than NaBH₄; water-sensitive.
Catalytic Hydrogenation (e.g., H₂/Pd-C) "Green" reducing agent (water is the only byproduct); highly effective.Requires specialized high-pressure equipment; catalyst can be poisoned by the amine product.

Q6: How can I monitor the progress of my reaction?

A6: Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods.

  • TLC: Use a suitable eluent system (e.g., hexane/ethyl acetate with a small amount of triethylamine) to separate the starting ketone, the intermediate imine (if stable enough to be observed), and the final amine product. The amine can be visualized using ninhydrin stain.

  • GC-MS: This is a powerful technique for monitoring the disappearance of starting material and the appearance of the product. It can also help in identifying any side products formed. For analysis of the amine, derivatization (e.g., with a silylating agent) may be necessary to improve volatility and peak shape.[7]

Part 3: Experimental Protocols

Protocol 1: Reductive Amination of Nonadecan-2-one with Ammonium Formate (Leuckart Reaction)

This protocol is a generalized procedure and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add nonadecan-2-one (1.0 eq) and ammonium formate (3-5 eq).[4]

  • Heating: Heat the mixture to 160-180°C and maintain for several hours, monitoring the reaction by TLC.

  • Hydrolysis: After cooling, add an aqueous solution of a strong acid (e.g., 20% HCl) and reflux for several hours to hydrolyze the intermediate formamide.

  • Work-up:

    • Cool the reaction mixture and make it basic with a concentrated NaOH solution.

    • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization as described in the troubleshooting section.

Protocol 2: Synthesis of Nonadecan-2-oxime and Subsequent Reduction

This is a two-step protocol that may offer a cleaner product.

Step 1: Synthesis of Nonadecan-2-oxime

  • Reaction Mixture: In a suitable flask, dissolve nonadecan-2-one (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.5-2.0 eq) and a base such as pyridine or aqueous sodium hydroxide.

  • Reaction: Stir the mixture at room temperature or gentle reflux for several hours until the reaction is complete (monitored by TLC).

  • Isolation: Remove the solvent under reduced pressure. Add water to the residue and extract the oxime with an organic solvent. Wash the organic layer, dry, and concentrate to obtain the crude oxime, which can be purified by recrystallization.

Step 2: Reduction of Nonadecan-2-oxime

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (2-3 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Addition of Oxime: Dissolve the purified nonadecan-2-oxime in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours.

  • Quenching (Fieser work-up):

    • Cool the reaction to 0°C.

    • Slowly and carefully add water (x mL, where x is the mass of LiAlH₄ in grams).

    • Add 15% aqueous NaOH (x mL).

    • Add water (3x mL).

    • Stir vigorously until a white precipitate forms.

  • Isolation: Filter the mixture and wash the precipitate thoroughly with ether or THF. Combine the filtrates, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

  • Purification: Purify as needed.

Part 4: Visualizations

Reductive_Amination_Workflow cluster_synthesis Synthesis cluster_purification Purification Ketone Nonadecan-2-one Imine Imine Intermediate Ketone->Imine + Ammonia - H2O Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Imine Amine Crude this compound Imine->Amine + Reducing Agent (e.g., NaBH(OAc)3) Crude Crude Product AcidBase Acid-Base Extraction Crude->AcidBase Column Column Chromatography (basic mobile phase) Crude->Column Recrystal Recrystallization Crude->Recrystal Pure Pure this compound AcidBase->Pure Column->Pure Recrystal->Pure

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Yield cluster_imine_issues Imine Formation Issues cluster_reduction_issues Reduction Issues Start Low/No Yield CheckImine Check Imine Formation Start->CheckImine CheckReduction Check Reduction Step CheckImine->CheckReduction Imine Formation OK Water Water present? CheckImine->Water No Reagent Reducing agent selective? CheckReduction->Reagent No pH pH optimal? (4-5) Water->pH Temp Temperature high enough? pH->Temp TwoStep Consider two-step procedure? Reagent->TwoStep Catalyst Catalyst poisoned? TwoStep->Catalyst

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

References

  • Ghosh, S., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Communications Chemistry, 5(1), 21. [Link]

  • Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

  • Schmideder, S., et al. (2023). Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Angewandte Chemie International Edition, 62(30), e202304855. [Link]

  • Kowalczyk, R., et al. (2013). Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester. Organic & Biomolecular Chemistry, 11(28), 4646-4652. [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Shaabani, A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Catalysts, 13(2), 291. [Link]

  • Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization. [Link]

  • Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry, 9(6), 529-535. [Link]

  • ResearchGate. (2016). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. [Link]

  • Rogue Chem. (2024, May 28). Aldehydes & Ketones: Reductive Amination – Generating Amines Using Reducing Agents Like NaBH3CN [Video]. YouTube. [Link]

  • Reusch, W. (2023, January 22). The Leuckart Reaction. Chemistry LibreTexts. [Link]

  • Tarasevich, V. A., & Kozlov, N. G. (2000). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 55, 1-414. [Link]

  • ACS Green Chemistry Institute. (n.d.). Reductive Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Sciencemadness Wiki. (n.d.). Ammonium formate. [Link]

  • Zeynizadeh, B., & Akbari, D. (2011). A Rapid and Practical Protocol for Solvent-Free Reduction of Oximes to Amines with NaBH4/ZrCl4/Al2O3 System. Bulletin of the Korean Chemical Society, 32(8), 2876-2880. [Link]

  • New Journal of Chemistry. (2019). Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. [Link]

  • Setamdideh, D., & Khezri, B. (2012). NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF. Oriental Journal of Chemistry, 28(2), 831-837. [Link]

  • Zhang, S., et al. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters, 26(34), 7122–7127. [Link]

  • Greesha, N. M., et al. (2022). Chemoselective Reduction of Aldehyde via a Combination of NaBH4 and Acetylacetone. International Journal of Organic Chemistry, 12(2), 69-79. [Link]

  • ResearchGate. (2014). Optimization experiments for reduction of benzaldehyde oxime with NaBH 4 under different conditions. [Link]

  • ResearchGate. (2015). Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill. [Link]

  • Gastaca, B., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. American Journal of Analytical Chemistry, 6(4), 336-345. [Link]

  • Journal of Pharmacognosy and Phytochemistry. (2019). Analysis of bioactive compounds in ethanolic extract of Commelina maculata leaves using GC- MS technique. [Link]

  • Molecules. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. [Link]

Sources

Technical Support Center: Synthesis of 2-Aminononadecane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Aminononadecane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis of this compound, focusing on the most common and effective synthetic route: Reductive Amination of 2-Nonadecanone .

Question 1: My reductive amination reaction has a low yield, and I'm isolating a significant amount of 2-nonadecanol. What is happening and how can I fix it?

Answer:

This is a classic case of the reduction of the starting ketone competing with the desired reductive amination pathway. The root cause is that your reducing agent is reacting with the ketone's carbonyl group before it has a chance to form an imine (or iminium ion) with the amine source.

Causality: The mechanism of reductive amination involves two key steps: 1) formation of an imine/iminium ion intermediate from the ketone and amine, and 2) reduction of this intermediate to the final amine. If the reducing agent is too reactive (like NaBH₄), it will readily reduce the ketone directly to the corresponding alcohol (2-nonadecanol), consuming your starting material and reducing agent.

Recommended Solutions:

  • Select a Milder, More Selective Reducing Agent: The key is to use a reducing agent that is more reactive towards the protonated imine (iminium ion) than the starting ketone.

    • Sodium cyanoborohydride (NaBH₃CN): This is a preferred reagent because it is stable at the slightly acidic pH required for imine formation and selectively reduces the iminium ion.[1]

    • Sodium triacetoxyborohydride (NaBH(OAc)₃): This is another excellent choice, particularly for one-pot reactions. It is less toxic than NaBH₃CN and is also selective for imines/iminiums over ketones.[2]

  • Control the Reaction pH: Imine formation is typically catalyzed by mild acid (pH 4-6). This protonates the carbonyl oxygen, making the carbon more electrophilic for the amine to attack. However, a pH that is too low will protonate the amine source, rendering it non-nucleophilic. A pH that is too high will not sufficiently activate the carbonyl. Careful pH control ensures the imine forms efficiently before the reduction step. Acetic acid is often used as a catalyst.[2]

  • Implement a Stepwise Procedure: If selectivity remains an issue, you can perform the reaction in two distinct steps. First, form the imine by reacting 2-nonadecanone and the amine source (often with azeotropic removal of water). Once imine formation is confirmed (e.g., by TLC or IR spectroscopy), then add the reducing agent.[2]

Workflow for Optimizing Reductive Amination

cluster_problem Problem Identification cluster_cause Root Cause Analysis cluster_solution Solution Pathways P1 Low Yield of this compound P2 High Yield of 2-Nonadecanol C1 Ketone reduction competes with imine formation P1->C1 P2->C1 S1 Use Selective Reducing Agent (NaBH₃CN or NaBH(OAc)₃) C1->S1  Improves Selectivity S2 Optimize Reaction pH (Target: pH 4-6) C1->S2  Favors Imine Formation S3 Perform Stepwise Reaction (1. Form Imine, 2. Reduce) C1->S3  Decouples Reaction Steps

Caption: Troubleshooting workflow for low yield in reductive amination.

Question 2: My final product is contaminated with a higher molecular weight impurity. Mass spectrometry suggests it's a secondary amine. How can this be avoided?

Answer:

The formation of a secondary amine, likely bis(1-methyloctadecyl)amine, is a common side reaction when using ammonia for reductive amination.[3]

Causality: The desired product, this compound, is a primary amine. This primary amine is still nucleophilic and can compete with the ammonia source to react with another molecule of 2-nonadecanone. This forms a new imine, which is then reduced to yield the undesired secondary amine. This process is often called over-alkylation.

Recommended Solutions:

  • Use a Large Excess of the Amine Source: By Le Châtelier's principle, using a large stoichiometric excess of ammonia (or ammonium salt) will statistically favor the reaction of the ketone with ammonia over the reaction with the newly formed primary amine product.

  • Employ a "Protected" Primary Amine: A more controlled approach involves using a primary amine that can be easily removed later.

    • Benzylamine: React 2-nonadecanone with benzylamine to form the N-benzyl secondary amine. The benzyl group can then be cleanly removed via catalytic hydrogenolysis (e.g., H₂, Pd/C) to yield the desired primary amine.[4] This method prevents over-alkylation as the secondary amine formed is the final intermediate before deprotection.

Table 1: Comparison of Strategies to Avoid Secondary Amine Formation
StrategyPrincipleAdvantagesDisadvantages
Ammonia Excess Stoichiometric controlOne-step reaction; cost-effective.Requires large excess; may not completely eliminate the side reaction.
Protected Amine (e.g., Benzylamine) Two-step synthesis with a removable protecting groupExcellent control; high purity of the final product.[4]Adds two steps to the synthesis (amination and deprotection).
Question 3: I am attempting a Gabriel synthesis with 2-bromononadecane, but my main product is nonadecene. What is causing this?

Answer:

You are observing the classic competition between substitution (Sₙ2) and elimination (E2) reactions. With a secondary alkyl halide like 2-bromononadecane, elimination can be a significant side reaction.

Causality: Potassium phthalimide is not only a nucleophile for the desired Sₙ2 reaction but also a reasonably strong base.[5] It can abstract a proton from the carbon adjacent to the bromine, leading to an E2 elimination reaction that forms an alkene (a mixture of 1-nonadecene and 2-nonadecene).

Recommended Solutions:

  • Solvent Choice: The choice of solvent is critical. Use a polar aprotic solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) . These solvents solvate the potassium cation but not the phthalimide anion, enhancing its nucleophilicity without increasing its basicity, thereby favoring the Sₙ2 pathway.[6]

  • Temperature Control: While the reaction can be slow, avoid excessively high temperatures, as higher temperatures tend to favor elimination over substitution. Monitor the reaction by TLC to find the optimal balance between reaction rate and byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route to this compound?

Reductive amination of 2-nonadecanone is generally the most recommended route. It is a high-yielding, one-pot reaction (when using NaBH₃CN or NaBH(OAc)₃) and starts from a readily accessible ketone. Alternative routes like the Gabriel or Hofmann syntheses require precursors (2-halononadecane or a specific C20 amide, respectively) that may need to be synthesized themselves, adding steps and complexity.[6][7]

Q2: How can I effectively purify the final this compound product, which is waxy and difficult to handle?

Due to its long, nonpolar alkyl chain, this compound has physical properties that make standard purification by silica gel chromatography challenging.

  • Acid-Base Extraction: This is the most effective method. Dissolve the crude reaction mixture in a nonpolar organic solvent (e.g., diethyl ether, hexanes). Extract with an aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer, while non-basic impurities (like 2-nonadecanol or unreacted ketone) remain in the organic layer.

  • Isolation: Separate the aqueous layer, cool it in an ice bath, and then make it basic with a strong base (e.g., NaOH, KOH) to deprotonate the amine, causing it to precipitate as a solid.

  • Purification via Salt Formation: For very high purity, the amine can be converted to a crystalline salt.[4] After isolating the free amine, dissolve it in a suitable solvent (like ethanol or isopropanol) and add an acid (e.g., HCl in ether, or oxalic acid) to precipitate the corresponding ammonium salt. This salt can then be recrystallized to a high degree of purity. The free amine can be regenerated by treatment with a base if needed.

Purification Workflow Diagram

G start Crude Reaction Mixture (in Organic Solvent) step1 Add Aqueous Acid (e.g., 1M HCl) & Separate Layers start->step1 org_layer Organic Layer: Unreacted Ketone, Alcohol Byproduct step1->org_layer Impurities aq_layer Aqueous Layer: Protonated Amine (R-NH₃⁺Cl⁻) step1->aq_layer Desired Product step2 Basify Aqueous Layer with NaOH (Cooling in Ice Bath) aq_layer->step2 precipitate Precipitate Pure This compound (R-NH₂) step2->precipitate step3 Filter and Dry precipitate->step3 final_product Purified this compound step3->final_product

Caption: Workflow for purification via acid-base extraction.

Q3: Why is direct alkylation of ammonia with 2-bromononadecane not a good method?

Direct alkylation of ammonia is difficult to control and typically results in a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium salt.[8] The product primary amine is often more nucleophilic than ammonia, leading to rapid subsequent alkylations (over-alkylation). Separating this complex mixture is impractical, especially with the long alkyl chains involved, making this route synthetically inefficient.

Q4: What are the critical safety precautions for this synthesis?

  • Sodium Cyanoborohydride (NaBH₃CN): Highly toxic. It can release hydrogen cyanide gas upon contact with strong acids. Always handle it in a well-ventilated fume hood and quench reactions carefully by slowly adding a bleach solution.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Reacts with water. Handle in a dry environment.

  • Hydrazoic Acid (for Schmidt/Gabriel): Sodium azide, a precursor for hydrazoic acid, is highly toxic and explosive, especially in the presence of heavy metals or when heated. All reactions involving azides must be conducted with extreme caution, behind a blast shield, and in a fume hood.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol uses sodium cyanoborohydride for its selectivity.

Materials:

  • 2-Nonadecanone

  • Ammonium acetate (CH₃COONH₄)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (anhydrous)

  • Glacial acetic acid

  • Diethyl ether

  • 1M Hydrochloric acid (HCl)

  • 6M Sodium hydroxide (NaOH)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-nonadecanone (1.0 eq) in anhydrous methanol.

  • Add ammonium acetate (10 eq) to the solution. The large excess helps minimize secondary amine formation.

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Slowly add sodium cyanoborohydride (1.5 eq) portion-wise to the stirring mixture.

  • Carefully adjust the pH of the reaction to ~6 by the dropwise addition of glacial acetic acid. Monitor with pH paper.

  • Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by TLC or GC-MS, checking for the disappearance of the starting ketone.

  • Once the reaction is complete, carefully add 1M HCl to quench any remaining NaBH₃CN (perform in a fume hood).

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Perform an acid-base extraction as described in FAQ Q2 to purify the product.

  • Dry the final solid product under vacuum. Characterize by NMR and MS to confirm identity and purity.

Mechanism: Reductive Amination and Side Reactions

G cluster_main Desired Pathway: Reductive Amination cluster_side1 Side Reaction 1 cluster_side2 Side Reaction 2 ketone 2-Nonadecanone imine Imine Intermediate ketone->imine iminium Iminium Ion imine->iminium amine This compound (Product) iminium->amine sec_imine Secondary Imine amine->sec_imine alcohol 2-Nonadecanol (Byproduct) ketone_s1 2-Nonadecanone ketone_s1->alcohol sec_amine Secondary Amine (Byproduct) sec_imine->sec_amine ketone_s2 2-Nonadecanone

Caption: Key reaction pathways in the synthesis of this compound.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017). [Link][3]

  • Munk-Weinert, M., & Prostenik, M. (1954). Synthesis of Optically Active 2-Aminooctadecanes. Arhiv za kemiju, 26(2), 89-95. [Link][4]

  • Chemistry LibreTexts. Gabriel Synthesis. (2023). [Link][8]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link][2]

  • Chemistry Steps. Reductive Amination. [Link][1]

  • Master Organic Chemistry. The Gabriel Synthesis. (2025). [Link][5]

  • Gibson, M. S., & Bradshaw, R. W. (1968). The Gabriel Synthesis of Primary Amines. Angewandte Chemie International Edition in English, 7(12), 919-930. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Aminonadecane Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 2-Aminonadecane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the chemical modification of this long-chain aliphatic amine. Our focus is on providing practical, field-proven insights to help you achieve optimal results in your synthetic endeavors.

Introduction to 2-Aminonadecane Functionalization

2-Aminonadecane (C₁₉H₄₁N) is a long-chain primary amine with significant lipophilic character due to its 19-carbon backbone.[1] This structure presents unique challenges in chemical synthesis, primarily related to solubility and reactivity. The long alkyl chain influences the molecule's physical properties, often leading to poor solubility in polar solvents and potentially reduced reaction rates compared to shorter-chain amines. However, this lipophilicity is also a key feature for its application in areas such as drug delivery, material science, and as a hydrophobic building block in complex molecule synthesis.

This guide will focus on two of the most common functionalization strategies for primary amines: N-acylation and N-alkylation. We will explore the critical parameters for each reaction, provide troubleshooting for common issues, and offer detailed experimental protocols.

Diagram: General Workflow for 2-Aminonadecane Functionalization

2-Aminonadecane Functionalization Workflow General Workflow for 2-Aminonadecane Functionalization cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Purification cluster_analysis Analysis start Start: 2-Aminonadecane dissolution Dissolution in Appropriate Solvent start->dissolution acylation N-Acylation (Acyl Chloride/Anhydride + Base) dissolution->acylation alkylation N-Alkylation (Alkyl Halide + Base) dissolution->alkylation tlc TLC Analysis acylation->tlc alkylation->tlc extraction Aqueous Work-up/Extraction tlc->extraction chromatography Column Chromatography extraction->chromatography recrystallization Recrystallization chromatography->recrystallization product Final Product recrystallization->product nmr NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms

Caption: A general workflow for the functionalization of 2-Aminonadecane.

Troubleshooting Guide

This section addresses specific problems you may encounter during the functionalization of 2-Aminonadecane in a question-and-answer format.

Low or No Product Yield

Question: I am attempting an N-acylation/alkylation of 2-Aminonadecane, but my TLC analysis shows little to no formation of the desired product. What are the likely causes and how can I fix this?

Answer:

Low or no product yield in the functionalization of 2-Aminonadecane can stem from several factors, often related to its long alkyl chain. Here’s a breakdown of potential causes and solutions:

  • Poor Solubility of Starting Material: 2-Aminonadecane is highly non-polar and will have limited solubility in many common polar aprotic solvents like acetonitrile or DMF at room temperature.[2]

    • Solution:

      • Solvent Screening: Test the solubility of 2-Aminonadecane in a range of solvents. Non-polar solvents like toluene, dichloromethane (DCM), or tetrahydrofuran (THF) are often better choices.[3]

      • Increase Temperature: Gently warming the reaction mixture can significantly improve the solubility of the starting amine.

      • Use of Co-solvents: A mixture of a non-polar solvent with a small amount of a polar aprotic solvent can sometimes improve the solubility of both the amine and the electrophile.

  • Inappropriate Base Selection: The choice of base is critical for deprotonating the amine (in the case of alkylation) or neutralizing the acid byproduct (in acylation).

    • Solution:

      • For Acylation: A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically sufficient to scavenge the HCl generated from an acyl chloride.[4]

      • For Alkylation: A stronger, non-nucleophilic base may be required to deprotonate the amine and drive the reaction forward. Consider using potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) if necessary.[5]

  • Low Reactivity of the Electrophile: The reactivity of your acylating or alkylating agent can significantly impact the reaction rate.

    • Solution:

      • Acylation: Acyl chlorides are generally more reactive than acid anhydrides.[6]

      • Alkylation: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride with slow conversion, switching to the corresponding bromide or iodide can accelerate the reaction.[5]

  • Steric Hindrance: The amine group in 2-Aminonadecane is at the C2 position, which is a secondary carbon. While not extremely hindered, the long alkyl chain can create some steric hindrance that may slow down the reaction compared to a primary amine at the terminus of a shorter chain.[7][8]

    • Solution:

      • Increase Reaction Time and/or Temperature: Allowing the reaction to proceed for a longer duration or at a moderately elevated temperature can help overcome the activation energy barrier.

      • Choose a Less Bulky Electrophile: If possible, select an acylating or alkylating agent with less steric bulk near the reactive center.

Formation of Multiple Products (Overalkylation)

Question: My N-alkylation of 2-Aminonadecane is producing a mixture of mono- and di-alkylated products. How can I improve the selectivity for the mono-alkylated product?

Answer:

Overalkylation is a common problem when functionalizing primary amines, as the resulting secondary amine can be more nucleophilic than the starting primary amine.[9] To favor mono-alkylation, consider the following strategies:

  • Stoichiometry Control: Use a stoichiometric excess of 2-Aminonadecane relative to the alkylating agent (e.g., 2-5 equivalents of the amine). This increases the probability that the alkylating agent will react with the starting primary amine rather than the mono-alkylated product.

  • Slow Addition of the Alkylating Agent: Add the alkylating agent slowly to the reaction mixture, for example, using a syringe pump. This maintains a low concentration of the electrophile, disfavoring the second alkylation step.

  • Lower Reaction Temperature: Running the reaction at a lower temperature will decrease the rate of both alkylation steps, but it can often improve the selectivity for mono-alkylation.

  • Choice of Base and Solvent: The reaction conditions can influence the relative nucleophilicity of the primary and secondary amines. Experiment with different base and solvent combinations to optimize for mono-alkylation.

Parameter Strategy to Favor Mono-alkylation
Stoichiometry Use an excess of 2-Aminonadecane (2-5 eq.)
Addition of Electrophile Slow, dropwise addition or use of a syringe pump
Temperature Lower the reaction temperature
Base Use a hindered base or carefully control the stoichiometry of a non-hindered base
Difficult Product Purification

Question: I have successfully functionalized 2-Aminonadecane, but I am struggling to purify the product from the starting material and byproducts due to similar polarities. What purification strategies are effective for these long-chain molecules?

Answer:

Purifying long-chain, lipophilic molecules can be challenging due to their tendency to have similar retention factors (Rf) on silica gel. Here are some effective purification techniques:

  • Column Chromatography Optimization:

    • Solvent System: Use a low-polarity solvent system for your column. A mixture of hexanes or heptane with a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane is a good starting point. A shallow gradient elution can be very effective in separating compounds with similar polarities.

    • Modified Silica Gel: For amine-containing products, using amine-functionalized silica gel can improve separation and reduce tailing.[10] Alternatively, adding a small amount of a volatile base like triethylamine (e.g., 0.1-1%) to your eluent can help when using standard silica gel.[10]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.

    • Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature. For N-acylated or N-alkylated 2-aminonadecane, consider solvents like isopropanol, ethanol, or mixtures of a good solvent (e.g., dichloromethane) and a poor solvent (e.g., hexanes or methanol).[11]

  • Acid-Base Extraction (for unreacted amine): If you have unreacted 2-Aminonadecane in your product mixture, you can perform an acid wash to remove it.

    • Procedure: Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated amine salt will be soluble in the aqueous layer, while your neutral N-acylated or N-alkylated product will remain in the organic layer. Remember to then wash the organic layer with a basic solution (e.g., saturated sodium bicarbonate) and brine to remove any residual acid.

Diagram: Troubleshooting Logic for Low Yield

Troubleshooting Low Yield Troubleshooting Low Yield in 2-Aminonadecane Functionalization start Low or No Product Yield solubility Check Solubility of 2-Aminonadecane start->solubility base Evaluate Base Choice solubility->base Solubility OK sol_sol Screen Solvents (Toluene, DCM, THF) Increase Temperature Use Co-solvents solubility->sol_sol Poor Solubility electrophile Assess Electrophile Reactivity base->electrophile Base is Appropriate base_sol Acylation: TEA, DIPEA Alkylation: K2CO3, NaH base->base_sol Inappropriate Base conditions Optimize Reaction Conditions electrophile->conditions Electrophile is Reactive elec_sol Acylation: Use Acyl Chloride Alkylation: Use Alkyl Iodide/Bromide electrophile->elec_sol Low Reactivity cond_sol Increase Reaction Time Increase Temperature conditions->cond_sol

Caption: A decision tree for troubleshooting low product yield.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of my 2-Aminonadecane functionalization reaction?

A1: Thin-layer chromatography (TLC) is the most convenient method for monitoring the progress of these reactions.[12][13][14] Due to the lipophilic nature of 2-Aminonadecane and its derivatives, a low-polarity mobile phase is recommended. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 v/v). The starting amine and the product will likely have different Rf values. The amine may require staining (e.g., with ninhydrin) for visualization, while the product might be visible under UV light if it contains a chromophore.

Q2: How does the long alkyl chain of 2-Aminonadecane affect its reactivity?

A2: The long alkyl chain primarily affects reactivity through steric hindrance and by influencing the molecule's solubility. The steric bulk of the nonadecane chain can slow the approach of the electrophile to the nitrogen atom.[7][8] Additionally, the poor solubility in polar solvents can lead to slower reaction rates due to a heterogeneous reaction mixture.

Q3: Can I perform these reactions without an inert atmosphere?

A3: For most N-acylation and N-alkylation reactions of 2-Aminonadecane with stable reagents, a strict inert atmosphere (e.g., argon or nitrogen) is not always necessary. However, if you are using moisture-sensitive reagents, such as certain strong bases (e.g., NaH) or highly reactive acyl chlorides, working under an inert atmosphere is recommended to prevent their decomposition.[4]

Q4: What are some common side reactions to be aware of?

A4: Besides overalkylation, other potential side reactions include:

  • Hydrolysis of the Acylating Agent: If there is moisture in your reaction, your acyl chloride or anhydride can hydrolyze to the corresponding carboxylic acid.[4]

  • Elimination Reactions: When using hindered bases or at high temperatures, alkyl halides can undergo elimination reactions to form alkenes, competing with the desired substitution reaction.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of 2-Aminonadecane

This protocol describes a general method for the N-acylation of 2-Aminonadecane using an acyl chloride.

Materials:

  • 2-Aminonadecane

  • Acyl chloride (1.1 equivalents)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-Aminonadecane (1.0 equivalent) in anhydrous DCM (concentration typically 0.1-0.5 M).

  • Add the base (TEA or DIPEA, 1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Slowly add the acyl chloride (1.1 equivalents) dropwise to the reaction mixture. An exothermic reaction may be observed.

  • Stir the reaction at room temperature and monitor its progress by TLC (e.g., using 9:1 hexanes:ethyl acetate). The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-acyl 2-aminonadecane.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) or by recrystallization.

Protocol 2: General Procedure for N-Alkylation of 2-Aminonadecane

This protocol provides a general method for the mono-N-alkylation of 2-Aminonadecane using an alkyl halide.

Materials:

  • 2-Aminonadecane (2.0 equivalents)

  • Alkyl halide (1.0 equivalent)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

  • Diethyl ether or ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, combine 2-Aminonadecane (2.0 equivalents) and potassium carbonate (3.0 equivalents) in anhydrous DMF or acetonitrile.

  • Heat the mixture to a temperature that ensures dissolution of the amine (e.g., 50-80 °C).

  • Slowly add the alkyl halide (1.0 equivalent) to the heated reaction mixture.

  • Stir the reaction at the elevated temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.

  • After the reaction is complete, cool the mixture to room temperature and add water.

  • Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel. It may be beneficial to add 0.5-1% triethylamine to the eluent to prevent streaking of any residual amines.

References

  • Wsu. Monitoring Reactions by TLC. [Link]

  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. [Link]

  • University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]

  • ACS GCI Pharmaceutical Roundtable. Avoiding Over-alkylation. [Link]

  • Kua, G. K. B., Nguyen, G. K. T., & Li, Z. (2024). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. ChemBioChem, 25(4), e202300672. [Link]

  • Al-Rawashdeh, N. A. F. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry, 25(11), 6031–6035.
  • University of Toronto. (2023). Solubility of Organic Compounds. [Link]

  • Ghorbani-Kalhor, E., & Hosseini-Ghaffar, M. (2014). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods, 6(21), 8696-8702. [Link]

  • Google Patents.
  • Google Patents. EP3672935A1 - Process for purifying long chain amino acids.
  • Zhang, Y., et al. (2021). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Journal of Surfactants and Detergents, 24(5), 785-797.
  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • National Institutes of Health. Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III) catalyst. [Link]

  • Quora. Are amines soluble in organic solvents?. [Link]

  • YouTube. Acylation of Amines, Part 2: Other Electrophiles. [Link]

  • ACS GCI Pharmaceutical Roundtable. N alkylation at sp3 Carbon Reagent Guide. [Link]

  • Kua, G. K. B., Nguyen, G. K. T., & Li, Z. (2024). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. ChemBioChem, 25(4), e202300672. [Link]

  • Google Patents. US6569829B1 - Process for producing long chain N-acyl acidic amino acid.
  • Royal Society of Chemistry. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 141647, 2-Aminononadecane. [Link]

  • Google Patents.
  • ResearchGate. N-Acylation Reactions of Amines. [Link]

  • National Institutes of Health. Steric hindrance and structural flexibility shape the functional properties of a guanine-rich oligonucleotide. [Link]

  • ResearchGate. On the origin of the steric effect. [Link]

  • MDPI. The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. [Link]

  • University of Southern California Environmental Health & Safety. Solvents for a Safer, Sustainable Lab. [Link]

  • PubMed. Novel synthesis of N-alkoxycarbonyl amino acids and surfactant properties of their sodium salts. [Link]

  • CP Lab Safety. Understanding Common Lab Solvents. [Link]

  • National Institutes of Health. Direct N-alkylation of unprotected amino acids with alcohols. [Link]

  • Khan Academy. Acid and base-catalyzed hydrolysis of amides. [Link]

  • ResearchGate. Solubility of 6-Chloropyridazin-3-amine in Different Solvents. [Link]

  • YouTube. mechanism of amide hydrolysis. [Link]

  • PubMed. Optical resolution of N-acyl-DL-amino acids by preferential crystallization procedure. Preparation of L-DOPA and L-alpha-methyl DOPA. [Link]

  • National Institutes of Health. N-Dealkylation of Amines. [Link]

  • National Institutes of Health. Steric effects on multivalent ligand-receptor binding: exclusion of ligand sites by bound cell surface receptors. [Link]

  • ScienceDirect. Functionalized Nanomaterials for Chromatography. [Link]

  • ResearchGate. Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. [Link]

Sources

Technical Support Center: Storage and Handling of 2-Aminononadecane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Aminononadecane. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage. As a long-chain primary aliphatic amine, this compound is susceptible to oxidative degradation, which can compromise experimental outcomes and product quality. This document provides in-depth troubleshooting advice, frequently asked questions, and preventative protocols based on established scientific principles.

Understanding the Challenge: The Oxidative Instability of this compound

This compound (C₁₉H₄₁N) is a valuable chemical intermediate. However, the primary amine functional group is susceptible to oxidation, a process that can be initiated by atmospheric oxygen. This degradation is often a radical-chain mechanism that can be accelerated by factors such as elevated temperature, light exposure, and the presence of metal ion contaminants. The long aliphatic chain can also be a target for oxidation, although the primary amine is generally the more reactive site.

The initial steps of primary amine oxidation can lead to the formation of imines, aldehydes, and other degradation products.[1][2] These impurities can interfere with subsequent reactions, alter the compound's biological activity, and lead to inconsistent experimental results. Therefore, implementing proper storage and handling protocols is critical to maintain the purity and efficacy of this compound.

Troubleshooting Guide: Identifying and Resolving Oxidation Issues

This section addresses common problems encountered during the storage of this compound in a question-and-answer format.

Question 1: I've noticed a yellowing or discoloration of my this compound sample, which was initially a white solid. What could be the cause?

Answer: The yellowing of your sample is a common indicator of oxidation. Primary amines can form colored byproducts upon degradation. This discoloration suggests that your sample has been exposed to oxygen, and potentially other pro-oxidative conditions like light or heat.

Causality: The lone pair of electrons on the nitrogen atom of the primary amine makes it susceptible to attack by electrophiles, including oxygen. The initial oxidation products can undergo further reactions to form complex, often colored, polymeric materials.

Recommended Actions:

  • Immediate Purity Assessment: Analyze the discolored sample using a suitable analytical method to determine the extent of degradation. A recommended method is provided in the "Analytical Protocols" section below.

  • Review Storage Conditions: Carefully examine your current storage protocol against the recommended guidelines in the "Best Practices for Storage" section. Identify any potential lapses in maintaining an inert atmosphere, proper temperature control, or protection from light.

  • Purification (If Necessary): If the degradation is minor, you may be able to repurify the material. However, for significant degradation, it is advisable to use a fresh, unoxidized lot of this compound for your experiments to ensure data integrity.

Question 2: My recent experiments using this compound have yielded inconsistent results and unexpected side products. Could this be related to its storage?

Answer: Absolutely. The presence of oxidative degradation products in your this compound can significantly impact its reactivity and lead to inconsistent experimental outcomes.

Causality: Degradation products such as aldehydes and imines are reactive species that can participate in unintended side reactions in your experimental setup.[1][2] For example, an aldehyde impurity could react with other nucleophiles in your reaction mixture, leading to the formation of unexpected byproducts and a lower yield of your desired product.

Recommended Actions:

  • Characterize the Starting Material: Before conducting further experiments, analyze a sample of the this compound lot you are using to confirm its purity and identify any potential degradation products.

  • Implement stringent storage protocols: Ensure that all future handling and storage of this compound strictly adheres to the protocols outlined in this guide to prevent further degradation.

  • Consider a Fresh Sample: If significant impurities are detected, it is highly recommended to start with a fresh, unopened container of this compound to ensure the reliability and reproducibility of your experiments.

Question 3: I suspect my this compound has started to degrade. What is the best way to detect early-stage oxidation?

Answer: Early detection of oxidation is key to preventing the use of compromised material. A highly sensitive analytical method is required to identify trace levels of degradation products before they significantly impact your research.

Causality: Initial oxidation products may be present at very low concentrations and may not cause a visible change in the sample's appearance. Therefore, visual inspection alone is insufficient for quality control.

Recommended Analytical Approach:

A combination of Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with a suitable derivatization agent is recommended for the sensitive detection of this compound and its potential degradation products. A detailed protocol is provided in the "Analytical Protocols" section.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). The recommended storage temperature is 2-8°C.

Q2: Can I store this compound in a standard laboratory freezer?

A2: While a standard freezer provides a low temperature, it is crucial to ensure the container is properly sealed and has been purged with an inert gas before sealing to prevent exposure to oxygen and moisture.

Q3: What type of container is best for storing this compound?

A3: An amber glass vial with a PTFE-lined cap is ideal. The amber glass protects the compound from light, and the PTFE liner provides an inert and tight seal.

Q4: Is it necessary to use an antioxidant for storing pure this compound?

A4: For long-term storage, the addition of a suitable antioxidant can provide an extra layer of protection. However, the choice of antioxidant must be carefully considered to ensure it does not interfere with downstream applications. For many applications, strict adherence to inert atmosphere storage is sufficient.

Q5: What are the primary degradation products of this compound oxidation?

A5: The primary degradation products are likely to include the corresponding imine, nonadecan-2-one (a ketone), and potentially smaller amine and aldehyde fragments resulting from C-N bond cleavage.[3][4][5]

Best Practices for Storage and Handling

To ensure the long-term stability of this compound, the following protocols should be strictly followed.

Inert Gas Blanketing Protocol

This protocol describes the procedure for creating an inert atmosphere in the storage container.

Materials:

  • This compound

  • Amber glass vial with a PTFE-lined cap

  • Source of high-purity argon or nitrogen gas with a regulator and tubing

  • A long needle or cannula

Procedure:

  • Place the required amount of this compound into the amber glass vial.

  • Insert the long needle connected to the inert gas source into the vial, ensuring the tip is below the level of the vial's shoulder but above the compound.

  • Insert a second, shorter needle into the vial cap to act as a vent.

  • Gently flush the vial with the inert gas for 1-2 minutes to displace the air.

  • Remove the vent needle first, followed by the gas inlet needle.

  • Immediately and tightly seal the vial with the PTFE-lined cap.

  • For added security, wrap the cap and neck of the vial with Parafilm®.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of chemical degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation by displacing oxygen.
Light Protect from light (Amber vial)Prevents photo-initiated degradation.
Container Amber glass vial, PTFE-lined capProvides an inert and sealed environment.
Moisture Store in a dry environmentPrevents hydrolysis and potential side reactions.

Analytical Protocols for Quality Control

Regularly assessing the purity of your this compound is crucial. The following is a general protocol for detecting oxidation.

GC-MS Analysis for Detection of Oxidation Products

This method is highly sensitive for identifying volatile degradation products.

1. Sample Preparation (Derivatization):

  • Primary amines can be derivatized to improve their chromatographic behavior and detection. A common derivatizing agent is trifluoroacetic anhydride (TFAA).

  • Procedure:

    • Dissolve a small, accurately weighed amount of this compound in a suitable solvent (e.g., dichloromethane).

    • Add an excess of TFAA.

    • Allow the reaction to proceed at room temperature for 30 minutes.

    • The resulting solution can be directly injected into the GC-MS.

2. GC-MS Conditions (Example):

  • Column: A non-polar column (e.g., DB-5ms) is suitable.

  • Injection Temperature: 250°C

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 300°C at 15°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium

  • MS Detector: Electron Ionization (EI) mode.

3. Data Analysis:

  • The underivatized this compound will have a specific retention time and mass spectrum.

  • Look for the appearance of new peaks in the chromatogram of aged or discolored samples.

  • Potential degradation products to look for include:

    • Nonadecan-2-one: Will have a characteristic mass spectrum.

    • Imines: May be detected, though they can be unstable.

    • Shorter-chain aldehydes and amines: Indicative of fragmentation.

Visualizing the Oxidation Pathway and Prevention

The following diagram illustrates the potential oxidation pathway of this compound and the key intervention points for prevention.

Oxidation_Pathway cluster_storage Storage Conditions cluster_compound This compound cluster_oxidation Oxidation cluster_degradation Degradation Products Inert Atmosphere Inert Atmosphere Oxygen Oxygen Inert Atmosphere->Oxygen Displaces Low Temperature Low Temperature Light_Heat Light/Heat Low Temperature->Light_Heat Minimizes Darkness Darkness Darkness->Light_Heat Blocks This compound This compound Imine Imine This compound->Imine Oxidation Oxygen->this compound Light_Heat->this compound Ketone Nonadecan-2-one Imine->Ketone Hydrolysis Other Other Degradation Products Imine->Other

Caption: Oxidation pathway of this compound and preventative measures.

References

  • Sexton, A., & Rochelle, G. T. (2009).
  • Gemen, J., et al. (2003). Aliphatic amines for use as long-term heat stabilizers for polypropylene.
  • Feng, Y., Henni, A., Nath, D., & Philip, F. (2021). Advancing Amine Degradation Analysis.
  • Zhou, S., et al. (2018). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(13), 7655–7662.
  • Nielsen, C. J., D'Anna, B., Karl, M., & Aursnes, M. (2011).
  • Gao, H., et al. (2014).
  • Mandal, S., et al. (2020). Synthesis and characterization of potential and degraded impurities of Regadenoson.
  • Giller, T., et al. (2012).
  • Sun, Y., et al. (2024). Synthesis and mutagenic risk of avanafil's potential genotoxic impurities. RSC Advances, 14(30), 21461-21467.
  • Amine Losses and Formation of Degradation Products in Post-Combustion CO2 Capture. (n.d.). Semantic Scholar.
  • Cronin, J. R., & Moore, C. B. (1971). Synthesis of racemic α-alanine and α-amino-n-butyric acid. Science, 172(3989), 1327-1329.
  • Kleszcz, M., et al. (2018). Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes. Molecules, 23(11), 2841.
  • Jadhav, S. A., et al. (2022). Synthesis and characterization of two potential impurities (des-ethyl-Ganirelix) generated in the Ganirelix manufacturing process.

Sources

Technical Support Center: A Senior Application Scientist's Guide to Scaling the Production of 2-Aminononadecane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Aminononadecane. This guide is designed for researchers, chemists, and process development professionals. As Senior Application Scientists, we understand that moving a synthesis from the bench to a pilot or production scale introduces unique challenges. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios you may encounter. Our goal is to explain not just the "how" but the critical "why" behind each procedural choice, ensuring your success in producing high-quality this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most robust and scalable synthetic route to this compound?

The most widely adopted and scalable method is the reductive amination of 2-nonadecanone.[1] This process involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.[2] This one-pot approach is often preferred in industrial settings because it avoids the isolation of potentially unstable intermediates and typically involves milder conditions compared to other methods like the Hofmann or Curtius rearrangements.[3]

Q2: What are the critical starting materials and reagents for this process?

The key starting materials are:

  • 2-Nonadecanone: The ketone precursor. The purity of this starting material is crucial, as impurities can lead to side reactions.

  • Ammonia Source: For large-scale synthesis, anhydrous ammonia is often used. However, for ease of handling at the lab and pilot scale, ammonium acetate or a solution of ammonia in an alcohol (e.g., 7N ammonia in methanol) are excellent substitutes.

  • Reducing Agent: The choice of reducing agent is critical for reaction success and safety. This is discussed in detail below.

  • Solvent: A solvent that can dissolve the starting ketone and is compatible with the reducing agent is necessary. Alcohols like methanol or ethanol are common choices.[4]

Q3: Which reducing agent is best suited for scaling up the reductive amination of 2-nonadecanone?

This is a critical process decision that involves a trade-off between reactivity, selectivity, cost, and safety.

Reducing AgentProsConsBest For...
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Can reduce the starting ketone to 2-nonadecanol, especially if imine formation is slow.[5] Requires careful control of addition to manage exotherm.Cost-sensitive processes where a two-step, one-pot procedure (imine formation first, then NaBH₄ addition) can be implemented and validated.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Highly selective for imines over ketones, preventing alcohol byproduct formation.[4] Milder and easier to handle.More expensive than NaBH₄. Generates acetic acid as a byproduct.Processes where high selectivity is paramount and byproduct formation must be minimized. It is often the reagent of choice for robust, high-purity synthesis.[6]
Catalytic Hydrogenation (H₂/Catalyst) "Green" chemistry approach, produces only water as a byproduct. Cost-effective at very large scales.Requires specialized high-pressure reactor equipment. Catalyst (e.g., Raney Nickel, Pd/C) can be pyrophoric and requires careful handling.Dedicated, large-scale industrial manufacturing where the capital investment in high-pressure equipment is justified.[1]

For most lab-to-pilot scale-up scenarios, Sodium Triacetoxyborohydride offers the best balance of selectivity, safety, and predictable performance.[4]

Q4: How can I effectively monitor the reaction's progress?

In-process monitoring is essential for determining reaction completion and identifying potential issues early.

  • Thin-Layer Chromatography (TLC): A quick and easy method. Stain with ninhydrin to visualize the amine product (typically turns purple/blue). The starting ketone can be visualized with a potassium permanganate stain.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative data on the consumption of 2-nonadecanone and the formation of this compound. This is the preferred method for accurate monitoring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to check for the disappearance of the ketone's carbonyl signal in ¹³C NMR or the appearance of the amine-adjacent proton in ¹H NMR on a reaction aliquot.

Core Synthesis & Scale-Up Workflow: Reductive Amination

The following diagram outlines the general workflow for the synthesis of this compound, highlighting the key stages from reaction setup to final product isolation.

cluster_reaction Reaction Stage cluster_workup Workup & Purification Stage A Charge Reactor with: - 2-Nonadecanone - Solvent (e.g., Methanol) - Ammonia Source B Stir to Form Imine Intermediate (Monitor by GC-MS) A->B C Controlled Addition of Reducing Agent (e.g., NaBH(OAc)₃) (Manage Exotherm) B->C D Stir to Completion (Monitor by GC-MS) C->D E Quench Reaction (e.g., with water or dilute acid) D->E Reaction Complete F Solvent Swap / Concentration E->F G Purification (Acid-Base Extraction or Crystallization) F->G H Isolate & Dry Final Product (this compound) G->H

Caption: General workflow for this compound synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Q5: My reaction is stalled, with a low yield of the desired amine and significant unreacted 2-nonadecanone. What's wrong?

This is a common issue that almost always points to inefficient formation of the imine intermediate.

  • Symptom: In-process controls (GC-MS, TLC) show a large amount of remaining 2-nonadecanone after the expected reaction time.

  • Potential Cause 1: Presence of Water. The formation of an imine from a ketone and ammonia is a condensation reaction that releases water.[1] According to Le Châtelier's principle, the presence of excess water in the reaction medium can inhibit the equilibrium from shifting towards the imine product.

  • Solution 1:

    • Use Dry Reagents and Solvents: Ensure your solvent and ammonia source are anhydrous.

    • Add a Dehydrating Agent: For lab-scale reactions, adding anhydrous magnesium sulfate (MgSO₄) or activated molecular sieves can effectively remove water as it is formed, driving the reaction forward.[6]

  • Potential Cause 2: Insufficient Ammonia Source. The concentration of the ammonia source might be too low to favor imine formation.

  • Solution 2:

    • Increase Stoichiometry: Use a larger excess of the ammonia source (e.g., increase from 5 equivalents to 10 equivalents of ammonium acetate).

    • Use Anhydrous Ammonia: On a larger scale, bubbling anhydrous ammonia gas through the solution is a highly effective method. This must be done with appropriate safety precautions in a well-ventilated fume hood or reactor.

Start Low Product Yield: High Starting Material CheckImine Is Imine Formation Efficient? Start->CheckImine CheckWater Is Water Present? CheckImine->CheckWater Yes AddDehydrant Solution: - Use Anhydrous Solvents - Add Molecular Sieves CheckWater->AddDehydrant Yes CheckAmmonia Is Ammonia Source Concentration Sufficient? CheckWater->CheckAmmonia No Success Improved Yield AddDehydrant->Success IncreaseAmmonia Solution: - Increase Stoichiometry - Use Anhydrous NH₃ CheckAmmonia->IncreaseAmmonia No CheckAmmonia->Success Yes IncreaseAmmonia->Success

Caption: Troubleshooting workflow for low reaction yield.

Q6: My final product is contaminated with a persistent impurity that has a similar polarity. How do I identify and remove it?

The most likely impurity is the intermediate imine, which can persist if the reduction step is incomplete.[7][8]

  • Symptom: The final product shows an extra spot on TLC or an extra peak in GC-MS. ¹H NMR may show a signal corresponding to a C=N bond.

  • Potential Cause: Incomplete Reduction. This can happen if the reducing agent is not active enough, was added in insufficient quantity, or if the reaction was not allowed to proceed to completion.

  • Solution:

    • Drive the Reaction to Completion: The best strategy is to ensure the reaction is complete before workup, as separating the imine from the amine is very difficult.[7] Increase the equivalents of the reducing agent (e.g., from 1.2 to 1.5 eq.), extend the reaction time, or slightly increase the temperature (e.g., to 40 °C).

    • Post-Reaction Treatment: If the imine is discovered after workup, the crude product can be re-subjected to reduction conditions. Dissolve the material in a suitable solvent (like methanol), add another portion of the reducing agent, and stir until the imine is consumed.

    • Hydrolysis (Alternative): Most imines are susceptible to hydrolysis.[7] Stirring the contaminated product with dilute aqueous acid can hydrolyze the imine back to 2-nonadecanone, which can then be more easily separated from the desired amine product by acid-base extraction.

Q7: I'm having trouble with the workup. Acid-base extraction is forming stable emulsions. How can I isolate my product effectively?

The long C₁₇ alkyl chain of this compound gives it surfactant-like properties, which can lead to emulsions during liquid-liquid extractions.

  • Symptom: The aqueous and organic layers fail to separate cleanly during extraction, forming a thick emulsion at the interface.

  • Potential Cause: Surfactant behavior of the protonated amine salt at the aqueous-organic interface.

  • Solution 1: Modifying the Extraction.

    • Add Brine: Add a saturated solution of sodium chloride (brine) to the extraction funnel. This increases the ionic strength of the aqueous phase, which helps to break up emulsions.

    • Use a Different Solvent: Switching to a more non-polar solvent like methyl tert-butyl ether (MTBE) or heptane instead of ethyl acetate may reduce emulsion formation.

    • Filter through Celite: Passing the entire emulsified mixture through a pad of Celite or diatomaceous earth can sometimes break the emulsion.

  • Solution 2: Avoid Extraction via Salt Precipitation. This is often a more scalable and robust purification method for long-chain amines.[9]

    • After the reaction quench, concentrate the mixture to remove the bulk of the organic solvent.

    • Re-dissolve the crude material in a suitable solvent like isopropanol or MTBE.

    • Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) while stirring.

    • The this compound hydrochloride salt, being less soluble, will precipitate out as a solid.

    • The solid salt can be isolated by filtration, washed with cold solvent to remove non-basic impurities, and dried.

    • To recover the free amine, the purified salt is then dissolved or suspended in water and basified (e.g., with NaOH), followed by extraction of the pure free amine into an organic solvent.

Start Crude Product in Organic Solvent AddAcid Add Aqueous Acid (e.g., 1M HCl) Start->AddAcid Separate1 Separate Layers (Aqueous layer contains protonated amine) AddAcid->Separate1 AqueousLayer Aqueous Phase (R-NH₃⁺Cl⁻) Separate1->AqueousLayer OrganicLayer1 Organic Phase (Neutral Impurities) Separate1->OrganicLayer1 Discard AddBase Add Aqueous Base (e.g., 2M NaOH) to Aqueous Phase AqueousLayer->AddBase Extract Extract with Fresh Organic Solvent AddBase->Extract Separate2 Separate Layers Extract->Separate2 OrganicLayer2 Organic Phase (Pure R-NH₂) Separate2->OrganicLayer2 Dry Dry, Filter, & Concentrate Organic Phase OrganicLayer2->Dry Final Pure this compound Dry->Final

Caption: Workflow for purification via acid-base extraction.

References

  • Munk-Weinert, M., & Prostenik, M. (1954). Synthesis of Optically Active 2-Aminooctadecanes. The Journal of Organic Chemistry.
  • Reddit. (2024). Struggling with Reductive Amination: Tips for Isolating My Amine Product? [Online forum post]. Retrieved from [Link]

  • Reddit. (2024). Struggling with Reductive Amination: Tips for Isolating My Amine Product? [Online forum post]. Retrieved from [Link]

  • Le, C. M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Communications Chemistry. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Kennemur, J. G. (2019). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. ACS Omega. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Dr. Banik's Academic & Research Activities. (2022). How to purify Amine? [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 141647, this compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Organic Chemistry Division, University of Southampton. (n.d.). Reductive Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reductive Amination. Retrieved from [Link]

  • Google Patents. (n.d.). DD228900A1 - PROCESS FOR DETERMINING LONG-CHAIN ALIPHATIC AMINE.
  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Spectroscopic Guide to the Characterization of 2-Aminononadecane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of 2-Aminononadecane through various spectroscopic techniques, offering a comparative perspective with other long-chain primary amines. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural elucidation of such molecules.

Introduction

This compound, a 19-carbon primary amine, and its analogues are of significant interest in various fields, including materials science and pharmaceuticals, due to their amphiphilic nature. Accurate and unambiguous characterization of these molecules is paramount for quality control, reaction monitoring, and ensuring the desired biological or chemical activity. This guide delves into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the detailed structural analysis of this compound. By comparing its spectral data with that of a closely related isomer, 1-Aminononadecane, we highlight the key distinguishing features that enable confident identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy: Mapping the Proton Environments

In ¹H NMR spectroscopy, the chemical shift, integration, and multiplicity of the signals provide a wealth of information. For long-chain aliphatic amines, the protons closest to the electron-withdrawing amine group are the most deshielded and appear at a higher chemical shift (further downfield).[1]

Key Differentiating Features for this compound vs. 1-Aminononadecane:

  • This compound: The proton on the carbon bearing the amino group (C2-H) is a multiplet due to coupling with the neighboring methyl (CH₃) and methylene (CH₂) protons. The methyl group at C1 appears as a doublet.

  • 1-Aminononadecane: The protons on the carbon adjacent to the amino group (C1-H₂) appear as a triplet, coupling only with the C2-H₂ protons.

Table 1: Comparative ¹H NMR Data (Predicted)

CompoundProtonPredicted Chemical Shift (ppm)Multiplicity
This compound C1-H₃~1.1Doublet
C2-H~2.8-3.0Multiplet
-NH₂~1.5-2.5 (broad)Singlet
-(CH₂)₁₆-~1.2-1.4Multiplet
Terminal -CH₃~0.9Triplet
1-Aminononadecane C1-H₂~2.7Triplet
-NH₂~1.5-2.5 (broad)Singlet
-(CH₂)₁₇-~1.2-1.4Multiplet
Terminal -CH₃~0.9Triplet

Note: The chemical shift of the -NH₂ protons can vary and the signal is often broad; it can be confirmed by D₂O exchange, which causes the signal to disappear.[1]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information on the different carbon environments within a molecule.[2] Carbons directly attached to the nitrogen atom are deshielded and appear at a higher chemical shift.[3]

Key Differentiating Features for this compound vs. 1-Aminononadecane:

  • This compound: Will exhibit a unique signal for the C2 carbon, which is shifted significantly downfield due to the attached amino group. The C1 and C3 carbons will also show distinct shifts.

  • 1-Aminononadecane: The C1 carbon will be the most downfield signal among the aliphatic carbons.

Table 2: Comparative ¹³C NMR Data (Predicted)

CompoundCarbonPredicted Chemical Shift (ppm)
This compound C1~23
C2~50
C3~37
Bulk -(CH₂)₁₅-~29-32
Terminal -CH₃~14
1-Aminononadecane C1~42
C2~34
Bulk -(CH₂)₁₆-~29-32
Terminal -CH₃~14
Experimental Protocol: NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Workflow for NMR Analysis:

Caption: Workflow for NMR sample preparation and data acquisition.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

The Nitrogen Rule

A key principle in the mass spectrometry of amines is the "Nitrogen Rule," which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[1][4] Both this compound and 1-Aminononadecane have a molecular formula of C₁₉H₄₁N and a molecular weight of approximately 283.54 g/mol , consistent with this rule.[5]

Fragmentation Analysis

The fragmentation patterns of long-chain amines are dominated by α-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom.[6] This process leads to the formation of a stable, resonance-stabilized cation.

Key Differentiating Features for this compound vs. 1-Aminononadecane:

  • This compound: α-cleavage can occur on either side of the C2 carbon. Cleavage between C1 and C2 results in the loss of a methyl radical (•CH₃) to give a fragment at m/z 268. Cleavage between C2 and C3 results in the loss of a heptadecyl radical (•C₁₇H₃₅) to produce a base peak at m/z 44.[7]

  • 1-Aminononadecane: The dominant fragmentation is the α-cleavage between C1 and C2, leading to the loss of an octadecyl radical (•C₁₈H₃₇) and resulting in a base peak at m/z 30.[8]

Table 3: Comparative Mass Spectrometry Data

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z] (Relative Intensity)
This compound 28344 (100), 268
1-Aminononadecane 28330 (100)
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common technique for the analysis of volatile and semi-volatile compounds like long-chain amines.

Workflow for GC-MS Analysis:

Caption: Workflow for GC-MS analysis of long-chain amines.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. Primary amines (R-NH₂) exhibit characteristic absorption bands in the IR spectrum.[9]

Characteristic IR Absorptions for Primary Amines:

  • N-H Stretch: Two bands are typically observed in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[3][10]

  • N-H Bend (Scissoring): A band appears in the region of 1580-1650 cm⁻¹.[9]

  • C-N Stretch: For aliphatic amines, this absorption is found in the 1020-1250 cm⁻¹ region.[9]

Since both this compound and 1-Aminononadecane are primary aliphatic amines, their IR spectra are expected to be very similar, showing these characteristic peaks. While IR spectroscopy is excellent for confirming the presence of the primary amine functional group, it is not the primary technique for distinguishing between these two isomers.

Table 4: Typical IR Absorption Frequencies for Primary Amines

Vibrational ModeFrequency Range (cm⁻¹)
N-H Asymmetric Stretch3400-3500
N-H Symmetric Stretch3300-3400
N-H Bend (Scissoring)1580-1650
C-N Stretch1020-1250
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR-FTIR is a convenient method for obtaining IR spectra of liquid or solid samples with minimal sample preparation.

Workflow for ATR-FT-IR Analysis:

Caption: Workflow for ATR-FT-IR analysis.

Conclusion

The comprehensive characterization of this compound is readily achieved through a combination of modern spectroscopic techniques. While IR spectroscopy confirms the presence of the primary amine functional group, ¹H and ¹³C NMR spectroscopy, along with mass spectrometry, are essential for the unambiguous determination of its specific isomeric structure. The distinct chemical shifts and coupling patterns in NMR, and the characteristic fragmentation pattern in MS, provide the definitive evidence to differentiate this compound from its isomer, 1-Aminononadecane. This multi-technique approach ensures the highest level of scientific integrity and is a cornerstone of reliable chemical analysis in research and development.

References

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • OpenStax. 24.10 Spectroscopy of Amines - Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available at: [Link]

  • Illinois State University. Infrared Spectroscopy. Available at: [Link]

  • Lambda Geeks. Difference between Primary Secondary and Tertiary Amines Via FTIR. Available at: [Link]

  • Whitman College. GCMS Section 6.15 - Fragmentation of Amines. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 141647, this compound. Available at: [Link]

  • National Institute of Standards and Technology. This compound in NIST Chemistry WebBook. Available at: [Link]

  • Kusch, P., et al. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry.
  • Whitman College. CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

  • Problems in Chemistry. Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. Available at: [Link]

  • JoVE. Video: Mass Spectrometry: Amine Fragmentation. Available at: [Link]

  • Chemistry LibreTexts. 6.5: Amine Fragmentation. Available at: [Link]

  • SpectraBase. 1-AMINO,1-CYANOPENTANE - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 106416, 1-Aminononadecane. Available at: [Link]

  • ResearchGate. Mass spectrum of 1-Aminononadecane, Ntrifluoroacetyl-with Retention Time (RT)= 4.385. Available at: [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

  • The Organic Chemistry Tutor. Carbon-13 NMR Spectroscopy. YouTube. Available at: [Link]

  • Master Organic Chemistry. 13-C NMR - How Many Signals. Available at: [Link]

Sources

A Comparative Analysis of 2-Aminononadecane and 1-Aminononadecane: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the fields of drug delivery, materials science, and cell biology, the subtle distinction between structural isomers can lead to profound differences in function and application. This guide provides an in-depth comparative analysis of two such isomers: 1-Aminononadecane and 2-Aminononadecane. As long-chain aliphatic amines, their shared nineteen-carbon backbone belies the significant impact of the amine group's position. We will explore their divergent physicochemical properties, synthetic pathways, biological significance, and analytical characterization, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Structural and Physicochemical Distinction

The fundamental difference between 1-Aminononadecane and this compound lies in the location of the primary amine group. In 1-Aminononadecane, the amine is terminal, making it a linear n-alkylamine.[1][2][3][4] In this compound, the amine is located on the second carbon, creating a chiral center and introducing steric hindrance near the functional group.[5][6][7] This seemingly minor shift has significant consequences for molecular packing, reactivity, and biological interactions.

Figure 1: Chemical Structures of Isomers

The differing structures directly influence the physicochemical properties of these molecules, which are critical for predicting their behavior in both chemical and biological systems.

Property1-AminononadecaneThis compoundSource(s)
IUPAC Name nonadecan-1-aminenonadecan-2-amine[2][5]
CAS Number 14130-05-331604-55-4[2][5]
Molecular Formula C₁₉H₄₁NC₁₉H₄₁N[2][3][5][6]
Molecular Weight 283.54 g/mol 283.54 g/mol [2][5][6]
Melting Point 53 °CNot available[8][9]
Boiling Point 360 °C151°C / 1mm Hg[7][8]
Predicted pKa 10.67 ± 0.1011.02 ± 0.35[7][8]
Predicted XlogP 9.18.6[2][5]
Appearance White to almost white powder/crystalLiquid (crystallizes on standing)[8][10][11]
Solubility Soluble in organic solvents, limited in waterNot specified, expected similar[1][4]

Causality Insight: The terminal amine group in 1-Aminononadecane allows for more efficient crystal packing through hydrogen bonding, contributing to its higher melting point and solid state at room temperature. Conversely, the amine group's position in this compound disrupts this linear packing, likely resulting in a lower melting point. The slightly higher predicted pKa for this compound can be attributed to the electron-donating effect of the adjacent methyl and long alkyl groups, which increases the basicity of the amine.

Comparative Synthesis Methodologies

The synthesis of these isomers relies on established organic chemistry reactions for forming primary amines. The choice of starting material is dictated by the desired final position of the amine group.

G Start1 Nonadecanal or 1-Bromononadecane Method1A Reductive Amination (with Ammonia) Start1->Method1A Method1B Gabriel Synthesis (with K-Phthalimide) Start1->Method1B End1 1-Aminononadecane Method1A->End1 Method1B->End1 Start2 2-Nonadecanone Method2A Reductive Amination (with Benzylamine, then H2/Pd) Start2->Method2A Method2B Oxime Formation, then Reduction (LiAlH4) Start2->Method2B End2 This compound Method2A->End2 Method2B->End2

Figure 2: General Synthetic Strategies
Protocol 1: Synthesis of 1-Aminononadecane via Gabriel Synthesis

The Gabriel synthesis is a robust method for preparing primary amines, avoiding the over-alkylation common in other methods. It utilizes phthalimide as an ammonia surrogate.[1]

Step-by-Step Methodology:

  • N-Alkylation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve potassium phthalimide (1.1 equivalents) in 100 mL of dry N,N-dimethylformamide (DMF).

  • Add 1-bromononadecane (1.0 equivalent) to the solution.

  • Heat the reaction mixture to reflux (approx. 153 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate solvent system. The disappearance of the 1-bromononadecane spot indicates completion.

  • Isolation of Intermediate: After cooling to room temperature, pour the reaction mixture into 400 mL of cold deionized water. The N-nonadecylphthalimide intermediate will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash thoroughly with water (3 x 50 mL), and dry under vacuum.

  • Hydrazinolysis: Suspend the dried N-nonadecylphthalimide in 150 mL of ethanol in a round-bottom flask. Add hydrazine hydrate (1.5 equivalents) and reflux the mixture for 3-4 hours. A precipitate of phthalhydrazide will form.

  • Cool the mixture, acidify with 10% HCl to protonate the amine, and filter off the phthalhydrazide precipitate.

  • Final Product Isolation: Basify the filtrate with a saturated NaOH solution until pH > 12. The 1-Aminononadecane will precipitate.

  • Extract the product into diethyl ether (3 x 75 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product.

  • Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected mass peak [M+H]⁺ would be at m/z 284.3.

Protocol 2: Synthesis of this compound via Reductive Amination

This method involves the conversion of a ketone to an amine. A two-step process using a protecting group like benzylamine is often preferred for resolution of the racemic product.[11]

Step-by-Step Methodology:

  • Imine Formation: To a solution of 2-nonadecanone (1.0 equivalent) in 100 mL of methanol, add benzylamine (1.1 equivalents).

  • Add sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) portion-wise over 30 minutes. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

  • Stir the reaction at room temperature for 24 hours. Monitor by TLC for the consumption of the ketone.

  • Work-up: Quench the reaction by slowly adding 1M HCl until the solution is acidic. Remove the methanol under reduced pressure.

  • Add water and basify with 1M NaOH. Extract the crude N-benzyl-2-aminononadecane with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate.

  • Debenzylation (Hydrogenolysis): Dissolve the crude intermediate in 100 mL of ethanol. Add 10% Palladium on carbon (Pd/C) catalyst (5 mol %).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously for 12-16 hours.

  • Final Product Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.

  • Remove the solvent from the filtrate under reduced pressure to yield racemic this compound.

  • Validation: Characterize the product by NMR and Mass Spectrometry. The NIST WebBook provides reference mass spectra for this compound, with a characteristic top peak at m/z 30.[1]

Biological Activity and Mechanistic Insights

While chemically similar, the isomeric difference between 1- and this compound suggests distinct biological roles. Their long alkyl chains make them structural mimics of sphingolipids, a class of lipids crucial for membrane structure and cell signaling.[12][13][14]

G SP Serine + Palmitoyl-CoA Cer Ceramide SP->Cer de novo synthesis SM Sphingomyelin (Membrane Structure) Cer->SM SMS GSL Glycosphingolipids (Cell Recognition) Cer->GSL GCS/LCS Sph Sphingosine Cer->Sph CDase Sph->Cer CerS S1P Sphingosine-1-Phosphate (Signaling) Sph->S1P SK1/2 S1P->Sph SPPase Analogs 1- or this compound (Structural Analogs) CerS CerS Analogs->CerS May inhibit CerS enzymes CDase CDase Analogs->CDase May inhibit CDase enzymes

Figure 3: Potential Interaction with Sphingolipid Metabolism

Mechanistic Insight: Sphingolipid metabolism is a tightly regulated network of enzymes.[12][15] Long-chain amines like aminononadecanes can potentially act as competitive inhibitors of enzymes that process sphingoid bases, such as ceramide synthases (CerS) or ceramidases (CDase). The difference in the amine position would likely confer selectivity for different enzyme isoforms.

1-Aminononadecane: The primary application for this isomer is in materials science, particularly in the formation of lipid nanoparticles (LNPs) for drug delivery.[1] Its linear structure and terminal primary amine are ideal for creating amphiphilic molecules.[1] The amine group can be protonated at endosomal pH, facilitating endosomal escape of therapeutic payloads like mRNA or siRNA. The long, saturated nineteen-carbon chain contributes to the stability and fluidity of the lipid bilayer in the nanoparticle.[1]

This compound: Less is documented about the specific applications of this compound. However, its presence has been reported in the plant Thymus quinquecostatus, suggesting it is a naturally occurring compound.[5] Natural products often possess specific biological activities.[16][17] The chiral center and the secondary position of the amine group in this compound could lead to more specific interactions with biological targets like enzymes or receptors compared to its linear counterpart. While direct evidence is limited, related long-chain hydrocarbons have shown potential antimicrobial activities.[18]

Comparative Perspective: The terminal amine of 1-Aminononadecane is sterically accessible, making it highly suitable for applications requiring derivatization or electrostatic interactions, such as in LNP formation.[1][4] The internal amine of This compound creates a bulkier, chiral headgroup. This would likely alter its self-assembly properties, its ability to insert into lipid membranes, and its recognition by enzymes, potentially leading to a distinct pharmacological or biological profile that warrants further investigation.

Analytical Characterization and Differentiation

Distinguishing between positional isomers of long-chain amines presents an analytical challenge due to their similar physical properties and mass.[19][20] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for this purpose, especially after derivatization to improve volatility and chromatographic behavior.[21]

Protocol 3: GC-MS Analysis of Aminononadecane Isomers

This protocol details the derivatization of the amines with trifluoroacetic anhydride (TFAA) followed by GC-MS analysis to achieve separation and identification.[21]

Step-by-Step Methodology:

  • Sample Preparation: Prepare 1 mg/mL stock solutions of 1-Aminononadecane and this compound standards in dichloromethane. Create a mixed standard solution containing both isomers.

  • Derivatization: In a GC vial, place 100 µL of the amine solution. Add 50 µL of N,N-Diisopropylethylamine (DIPEA) as a base.

  • Add 50 µL of trifluoroacetic anhydride (TFAA). Cap the vial tightly and heat at 60 °C for 30 minutes in a heating block.

  • Evaporation and Reconstitution: After cooling, evaporate the solvent and excess reagent under a gentle stream of nitrogen. Reconstitute the dried derivative in 1 mL of ethyl acetate for injection.

  • GC-MS Conditions:

    • GC Column: DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector: Splitless mode, 280 °C.

    • Oven Program: Start at 150 °C, hold for 1 minute, ramp at 10 °C/min to 300 °C, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 50-500.

  • Data Analysis & Validation:

    • Separation: The two derivatized isomers should separate based on their differing structures. This compound is expected to elute slightly earlier than 1-Aminononadecane due to its more compact shape.

    • Identification: The mass spectra will be distinct. Both will show a molecular ion for the trifluoroacetylated derivative (C₂₁H₄₀F₃NO, MW = 379.55). However, the fragmentation patterns will differ, providing unambiguous identification. For the 1-amino isomer, a prominent fragment from cleavage between C1 and C2 is expected. For the 2-amino isomer, characteristic fragments will arise from cleavage adjacent to the C2 carbon.

IsomerExpected Retention TimeKey Mass Spectral Fragments (m/z)
TFA-2-Aminononadecane Earlier ElutionFragments resulting from cleavage at the C2-C3 and C1-C2 bonds.
TFA-1-Aminononadecane Later ElutionProminent fragment from alpha-cleavage (CH₂=NHCOCF₃)⁺.

Conclusion and Future Directions

The positional isomerism of 1-Aminononadecane and this compound provides a clear example of structure dictating function. 1-Aminononadecane is a well-established building block in materials science, valued for its linear structure and accessible primary amine, making it a key component in advanced drug delivery systems.[1] This compound , a natural product, remains a more enigmatic molecule.[5] Its chiral nature and distinct stereochemistry suggest a potential for more specific biological interactions that are currently underexplored.

For researchers, the choice between these isomers is application-driven. Those in drug delivery and surfactant development will find 1-Aminononadecane to be a reliable and well-characterized starting material. In contrast, medicinal chemists and chemical biologists may see this compound as a lead structure for developing novel probes or therapeutics, particularly in modulating sphingolipid-related pathways or as an antimicrobial agent. This comparative guide underscores the necessity for precise structural consideration in molecular design and highlights the rich opportunities for further research into the nuanced biological roles of lipid isomers.

References

  • BenchChem Technical Support Team. (2025). An In-Depth Technical Guide to the Synthesis of 1-Aminononadecane. BenchChem.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 106416, 1-Aminononadecane. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 141647, this compound. PubChem. [Link]

  • Munk-Weinert, M., & Prostenik, M. (1954). Synthesis of Optically Active 2-Aminooctadecanes. Journal of Organic Chemistry.
  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. [Link]

  • PubChemLite. (n.d.). 1-aminononadecane (C19H41N).
  • Metcalfe, L. D., & Martin, R. J. (n.d.). Gas chromatography of positional isomers of long-chain amines and related compounds. Analytical Chemistry. [Link]

  • Kusch, P., Knupp, G., Hergarten, M., et al. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry.
  • P&S Chemicals. (n.d.). Product information, this compound. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2025). Separation and Identification of Oligomeric-Hindered Amine Light Stabilizer Uvasorb HA 88. [Link]

  • Hannun, Y. A., & Obeid, L. M. (2018). Sphingolipids and their metabolism in physiology and disease. Nature Reviews Molecular Cell Biology, 19(3), 175–191. [Link]

  • Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2010). A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis. Advances in Experimental Medicine and Biology. [Link]

  • PubMed. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. [Link]

  • OUCI. (n.d.). Sphingolipids and their metabolism in physiology and disease. [Link]

  • Pathak, D., & Bhat, M. A. (2012). Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases. Biochimica et Biophysica Acta. [Link]

  • Hannun, Y. A., & Obeid, L. M. (2018). Sphingolipids and their metabolism in physiology and disease. PubMed. [Link]

  • Kumar, N., & Singh, R. K. (2019). Bioactive Compounds characterization and Antibacterial Potentials of Actinomycetes isolated from Rhizospheric soil. Journal of Scientific and Industrial Research.
  • BenchChem. (2025).
  • ResearchGate. (2025). Synthesis of 2-Amino-8-oxodecanoic Acids (Aodas) Present in Natural Hystone Deacetylase Inhibitors. [Link]

  • Zhao, G.-Z., et al. (2014). Antimicrobial and Antioxidant Activities and Effect of 1-Hexadecene Addition on Palmarumycin C2 and C3 Yields in Liquid Culture of Endophytic Fungus Berkleasmium sp. Dzf12. Molecules. [Link]

  • MDPI. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]

  • El-Kashef, H., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules. [Link]

  • American Chemical Society. (n.d.). On-Surface Synthesis and Characterization of Pentadecacene and Its Gold Complexes. [Link]

  • MDPI. (2022). Biological Activities of Natural Products II. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2-Aminononadecane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a synthetic compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. 2-Aminononadecane, a long-chain primary amine, is a valuable building block in various applications, from the synthesis of novel surfactants and corrosion inhibitors to its emerging role in the development of lipid nanoparticles for drug delivery. Its efficacy and safety are directly contingent on its purity. This guide provides an in-depth, comparative analysis of robust analytical methodologies for validating the purity of synthesized this compound, contextualized with alternative long-chain primary amines to inform experimental design and reagent selection.

The Criticality of Purity in Long-Chain Amines

The synthesis of this compound, like many organic syntheses, can result in a profile of impurities that includes unreacted starting materials, reagents, by-products, and isomers.[1] These impurities can have a significant impact on downstream applications. For instance, in drug formulation, even trace amounts of reactive impurities can lead to degradation of the active pharmaceutical ingredient (API) or the formation of toxic adducts. In materials science, the presence of shorter or longer chain amine homologs can disrupt the self-assembly of monolayers, affecting the performance of functionalized surfaces. Therefore, a multi-pronged analytical approach is essential for the comprehensive characterization and purity validation of this compound.

A Comparative Overview of Analytical Techniques

A battery of orthogonal analytical techniques should be employed to obtain a comprehensive purity profile of this compound. Each technique offers unique insights into the nature and quantity of potential impurities. The most powerful and commonly employed methods include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Analytical Technique Principle Strengths Limitations
GC-MS Separation of volatile compounds followed by mass-based detection and identification.High sensitivity for volatile impurities, excellent for identifying and quantifying low-level contaminants and isomers.Requires derivatization for non-volatile amines, which can introduce analytical variability.
HPLC Separation based on polarity and interaction with a stationary phase.Versatile for a wide range of impurities, including non-volatile and polar compounds.UV detection requires a chromophore, which primary amines lack, necessitating derivatization or alternative detectors like Charged Aerosol Detectors (CAD).[2]
qNMR Absolute quantification against a certified internal standard based on the integration of NMR signals.Provides an absolute purity value without the need for a reference standard of the analyte, offers structural information.[3]Lower sensitivity compared to chromatographic methods, may not detect very low-level impurities.

In-Depth Experimental Protocols

The following protocols are presented as a robust starting point for the purity validation of this compound and its alternatives. Optimization may be required based on the specific instrumentation and impurity profile of the synthesized material.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

The analysis of long-chain primary amines by GC-MS is often challenging due to their low volatility and high polarity, which can lead to poor peak shape and column adsorption. Derivatization is a crucial step to convert the amine into a more volatile and thermally stable derivative.[4]

Workflow for GC-MS Analysis of this compound

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis prep1 Accurately weigh ~1 mg of this compound prep2 Dissolve in 500 µL anhydrous ethyl acetate prep1->prep2 deriv1 Add 100 µL Trifluoroacetic Anhydride (TFAA) prep2->deriv1 deriv2 Heat at 60°C for 30 min deriv1->deriv2 deriv3 Cool to room temperature deriv2->deriv3 analysis1 Inject 1 µL into GC-MS deriv3->analysis1 analysis2 Data Acquisition and Analysis analysis1->analysis2

Caption: Workflow for GC-MS Purity Analysis of this compound.

Step-by-Step Methodology:

  • Derivatization with Trifluoroacetic Anhydride (TFAA):

    • Accurately weigh approximately 1 mg of the synthesized this compound into a 2 mL autosampler vial.

    • Add 500 µL of a suitable anhydrous solvent (e.g., ethyl acetate).

    • Add 100 µL of trifluoroacetic anhydride (TFAA).[5]

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Allow the vial to cool to room temperature before analysis.

  • GC-MS Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

    • Injector Temperature: 280°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp to 300°C at 15°C/min.

      • Hold at 300°C for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-550.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

Expected Results and Interpretation: The trifluoroacetylated derivative of this compound will have a characteristic retention time and mass spectrum. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Potential impurities to look for include shorter and longer chain amine derivatives, as well as isomers. The mass spectrum of the main peak should be consistent with the expected fragmentation pattern of the derivatized compound.[6]

Protocol 2: High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD)

Since this compound lacks a UV chromophore, traditional HPLC with UV detection is not suitable without derivatization. HPLC coupled with a Charged Aerosol Detector (CAD) offers a universal detection method for non-volatile analytes, providing a response that is more uniform and independent of the analyte's chemical structure compared to UV detection.[2]

Workflow for HPLC-CAD Analysis of this compound

cluster_prep Sample Preparation cluster_analysis HPLC-CAD Analysis prep1 Accurately weigh ~10 mg of this compound prep2 Dissolve in 10 mL of mobile phase A/B (50:50) prep1->prep2 prep3 Filter through a 0.22 µm syringe filter prep2->prep3 analysis1 Inject 10 µL into HPLC system prep3->analysis1 analysis2 Data Acquisition and Purity Calculation analysis1->analysis2

Caption: Workflow for HPLC-CAD Purity Analysis of this compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-5 min: 50% B

      • 5-20 min: 50% to 95% B

      • 20-25 min: 95% B

      • 25.1-30 min: 50% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detector: Charged Aerosol Detector (CAD).

Expected Results and Interpretation: The purity is calculated as the area percentage of the main peak. This method is effective for detecting non-volatile impurities and degradation products that may not be amenable to GC analysis.

Protocol 3: Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that provides an absolute purity assessment by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[3][7]

Workflow for qNMR Purity Determination of this compound

cluster_prep Sample Preparation cluster_analysis NMR Analysis prep1 Accurately weigh ~15 mg of this compound prep3 Dissolve both in 0.75 mL of deuterated solvent (e.g., CDCl3) in an NMR tube prep1->prep3 prep2 Accurately weigh ~5 mg of certified internal standard (e.g., maleic acid) prep2->prep3 analysis1 Acquire 1H NMR spectrum with appropriate relaxation delay prep3->analysis1 analysis2 Integrate signals and calculate purity analysis1->analysis2

Caption: Workflow for qNMR Purity Analysis of this compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the this compound sample into an NMR tube.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, purity ≥99.5%) and add it to the same NMR tube. Record the exact weights.

    • Add approximately 0.75 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure complete dissolution.

  • ¹H NMR Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Pulse Program: A standard single-pulse experiment.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for quantitative analysis).

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing and Purity Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of this compound (e.g., the methine proton at the C2 position) and a signal from the internal standard (e.g., the vinyl protons of maleic acid).

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

    • analyte = this compound

    • std = Internal standard

Comparison with Alternative Long-Chain Primary Amines

The selection of a long-chain primary amine for a specific application often involves considering alternatives to this compound. Two common alternatives are 1-Aminononadecane and Oleylamine.

Compound Structure Typical Purity Common Impurities Key Applications
This compound Branched C19 primary amine>95% (synthesis dependent)Isomers (e.g., 1-Aminononadecane), shorter/longer chain homologs, unreacted starting materials.Surfactants, corrosion inhibitors, lipid nanoparticles.[8]
1-Aminononadecane Linear C19 primary amine>95% (commercial)[9]Homologous amines, unreacted precursors.Surfactants, synthesis of amphiphilic molecules.[9]
Oleylamine Unsaturated C18 primary amineTechnical grade (~70%) to >98%[10][11]trans-isomer (elaidylamine), saturated amines (e.g., octadecylamine), other chain length amines, oxygen-containing impurities.[10][12]Nanoparticle synthesis, drug delivery systems.[13]

Causality Behind Impurity Profiles:

  • The presence of isomeric impurities in this compound often arises from the non-regioselective nature of certain synthetic routes.

  • Commercial 1-Aminononadecane, often produced via catalytic amination of the corresponding fatty acid, may contain residual starting material and hydrogenated byproducts.[9]

  • The impurity profile of oleylamine is a direct consequence of its production from natural sources (oleic acid), which are mixtures of fatty acids. The technical grade often contains a significant percentage of other fatty amines.[10]

Conclusion: A Self-Validating Approach to Purity Assessment

Ensuring the purity of synthesized this compound is a multi-faceted challenge that requires a thoughtful and orthogonal analytical strategy. No single technique can provide a complete picture of a compound's purity. By integrating the strengths of GC-MS for volatile impurity profiling, HPLC-CAD for non-volatile components, and qNMR for absolute purity determination, researchers can establish a self-validating system. This comprehensive approach not only ensures the quality of the synthesized material but also provides the necessary documentation and confidence for its use in demanding research and development applications, ultimately contributing to the integrity and success of the scientific endeavor.

References

  • BenchChem Technical Support Team. (2025, December). A Researcher's Guide to Oleylamine: Commercial Sources, Purity Grades, and Analytical Protocols. BenchChem.
  • Oleylamine. (n.d.). In Wikipedia. Retrieved January 16, 2026.
  • BenchChem Technical Support Team. (2025, December). A Comparative Analysis of 1-Aminononadecane and Oleylamine for Researchers and Drug Development Professionals. BenchChem.
  • Lynch, M. J., Curtis, A. C., Carollo, A. R., Douglass, C. R., Mateo-Tejada, A. M., & Jonas, D. M. (2019). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers.
  • 1-Aminononadecane. (n.d.). Sigma-Aldrich. Retrieved January 16, 2026.
  • CG 314 Oleylamine 95% (GC) CAS 112-90-3. (n.d.). Biofargo. Retrieved January 16, 2026.
  • Procuring High-Purity Oleylamine (CAS 112-90-3): A Guide for Buyers. (n.d.). LookChem. Retrieved January 16, 2026.
  • BenchChem Technical Support Team. (2025).
  • Kusch, P., et al. (2009). Identification and Application of Corrosion Inhibiting Long-Chain Primary Alkyl Amines in Water Treatment in the Power Industry. Developments in Corrosion Protection.
  • Quantitative NMR Spectroscopy. (2017, November). Bruker.
  • 1-Aminononadecane. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC). Retrieved January 16, 2026.
  • Purity by Absolute qNMR Instructions. (n.d.). MilliporeSigma. Retrieved January 16, 2026.
  • G. F. Pauli, et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9220-9231.
  • A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. Retrieved January 16, 2026.
  • 1-Aminononadecane. (n.d.). TCI (Shanghai) Development Co., Ltd.. Retrieved January 16, 2026.
  • 1-Aminononadecane. (n.d.). TCI (Shanghai) Chemical Industry Development Co., Ltd.. Retrieved January 16, 2026.
  • This compound. (n.d.). PubChem. Retrieved January 16, 2026.
  • Chiral Purity in Drug Analysis. (n.d.).
  • Pauli, G. F., Chen, S. N., & Jaki, B. U. (2012). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update.
  • Exploring the Most Common Types of Amines Used in Industrial Applications. (n.d.). Diplomata Comercial. Retrieved January 16, 2026.
  • GC Derivatization. (n.d.). Restek. Retrieved January 16, 2026.
  • Anderson, J. L., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 3-25.
  • What Is Derivatization In GC-MS?. (2023, August 14). Chemistry For Everyone [Video]. YouTube.
  • Collins, T. H. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. [Master's thesis, Virginia Tech]. VTechWorks.
  • Bibel, M. (2023, March 9).
  • Derivatization steps prior to GC–MS analysis... (n.d.).
  • This compound. (n.d.). NIST WebBook. Retrieved January 16, 2026.
  • The Differential Roles of Primary, Secondary, and Tertiary Amines in Nanoparticle Synthesis: An In-depth Technical Guide. (2025). BenchChem.
  • HPLC methods for assessing the purity of Amino-PEG10-Amine products. (2025). BenchChem.
  • Sharma, S. D., et al. (2011). Chiral Drug Analysis and Their Application. International Journal of Drug Development and Research, 3(1), 168-179.
  • Strege, M. A., & Ticarat, L. A. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry.
  • US6413431B1 - HPLC method for purifying organic compounds. (n.d.).
  • Comparison of the basicity of tertiary amines and secondary amines and primary amines. (2024, June 20). Xin Guang Chemistry.
  • Zhang, J., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Organic Process Research & Development, 24(11), 2564-2575.
  • High Performance Liquid Chromatography. (n.d.). Sigma-Aldrich. Retrieved January 16, 2026.
  • Profiling of synthesis-related impurities of the synthetic cannabinoid Cumyl-5F-PINACA in seized samples of e-liquids via multivariate analysis of UHPLC-MSn data. (2019). Drug Testing and Analysis, 11(10), 1547-1558.
  • Typical examples of impurities observed in synthesized peptides... (n.d.).
  • This compound CAS#: 31604-55-4. (n.d.). ChemicalBook. Retrieved January 16, 2026.
  • 1-Aminononadecane. (n.d.). PubChem. Retrieved January 16, 2026.
  • Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes. (2021). Molecules, 26(15), 4481.
  • Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method. (2022). Molecules, 27(2), 523.
  • Impurity Analysis of MDA Synthesized from Unrestricted Compounds. (2019). Journal of the West Virginia Academy of Science, 91(1), 4.
  • Development and validation of high performance liquid chromatography with a spectrophotometric detection method for the chemical purity and assay of nepafenac. (n.d.).

Sources

A Comparative Guide to the Biological Activity of Different Long-Chain Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Long-chain amines (LCAs), organic compounds featuring a prominent alkyl chain and an amine group, are distinguished by their amphiphilic nature. This dual characteristic allows them to adeptly interact with and disrupt biological membranes, underpinning their significant and varied biological activities.[1][2] These properties have made LCAs a focal point of research in the development of new therapeutic agents, with applications ranging from antimicrobial and antifungal to anticancer treatments.[][4]

This guide offers a detailed comparison of the biological activities of various long-chain amines, focusing on the relationship between their chemical structure and biological function. We will explore their efficacy as antimicrobial, antifungal, and anticancer agents, supported by experimental data and comprehensive protocols for their evaluation.

Antimicrobial Activity: Disrupting Bacterial Defenses

The primary antimicrobial action of long-chain amines lies in their ability to compromise the integrity of bacterial cell membranes. The positively charged amine group is attracted to the negatively charged components of bacterial membranes, leading to membrane disruption, leakage of cellular contents, and ultimately, cell death.[5] This mechanism is effective against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains.[6][7]

Comparative Antimicrobial Efficacy:

The antimicrobial potency of LCAs is closely tied to their molecular structure, particularly the length of the alkyl chain.

Long-Chain AmineAlkyl Chain LengthMinimum Inhibitory Concentration (MIC) vs. S. aureus (µg/mL)Minimum Inhibitory Concentration (MIC) vs. E. coli (µg/mL)
DodecylamineC1216-3232-64
TetradecylamineC148-1616-32
HexadecylamineC164-88-16
OctadecylamineC188-1616-32

Table 1: Comparative MIC values for a selection of primary long-chain amines, demonstrating the impact of alkyl chain length on antimicrobial activity. Optimal activity is often observed in compounds with 11 to 15 carbon atoms in the alkyl chain.[6]

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's effectiveness. The broth microdilution method is a standard technique for determining the MIC.[8][9][10]

Workflow for MIC Determination

Caption: A schematic workflow of the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of long-chain amines.

Step-by-Step Methodology:

  • Preparation of Reagents: Prepare sterile Mueller-Hinton Broth (MHB) and stock solutions of the long-chain amines in a suitable solvent.

  • Bacterial Inoculum: Culture the test bacteria (e.g., S. aureus, E. coli) in MHB to the mid-logarithmic phase. Adjust the culture's turbidity to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the LCA stock solutions with MHB.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include positive controls (bacteria in MHB without LCA) and negative controls (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the LCA that results in no visible growth of the bacteria.

Antifungal Activity: Targeting Fungal Membranes

Long-chain amines also exhibit significant antifungal properties, operating through a mechanism similar to their antibacterial action.[11] They disrupt the fungal cell membrane, which is rich in ergosterol, leading to increased permeability and cell death.[11] This makes them effective against a range of fungal pathogens.[12][13]

Comparative Antifungal Efficacy:

The structure of LCAs, particularly the alkyl chain length, also influences their antifungal activity.

Long-Chain AmineAlkyl Chain LengthMIC vs. Candida albicans (µg/mL)
DodecylamineC1232
TetradecylamineC1416
HexadecylamineC168
OctadecylamineC1816

Table 2: Representative MIC values of primary long-chain amines against the common fungal pathogen Candida albicans. The trend in activity often mirrors that seen against bacteria.

The experimental protocol for determining the antifungal MIC is analogous to the antibacterial broth microdilution method, with appropriate modifications for fungal culture.

Anticancer and Cytotoxic Activity: Inducing Programmed Cell Death

Emerging research has highlighted the potential of long-chain amines as anticancer agents.[14][15][16] Their cationic nature is believed to facilitate interactions with the anionic surfaces of cancer cell membranes, which often differ in composition from healthy cells. A key mechanism of their anticancer activity is the induction of apoptosis, or programmed cell death.[14][17][18]

Mechanism of Action: Apoptosis Induction

The proposed pathway for LCA-induced apoptosis involves the disruption of the mitochondrial membrane. This leads to the release of cytochrome c, which in turn activates a cascade of enzymes called caspases, culminating in the systematic dismantling of the cell.[14]

Signaling Pathway of LCA-Induced Apoptosis

LCA Long-Chain Amine Membrane Cancer Cell Membrane Interaction LCA->Membrane Mitochondria Mitochondrial Membrane Disruption Membrane->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Sources

A Comparative Guide to Amine Efficacy in Nucleic Acid Delivery: An In-Depth Analysis of Ionizable Lipids and a Theoretical Look at Simple Amines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a cationic or ionizable lipid is a critical determinant for the success of a nucleic acid-based therapeutic. The amine-containing lipid is the cornerstone of the lipid nanoparticle (LNP) delivery system, responsible for encapsulating the nucleic acid payload and facilitating its escape from the endosome to the cytoplasm.

This guide provides a comprehensive comparison of the efficacy of different classes of amines used in drug delivery. While the initial query focused on 2-Aminononadecane, a thorough review of published, peer-reviewed literature reveals a significant lack of specific experimental data on its use and performance within LNP formulations for nucleic acid delivery. Therefore, a direct, data-driven comparison is not currently feasible.

Instead, this guide will provide a more extensive and practical comparison of the clinically-validated and well-documented ionizable lipids that represent the current state-of-the-art: DLin-MC3-DMA , SM-102 , and ALC-0315 . We will supplement this with a theoretical examination of the expected properties of a simple primary amine like this compound, grounding our analysis in established principles of biophysical chemistry and drug delivery.

The Central Role of the Amine: From Encapsulation to Endosomal Escape

The efficacy of an amine-containing lipid in an LNP formulation hinges on its ability to perform two contradictory functions: it must effectively bind and encapsulate negatively charged nucleic acids (like mRNA and siRNA) during formulation, yet remain relatively neutral in the bloodstream to avoid toxicity and rapid clearance.[1][2] Once inside the cell, it must regain a positive charge to disrupt the endosomal membrane and release its cargo.

This dual-role is governed by the amine's acid dissociation constant (pKa) . The "pKa hypothesis" posits that optimal in vivo delivery is achieved by lipids with a pKa in the range of 6.2-6.7.[1]

  • During Formulation (Acidic pH): The lipid is mixed with the nucleic acid in an acidic buffer (pH ~4). At this pH, the amine headgroup is protonated (positively charged), enabling the electrostatic complexation and encapsulation of the negatively charged nucleic acid cargo.

  • In Circulation (Neutral pH): In the bloodstream (pH ~7.4), the amine is deprotonated (neutral). This neutrality is crucial for preventing aggregation with blood components and minimizing interactions with the anionic membranes of blood cells, thus enhancing circulation time and reducing toxicity.[3][4]

  • Inside the Endosome (Acidic pH): After cellular uptake via endocytosis, the LNP is trafficked into the endosome, where the pH drops to ~5.5-6.5. In this acidic environment, the amine becomes protonated again. These now cationic lipids can interact with anionic lipids in the endosomal membrane, leading to membrane destabilization and the release of the nucleic acid payload into the cytoplasm where it can be translated (mRNA) or exert its silencing function (siRNA).

Below is a diagram illustrating this critical pH-dependent mechanism.

G cluster_formulation LNP Formulation (pH ~4) cluster_circulation Systemic Circulation (pH ~7.4) cluster_cell Cellular Uptake & Endosomal Escape Formulation Ionizable Lipid (R3N) + mRNA (Negative Charge) Protonation Protonation R3N + H+ -> R3NH+ Formulation->Protonation Encapsulation Encapsulation LNP Formation Protonation->Encapsulation Circulation Neutral LNP (R3NH+ -> R3N + H+) Encapsulation->Circulation Injection EvadesImmune Reduced Toxicity & Longer Half-life Circulation->EvadesImmune Endocytosis Endocytosis EvadesImmune->Endocytosis Cellular Uptake Endosome Endosome (pH ~5.5-6.5) Re-protonation (R3N -> R3NH+) Endocytosis->Endosome Escape Endosomal Membrane Destabilization Endosome->Escape Release mRNA Release into Cytoplasm Escape->Release

Caption: pH-dependent mechanism of ionizable lipid action.

Classes of Amines for Drug Delivery

Advanced Ionizable Cationic Lipids (Tertiary Amines)

The most successful and clinically-validated lipids for nucleic acid delivery feature a tertiary amine headgroup. These lipids, often referred to as "lipid-like" materials or lipidoids, are the result of extensive rational design and combinatorial chemistry efforts to fine-tune their pKa and biodegradability.[5]

Key Structural Features:

  • Tertiary Amine Headgroup: Allows for a finely tuned pKa in the optimal range for in vivo delivery.

  • Linker Domain: Often contains biodegradable elements, such as ester bonds, which can be hydrolyzed in vivo. This facilitates faster clearance of the lipid from the body, improving its safety and tolerability profile.

  • Hydrophobic Tails: Typically consist of two or more long alkyl chains, often with unsaturation (double bonds), which influence the fluidity and fusogenicity of the LNP. The cone-like shape promoted by multiple or branched tails is thought to enhance endosomal escape.

Examples: DLin-MC3-DMA (Onpattro®), SM-102 (Moderna COVID-19 Vaccine), and ALC-0315 (Pfizer-BioNTech COVID-19 Vaccine).

Simple Primary Amines (Theoretical Profile of this compound)

This compound is a simple primary amine with a 19-carbon alkyl chain. While specific data is lacking, we can infer its likely properties based on its structure.

Inferred Properties:

  • High pKa: Simple primary alkyl amines typically have a pKa around 10-11. This means this compound would be permanently protonated and positively charged at physiological pH (7.4).

  • Potential for Toxicity: Permanently cationic lipids are known to be more toxic than their ionizable counterparts. The persistent positive charge can lead to undesirable interactions with cell membranes and serum proteins, potentially causing cytotoxicity and rapid clearance.

  • Encapsulation and Release: While its positive charge would allow it to complex with nucleic acids, the lack of a pH-trigger for neutralization and re-protonation means the mechanism of endosomal escape would be different and likely less efficient than that of advanced ionizable lipids. It would rely more on a general membrane disruption ("proton sponge" effect or carpet model), which is often associated with higher toxicity.

  • Lack of Biodegradability: Without engineered linker domains, its clearance would depend on slower metabolic pathways, potentially leading to accumulation and long-term toxicity.

Comparative Analysis of Leading Ionizable Lipids

The table below summarizes key performance characteristics of the three leading, clinically-approved ionizable lipids. This data is synthesized from multiple peer-reviewed studies.

FeatureDLin-MC3-DMA (MC3)SM-102ALC-0315
Amine Headgroup Tertiary AmineTertiary AmineTertiary Amine
pKa ~6.44~6.68~6.09
Biodegradability Non-biodegradable linkerEster linkages in tailsEster linkages in tails
Primary Application siRNA (Onpattro®)mRNA (Moderna Vaccine)mRNA (Pfizer Vaccine)
Reported Efficacy ED₅₀ ~0.005 mg/kg (siRNA, mice)Higher mRNA expression and antibody production than ALC-0315 in some studiesHigh efficacy in mRNA vaccines; some studies show lower expression than SM-102 but potent immune response
Toxicity Profile Generally well-tolerated at therapeutic dosesFaster clearance and improved tolerability over MC3 reportedAt high doses (5 mg/kg), shown to increase liver toxicity markers compared to MC3 at the same dose

ED₅₀ (Median Effective Dose) refers to the dose required to achieve 50% of the maximum effect (e.g., gene silencing).

Experimental Protocols: A Guide to Formulation and In Vivo Evaluation

To ensure scientific integrity, the protocols described below are standard, validated methods in the field of LNP research.

Protocol 1: LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of LNPs using a rapid mixing technique, which is a reproducible and scalable method.

Objective: To encapsulate siRNA or mRNA into a four-component LNP system.

Materials:

  • Ionizable Lipid (e.g., DLin-MC3-DMA)

  • Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • PEG-Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG-DMG)

  • Nucleic Acid (siRNA or mRNA)

  • Ethanol (200 proof, molecular biology grade)

  • Formulation Buffer: 50 mM Citrate buffer, pH 4.0

  • Dialysis Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr®)

Methodology:

  • Preparation of Lipid Stock: Prepare a stock solution of the lipids (Ionizable lipid, DSPC, Cholesterol, PEG-Lipid) in ethanol at a molar ratio of 50:10:38.5:1.5. The total lipid concentration should be between 10-20 mM.

  • Preparation of Nucleic Acid Solution: Dissolve the siRNA or mRNA in the formulation buffer (Citrate, pH 4.0) to a desired concentration (e.g., 0.2 mg/mL).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.

    • Set the flow rate ratio to 3:1 (Aqueous:Ethanol).

    • Initiate mixing. The rapid mixing of the two streams causes a change in solvent polarity, leading to the self-assembly of LNPs with the nucleic acid encapsulated.

  • Purification and Buffer Exchange:

    • The resulting LNP solution is diluted with PBS (pH 7.4).

    • Dialyze the LNP solution against PBS (pH 7.4) for at least 18 hours at 4°C using a dialysis cassette (10 kDa MWCO) to remove ethanol and exchange the buffer.

  • Characterization:

    • Measure particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Determine encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen® assay).

G start Start prep_lipid Prepare Lipid Stock in Ethanol start->prep_lipid prep_na Prepare Nucleic Acid in Citrate Buffer (pH 4) start->prep_na microfluidic Microfluidic Mixing (3:1 Aqueous:Ethanol) prep_lipid->microfluidic prep_na->microfluidic dialysis Dialysis against PBS (pH 7.4) microfluidic->dialysis characterize Characterization (Size, PDI, Encapsulation) dialysis->characterize end End characterize->end

Caption: Workflow for LNP formulation via microfluidic mixing.

Protocol 2: In Vivo Efficacy Assessment in Mice (siRNA Model)

This protocol outlines a standard method for assessing the in vivo gene silencing efficacy of an siRNA-LNP formulation targeting a liver-expressed gene.

Objective: To determine the median effective dose (ED₅₀) of an siRNA-LNP formulation for silencing a target gene (e.g., Factor VII) in the liver.

Materials:

  • siRNA-LNP formulation (from Protocol 1)

  • Control LNP (encapsulating a non-targeting siRNA)

  • C57BL/6 mice (female, 6-8 weeks old)

  • Sterile PBS, pH 7.4

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies (e.g., retro-orbital capillary tubes)

  • Serum separation tubes

  • Factor VII activity assay kit

Methodology:

  • Animal Acclimation: Acclimate mice for at least one week prior to the study.

  • Dose Preparation: Prepare serial dilutions of the siRNA-LNP formulation in sterile PBS to achieve the desired doses (e.g., 0.001, 0.005, 0.01, 0.05 mg/kg).

  • Administration:

    • Divide mice into groups (n=5 per group), including a PBS control group and groups for each LNP dose.

    • Administer a single bolus intravenous (IV) injection via the tail vein.

  • Sample Collection:

    • At 48-72 hours post-injection, anesthetize the mice.

    • Collect blood via retro-orbital bleeding.

    • Euthanize the mice and collect liver tissue for potential downstream analysis (e.g., mRNA quantification, toxicity assessment).

  • Serum Analysis:

    • Process blood to collect serum.

    • Measure serum Factor VII protein levels using a chromogenic assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize Factor VII levels in the treated groups to the levels in the PBS control group.

    • Plot the percentage of remaining Factor VII against the log of the siRNA dose.

    • Calculate the ED₅₀ using a four-parameter logistical curve fit.

Conclusion and Future Outlook

The field of nucleic acid delivery has been revolutionized by the rational design of ionizable cationic lipids. The success of lipids like DLin-MC3-DMA, SM-102, and ALC-0315 underscores a clear structure-activity relationship where a finely tuned pKa and engineered biodegradability are paramount for achieving high efficacy and a favorable safety profile. These advanced lipids with tertiary amine headgroups and biodegradable linkers or tails represent the gold standard, enabling the clinical translation of both siRNA and mRNA therapeutics.

While simple primary amines like this compound can complex with nucleic acids, their inherent high pKa would likely lead to permanent cationization at physiological pH, resulting in higher toxicity and less efficient, non-specific mechanisms of intracellular delivery. Without published data to the contrary, these simpler amines are not considered viable alternatives to the sophisticated, pH-responsive ionizable lipids that currently dominate the field. Future innovation will likely continue to focus on the discovery of novel ionizable lipids with improved potency, better safety profiles, and the ability to target tissues beyond the liver.

References

  • Wang, L. et al. (2025). Enhanced mRNA Delivery via Incorporating Hydrophobic Amines into Lipid Nanoparticles. ResearchGate. [Link]

  • Zhang, D. et al. (2024). Fast and facile synthesis of amidine-incorporated degradable lipids for versatile mRNA delivery in vivo. Nature Communications. [Link]

  • Ali, A. (2024). Lipid Nanoparticles – The Enablers for Nucleic Acids Delivery. American Pharmaceutical Review. [Link]

  • Sokolov, A. V. et al. (2024). Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics. Acta Naturae. [Link]

  • Montes-Giménez, M. et al. (2024). Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development. ACS Publications. [Link]

  • Tao, W. et al. (2022). 2D materials-based nanomedicine: From discovery to applications. Advanced Drug Delivery Reviews. [Link]

  • Al-Sbiei, A. et al. (2023). Therapeutic Applications of Nanomedicine: Recent Developments and Future Perspectives. Molecules. [Link]

  • Wels, M. et al. (2020). Ionizable amine lipids and lipid nanoparticles.
  • Precedence Research. (2024). Refining Lipid Nanoparticles for mRNA Therapeutics Delivery. Precedence Research. [Link]

  • Singh, S. et al. (2015). History and Possible Uses of Nanomedicine Based on Nanoparticles and Nanotechnological Progress. Journal of Nanomedicine & Nanotechnology. [Link]

  • Ghasemzadeh, B. et al. (2012). Drug-Carrying Amino Silane Coated Magnetic Nanoparticles as Potential Vehicles for Delivery of Antibiotics. Walsh Medical Media. [Link]

  • Evonik. (2022). How lipid nanoparticles safely deliver mRNA to human cells. YouTube. [Link]

  • Rana, S. et al. (2012). Surface functionalization of nanoparticles for nanomedicine. Current Opinion in Chemical Engineering. [Link]

  • Hart, S. L. (2010). Multifunctional nanocomplexes for gene transfer and gene therapy. Cell Biology and Toxicology. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Analysis of 2-Aminononadecane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of lipidomics and drug discovery, long-chain aliphatic amines such as 2-Aminononadecane and its derivatives represent a class of molecules with significant therapeutic potential. Their biological activity—be it as enzyme inhibitors, components of lipid nanoparticles for drug delivery, or signaling molecules—is intrinsically linked to their precise three-dimensional structure. Elucidating this structure is not merely an academic exercise; it is a critical step in understanding structure-activity relationships (SAR), optimizing lead compounds, and ensuring the development of safe and effective therapeutics.

This guide provides a comparative overview of the primary analytical techniques used for the structural characterization of this compound derivatives. We will move beyond simple procedural descriptions to explore the strategic application of each method, supported by experimental data and field-proven insights to empower you to make informed decisions in your own research.

The Analytical Gauntlet: A Strategic Overview

The structural elucidation of a novel this compound derivative is a multi-step process. A typical workflow involves a preliminary analysis to confirm the presence of key functional groups, followed by high-resolution techniques to piece together the molecular puzzle, including its mass, connectivity, and stereochemistry.

G cluster_0 Workflow Sample Sample FTIR Preliminary Analysis (FTIR) Sample->FTIR Functional Group ID MS Mass Determination (Mass Spectrometry) FTIR->MS Molecular Weight? NMR Connectivity & Stereochemistry (NMR Spectroscopy) MS->NMR Connectivity? Chiral Enantiomeric Purity (Chiral Chromatography) NMR->Chiral Chiral? Structure Final Structure NMR->Structure Xray Definitive 3D Structure (X-ray Crystallography) Chiral->Xray Crystal Form? Xray->Structure

Caption: High-level workflow for structural elucidation.

The First Look: Fourier Transform Infrared (FTIR) Spectroscopy

FTIR is an indispensable first-pass technique. Its value lies in its speed and its ability to rapidly confirm the presence or absence of the primary amine functional group, and to track its modification (e.g., conversion to a secondary amine or amide).

Expertise & Causality: For a primary amine like this compound, the key diagnostic feature is the N-H stretching vibration. Because the -NH2 group has two N-H bonds, it exhibits two distinct stretching bands: a symmetric and an asymmetric stretch.[1][2] This doublet is a classic signature. A secondary amine (R2NH) will show only one N-H stretch, while a tertiary amine (R3N) or a fully substituted derivative will show none in this region.[3][4]

Comparative Data: FTIR Signatures of Amine Derivatives

Derivative TypeFunctional GroupKey IR Absorption Bands (cm⁻¹)Rationale for Difference
Parent Compound Primary Amine (-NH₂)3400-3250 (two sharp bands)[4], 1650-1580 (N-H bend)[4]Asymmetric and symmetric N-H stretches of the -NH₂ group.
N-Alkylated Derivative Secondary Amine (-NHR)3350-3310 (one sharp band)[4]Single N-H bond results in a single stretching vibration.
N-Acetylated Derivative Secondary Amide (-NHCOR)~3300 (N-H stretch), ~1650 (Amide I, C=O stretch)Strong C=O stretch is dominant; N-H stretch is often broader.
Quaternary Salt Quaternary Ammonium (-N⁺R₃)Absent in 3300-3500 regionNo N-H bonds are present to vibrate in this frequency range.

Determining the Mass and Formula: Mass Spectrometry (MS)

Mass spectrometry is the cornerstone for determining the molecular weight and elemental formula of a derivative. For aliphatic amines, Electron Ionization (EI) is particularly informative as it induces characteristic fragmentation patterns that reveal the structure around the nitrogen atom.

Expertise & Causality: The most dominant fragmentation pathway for aliphatic amines is α-cleavage .[5] This involves the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. The resulting fragment is a resonance-stabilized iminium cation. For this compound, two α-cleavage events are possible, leading to highly predictable fragments.

G cluster_0 α-Cleavage of this compound Parent [CH₃(CH₂)₁₆-CH(NH₂)-CH₃]⁺˙ m/z = 283 Frag1 [CH(NH₂)-CH₃]⁺ m/z = 44 Parent->Frag1 Cleavage A Frag2 [CH₃(CH₂)₁₆]• Parent->Frag2 Radical loss Frag3 [CH₃(CH₂)₁₆-CH=NH₂]⁺ m/z = 282 Parent->Frag3 Cleavage B Frag4 [CH₃]• Parent->Frag4 Radical loss G Start What is the question? Q_FuncGroup Functional Groups Present? Start->Q_FuncGroup Q_MW Molecular Weight? Start->Q_MW Q_Connect Atom Connectivity? Start->Q_Connect Q_Stereo Stereochemistry? Start->Q_Stereo Ans_FTIR Use FTIR Q_FuncGroup->Ans_FTIR Ans_MS Use Mass Spec Q_MW->Ans_MS Ans_NMR Use NMR Q_Connect->Ans_NMR Ans_Chiral Use Chiral HPLC Q_Stereo->Ans_Chiral Separate Enantiomers Ans_Xray Use X-ray Crystallography (if possible) Q_Stereo->Ans_Xray Determine Absolute Configuration

Sources

A Researcher's Guide to 2-Aminononadecane: Cross-Referencing Experimental Data with Chemical Databases

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous validation of a chemical entity's identity and properties is the bedrock of reproducible and reliable research. This guide provides an in-depth, practical framework for cross-referencing experimental data of 2-Aminononadecane (CAS No: 31604-55-4) with major public chemical databases. Moving beyond a simple checklist, we will explore the causality behind experimental choices and the logic of data interpretation, ensuring a self-validating system for your research.

Foundational Identification: What the Databases Tell Us

The first step in any chemical investigation is to establish a baseline of information from reputable databases. For this compound, we will consult three primary public repositories: PubChem, the NIST Chemistry WebBook, and ChemSpider. Each offers a unique lens through which to view the compound's properties, and cross-referencing them is our first layer of validation.

A summary of the core identifiers for this compound is presented below. Consistency across these databases for fundamental data such as molecular formula and CAS number provides a strong foundation of confidence in the identity of the substance.

PropertyPubChem[1]NIST WebBook[2]Chemical Vendor Data[3]
IUPAC Name nonadecan-2-amineThis compoundnonadecan-2-amine
CAS Number 31604-55-431604-55-431604-55-4
Molecular Formula C₁₉H₄₁NC₁₉H₄₁NC₁₉H₄₁N
Molecular Weight 283.5 g/mol 283.5355 g/mol 283.54 g/mol
InChIKey CRTBHHWJNLQHEB-UHFFFAOYSA-NCRTBHHWJNLQHEB-UHFFFAOYSA-NNot Provided

Physicochemical Properties: A Tale of Experimental vs. Predicted Data

A critical aspect of compound validation is the comparison of experimentally determined physicochemical properties with those reported in databases. It is crucial to distinguish between experimentally verified data and computationally predicted values, as the latter can have significant margins of error.

PropertyExperimental ValuePredicted ValueDatabase Source
Boiling Point 151 °C at 1 mmHgNot AvailableChemicalBook[4]
Melting Point Not Available for 2-isomer. (1-isomer: 53 °C)[5]372.15 K (99 °C)Cheméo (Joback Method)
Density Not Available0.818±0.06 g/cm³ChemicalBook[4]
Water Solubility Insoluble (expected for long-chain amines)[6][7]log10ws = -7.32Cheméo (Crippen Method)
LogP Not Available8.6PubChem (XLogP3)[1]

Expert Insight: The significant discrepancy between the predicted melting point for this compound and the experimental value for its linear isomer, 1-Aminononadecane, highlights the importance of experimental verification. Predicted values are useful for initial estimations but should not be a substitute for empirical data in rigorous scientific work. The insolubility in water is an expected characteristic of long-chain aliphatic amines, as the hydrophobic alkyl chain dominates the molecule's properties.[3][6][7][8] However, they are generally soluble in organic solvents like alcohols and ethers.[6][8]

Spectroscopic Fingerprinting: A Multi-Technique Approach to Structural Verification

Spectroscopic data provides a unique "fingerprint" of a molecule, and a multi-technique approach (Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance) is essential for unambiguous structure confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.

Expected Fragmentation Pattern: For a primary amine like this compound, the molecular ion peak [M]+ should be observed at an odd m/z value, consistent with the Nitrogen Rule .[9] The most characteristic fragmentation is the α-cleavage, which involves the breaking of the bond between the α and β carbons. For this compound, this would result in a prominent peak at m/z 44, corresponding to the [CH₃CHNH₂]⁺ fragment.

Database Comparison: The NIST Chemistry WebBook provides a mass spectrum for this compound which can be used for comparison with experimental data.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Absorption Bands: As a primary amine, this compound is expected to show characteristic N-H stretching vibrations in the 3300-3500 cm⁻¹ region.[1][2] Specifically, primary amines typically exhibit two bands in this region: an asymmetric and a symmetric stretching mode.[2] Other expected peaks include C-H stretching from the long alkyl chain just below 3000 cm⁻¹, and an N-H bending vibration around 1580-1650 cm⁻¹.[2]

Database Comparison: The NIST Chemistry WebBook offers an IR spectrum for this compound, which serves as a valuable reference.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum:

  • ~0.88 ppm (triplet, 3H): Terminal methyl group (-CH₃) of the long alkyl chain.

  • ~1.25 ppm (broad multiplet, ~32H): Methylene groups (-(CH₂)₁₆-) of the alkyl chain.

  • ~1.1-1.3 ppm (doublet, 3H): Methyl group attached to the chiral center (-CH(NH₂)CH₃).

  • ~2.5-3.0 ppm (multiplet, 1H): Methine proton at the chiral center (-CH(NH₂)-).

  • Broad signal (variable, 2H): Amine protons (-NH₂). The chemical shift of these protons is concentration and solvent-dependent.

Predicted ¹³C NMR Spectrum:

  • ~14 ppm: Terminal methyl carbon of the long alkyl chain.

  • ~22-32 ppm: A cluster of signals for the methylene carbons of the alkyl chain.

  • ~24 ppm: Methyl carbon attached to the chiral center.

  • ~50 ppm: Methine carbon at the chiral center.

Expert Insight: The absence of experimental NMR data in public databases is a significant data gap. Researchers synthesizing or using this compound are strongly encouraged to acquire and publish this data to enrich the collective knowledge base. In the interim, using prediction software such as ChemDraw or online predictors can provide a useful, albeit theoretical, reference spectrum.[1][10]

Biological Activity and Toxicity: A Class-Based Assessment

Currently, there is a lack of specific biological activity and toxicity data for this compound in the public domain. However, based on studies of other long-chain aliphatic amines, we can infer potential properties.

Potential Biological Activities:

  • Antimicrobial Properties: Long-chain aliphatic amines are known to possess antimicrobial activity against both gram-positive and gram-negative bacteria.[11] This activity is often dependent on the chain length, with compounds having 11 to 15 carbons sometimes showing the highest activity.[11] The proposed mechanism involves the disruption of the bacterial cell membrane by the lipophilic alkyl chain.

  • Cytotoxicity: Aliphatic amines have been shown to exhibit cytotoxicity, with the degree of toxicity often related to the chain length.[5]

Toxicity and Safety Considerations:

  • Primary aliphatic amines can be irritating to the skin and eyes.[12] The corrosive potential tends to decrease with increasing alkyl chain length.[12]

  • Due to the lack of specific data, this compound should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.

A Practical Workflow for Data Cross-Referencing and Validation

To ensure the scientific integrity of your work, a systematic approach to data cross-referencing is essential. The following workflow provides a step-by-step guide for validating your experimental data against database information.

Caption: A workflow for the validation of experimental data for this compound.

Experimental Protocol: Step-by-Step Data Validation

  • Initial Database Query:

    • Using the CAS number (31604-55-4), search PubChem, NIST Chemistry WebBook, and ChemSpider.

    • Tabulate the core identifiers (Molecular Formula, Molecular Weight, IUPAC Name, InChIKey) from each source.

    • Causality: Using the CAS number as the primary search term minimizes ambiguity that can arise from common names or synonyms.

  • Physicochemical Data Comparison:

    • Record any experimental melting and boiling points from the databases. Note the conditions under which they were measured.

    • Compare these with your experimentally determined values.

    • If only predicted data is available, note this and the prediction method used.

    • Trustworthiness: A close match between your experimental data and a literature experimental value is a strong indicator of compound identity and purity. Be cautious of predicted values, as they are theoretical.

  • Spectroscopic Data Cross-Reference:

    • Mass Spectrometry: Overlay your experimental mass spectrum with the one from the NIST database. Confirm the molecular ion peak and the presence of key fragments, particularly the α-cleavage fragment at m/z 44.

    • Infrared Spectroscopy: Compare your IR spectrum with the NIST reference. Key features to match are the dual N-H stretches in the 3300-3500 cm⁻¹ region and the C-H stretches below 3000 cm⁻¹.

    • NMR Spectroscopy: As no experimental database spectrum is available, compare your acquired ¹H and ¹³C NMR spectra with a predicted spectrum. Ensure that the chemical shifts, integrations, and splitting patterns are consistent with the structure of this compound.

    • Causality: Each spectroscopic technique provides orthogonal information. Agreement across all three methods provides a very high level of confidence in the structural assignment.

  • Documentation and Reporting:

    • In your laboratory notebook and any publications, clearly report your experimental values and the corresponding database values you used for comparison.

    • Always cite the database and the date of access.

    • Explicitly state whether database values are experimental or predicted.

    • Authoritative Grounding: Proper citation and documentation are essential for transparency and allow other researchers to validate your findings.

Conclusion and Future Directions

This compound is a compound for which foundational data exists across major chemical databases, providing a solid starting point for research. However, this guide highlights critical gaps in the publicly available experimental data, particularly for its melting point and NMR spectra. The biological and toxicological profiles of this specific molecule also remain largely unexplored.

By following a systematic cross-referencing and validation workflow, researchers can confidently verify the identity and properties of their this compound samples. Furthermore, by publishing new, high-quality experimental data, the scientific community can collectively enhance the resolution of our understanding of this and other important chemical entities.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 141647, this compound. Retrieved from [Link]

  • P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • Hiyama, Y., et al. (1988). Relationship between chemical structure and cytotoxicity of aliphatic amines examined by a microtiter system with cultured fibroblasts. Sangyo Igaku, 30(4), 266-267.
  • Reiff, E. A., & Katz, S. A. (1998).
  • Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines. Retrieved from [Link]

  • Kabara, J. J., Conley, A. J., & Truant, J. P. (1972). Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. Antimicrobial Agents and Chemotherapy, 2(6), 492–498.
  • JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

  • BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Experimental reporting. Retrieved from [Link]

  • Guidelines for Lab Reports. (n.d.). Retrieved from [Link]

  • Science Ready. (n.d.). All You Need to Know About Amines & Amides | HSC Chemistry. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2017, June 30). Fatty amines, di(long chain)alkyl: Human health tier II assessment. Retrieved from [Link]

  • Cheméo. (n.d.). This compound. Retrieved from [Link]

  • Hueck, H. J., Adema, D. M., & Wiegmann, J. R. (1966). Bacteriostatic, fungistatic, and algistatic activity of fatty nitrogen compounds. Applied microbiology, 14(3), 308–319.
  • Chemistry LibreTexts. (2019, June 5). 6 Comparing and Searching Chemical Entities. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2017, March 10). Primary aliphatic (C12-22) and fatty amines: Human health tier II assessment. Retrieved from [Link]

Sources

A Comparative Guide to the Applications of 2-Aminononadecane: A Long-Chain Primary Amine with Potential in Antimicrobial and Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of 2-Aminononadecane

This compound is a long-chain primary amine with the chemical formula C₁₉H₄₁N.[1][2] While specific peer-reviewed studies on this particular molecule are notably scarce, its structural characteristics—a long, lipophilic 19-carbon chain and a primary amine group—place it within the well-studied class of cationic surfactants. This guide will synthesize the available data on analogous long-chain alkylamines and related compounds to build a comprehensive overview of the potential applications, comparative performance, and experimental validation of this compound. For researchers and drug development professionals, this document serves as a foundational resource for exploring the utility of this and similar molecules in antimicrobial formulations and advanced drug delivery systems.

The core of this compound's potential lies in its amphiphilic nature. The long nonadecane tail is highly hydrophobic, while the primary amine group is hydrophilic and can be protonated to carry a positive charge at physiological pH. This structure is the basis for its inferred applications as a membrane-active antimicrobial agent and as a component in lipid-based drug delivery vehicles.

Application I: Antimicrobial Activity as a Cationic Surfactant

The primary application of long-chain amines like this compound is as antimicrobial agents. Their cationic nature allows them to interact with and disrupt the negatively charged cell membranes of bacteria and fungi, leading to cell lysis and death.

Proposed Mechanism of Action: Membrane Disruption

The antimicrobial activity of cationic surfactants is primarily attributed to their ability to compromise the integrity of microbial cell membranes. The positively charged amine headgroup of this compound is electrostatically attracted to the negatively charged components of bacterial and fungal cell walls, such as teichoic acids in Gram-positive bacteria and the outer membrane of Gram-negative bacteria. Following this initial interaction, the long, lipophilic nonadecane tail inserts into the hydrophobic core of the cell membrane, disrupting the ordered packing of phospholipids. This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.

Antimicrobial Mechanism of this compound cluster_extracellular Extracellular Space cluster_membrane Microbial Cell Membrane cluster_intracellular Intracellular Space 2-AN This compound (Cationic Head) Membrane Phospholipid Bilayer (Negatively Charged Surface) 2-AN->Membrane 1. Electrostatic Attraction Components Intracellular Components Membrane->Components 2. Hydrophobic Tail Insertion & Disruption Lysis Cell Lysis Components->Lysis 3. Leakage

Caption: Proposed mechanism of antimicrobial action for this compound.

Comparative Performance and Structure-Activity Relationship
  • Alkyl Chain Length: Studies have shown that the length of the alkyl chain is a critical determinant of antimicrobial efficacy. For alkyl amines, compounds with a chain length of 11 to 15 carbons are often the most active against a broad spectrum of microbes.[3][4] Longer chains, such as the C19 chain of this compound, may exhibit reduced activity due to lower water solubility, which can hinder their ability to reach the microbial cell surface. However, this is not always the case, and empirical testing is necessary. For some cationic surfactants, optimal activity is seen with C12-C14 chains.[5]

  • Isomeric Structure: The position of the amine group can also influence activity. As a secondary amine (at position 2), this compound may have different membrane insertion properties compared to its linear isomer, 1-Aminononadecane.

Table 1: Comparison of Cationic Surfactant Antimicrobial Agents

FeatureThis compound (Inferred)Benzalkonium Chloride (BAC)Cetylpyridinium Chloride (CPC)
Class Primary Aliphatic AmineQuaternary Ammonium Compound (QAC)Quaternary Ammonium Compound (QAC)
Alkyl Chain C19Mixture (C12, C14, C16)C16
Head Group Primary AmineQuaternary AmmoniumPyridinium
Pros Simple structure, potentially lower cytotoxicity than QACs.Broad-spectrum activity, widely used.Good activity against Gram-positive bacteria.
Cons Limited data, potentially lower water solubility.Can be cytotoxic, potential for resistance.Less effective against Gram-negative bacteria.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes a standard broth microdilution method to determine the MIC of this compound against a target microorganism.

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Preparation of Bacterial Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus) in Mueller-Hinton Broth (MHB) overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[6]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in MHB to obtain a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[3][6]

Application II: Component of Drug Delivery Systems

The amphiphilic nature of this compound makes it a candidate for use in lipid-based drug delivery systems, particularly in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acids or hydrophobic small-molecule drugs.

Role in Lipid Nanoparticle (LNP) Formulation

In LNP formulations, long-chain amines can serve multiple purposes:

  • Cationic Lipid: The protonated amine can form ionic complexes with negatively charged cargo, such as mRNA or siRNA, facilitating their encapsulation within the LNP.

  • Structural Component: The long lipid tail contributes to the lipid bilayer structure of the nanoparticle, enhancing its stability.

  • Enhanced Delivery: The lipophilic nature of the molecule can aid in the fusion of the LNP with the cell membrane, promoting the release of the encapsulated drug into the cytoplasm.

LNP Drug Delivery Workflow cluster_formulation 1. Formulation cluster_delivery 2. Delivery cluster_uptake 3. Cellular Uptake & Release Components This compound + Other Lipids + Drug Cargo Mixing Microfluidic Mixing Components->Mixing LNP Self-Assembled LNP Mixing->LNP Administration Systemic Administration LNP->Administration Targeting Target Cell Administration->Targeting Endocytosis Endocytosis Targeting->Endocytosis EndosomalEscape Endosomal Escape Endocytosis->EndosomalEscape Release Drug Release EndosomalEscape->Release

Caption: General workflow for LNP-based drug delivery using this compound.

Comparative Alternatives in LNP Formulations

This compound would be considered a simple cationic lipid. It can be compared to other classes of lipids used in LNP formulations.

Table 2: Comparison of Lipids for LNP Formulation

Lipid ClassExample(s)Key Features
Primary Amines This compoundSimple structure, cationic charge for nucleic acid complexation.
Ionizable Lipids DLin-MC3-DMA, SM-102pH-dependent charge (neutral at physiological pH, cationic in endosomes), improved safety profile.[7]
Quaternary Amines DOTAP, DOTMAPermanent positive charge, strong nucleic acid binding, but can be more toxic.[7]
Phospholipids DSPC, DOPEStructural lipids that form the bilayer, aid in stability and membrane fusion.[7]
PEGylated Lipids PEG-DMGProvide a hydrophilic shell to increase circulation time and prevent aggregation.[7]
Experimental Protocol: Synthesis of Lipid Nanoparticles

This protocol outlines a general method for preparing LNPs using a microfluidic mixing approach, which can be adapted for formulations containing this compound.[5]

  • Lipid Stock Preparation: Prepare an ethanol-based stock solution containing this compound, a phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid in a desired molar ratio.

  • Cargo Preparation: Prepare an aqueous buffer (e.g., citrate buffer, pH 4.0) containing the drug to be encapsulated (e.g., mRNA).

  • Microfluidic Mixing: Load the lipid-ethanol solution and the aqueous drug solution into separate syringes. Use a syringe pump to control the flow rates into a microfluidic mixing chip (e.g., a herringbone mixer). The rapid mixing of the two streams induces the self-assembly of the lipids around the drug cargo to form LNPs.

  • Dialysis: Dialyze the resulting LNP suspension against a physiological buffer (e.g., PBS, pH 7.4) to remove the ethanol and non-encapsulated drug.

  • Characterization: Characterize the LNPs for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Determine the encapsulation efficiency using an appropriate assay (e.g., RiboGreen assay for RNA).

Cytotoxicity and Biocompatibility Considerations

A critical aspect of developing new antimicrobial agents or drug delivery vehicles is their safety profile. For long-chain amines, cytotoxicity is a key consideration.

  • Chain Length and Toxicity: Generally, long-chain amines are considered less toxic than their short-chain counterparts.[8] This is attributed to their lower water solubility, which may reduce their ability to penetrate mammalian cell membranes.[8]

  • Amine Order: Primary amines can be more irritating and cytotoxic compared to higher-order (secondary, tertiary) amines.[9][10] Chemical modification of the primary amine of this compound could be a strategy to mitigate potential toxicity.

Conclusion and Future Directions

While direct experimental data on this compound is limited, a strong theoretical and comparative case can be made for its potential applications in both the antimicrobial and drug delivery fields. Its simple structure and amphiphilic properties make it an attractive candidate for further investigation.

Future research should focus on:

  • Synthesis and Characterization: Development of a robust and scalable synthesis for this compound and its derivatives.

  • Quantitative Antimicrobial Studies: Systematic evaluation of its MIC and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant microbes.

  • Drug Delivery Formulation and Evaluation: Incorporation into LNP formulations and characterization of their drug loading and release properties, as well as their in vitro and in vivo efficacy.

  • Toxicology Studies: Comprehensive in vitro and in vivo toxicological evaluation to establish a clear safety profile.

By pursuing these avenues of research, the full potential of this compound as a versatile chemical tool for researchers and drug developers can be unlocked.

References

  • Why are long chain amines less toxic than short chain amines? - ResearchGate. (2015, May 12). Retrieved from [Link]

  • APPLICATION AND DETERMINATION OF SURFACE-ACTIVE AGENTS PARTI: CATIONIC SURFACTANTS. Retrieved from [Link]

  • Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity - MDPI. Retrieved from [Link]

  • Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab. Retrieved from [Link]

  • [Oleylamine (long-chain fatty amine)-induced cell death through MAP kinase pathways in human pancreatic cancer cells] - PubMed. Retrieved from [Link]

  • Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education | bioRxiv. (2025, August 1). Retrieved from [Link]

  • Fast and facile synthesis of amidine-incorporated degradable lipids for versatile mRNA delivery in vivo - NIH. (2024, July 9). Retrieved from [Link]

  • Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. Retrieved from [Link]

  • This compound | C19H41N | CID 141647 - PubChem - NIH. Retrieved from [Link]

  • Minimal Inhibitory Concentration (MIC) - Protocols.io. (2017, March 14). Retrieved from [Link]

  • This compound | C19H41N | CID 141647 - PubChem. Retrieved from [Link]

  • Modification of primary amines to higher order amines reduces in vivo hematological and immunotoxicity of cationic nanocarriers through TLR4 and complement pathways - PubMed. Retrieved from [Link]

  • Lipids used for the formulation of lipid nanoparticles (LNPs) - Bio-Synthesis. (2025, January 29). Retrieved from [Link]

  • US6916802B2 - Amino ceramide-like compounds and therapeutic methods of use.
  • The Role of Spacer Segments in Increasing the Transfection Efficacy of Au-Core Polymeric-Shell Nanoparticulate Gene Vectors. (2025, December 31). Retrieved from [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27). Retrieved from [Link]

  • 1-Aminononadecane | C19H41N | CID 106416 - PubChem - NIH. Retrieved from [Link]

  • Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of 'Visco'-Type Polyurethane Foam for Biomedical Applications - NIH. (2023, February 11). Retrieved from [Link]

  • US9427698B2 - Amino-siloxane composition and methods of using the same - Google Patents.
  • Design and Synthesis of Heptadecane-Linked 1,2,4-Triazoles as Antimicrobial Agents. Retrieved from [Link]

  • Antimicrobial Activity of Undecan-2-one, Undecan-2-ol and Their Derivatives | Request PDF. (2025, August 10). Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Aminononadecane

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. 2-Aminononadecane, a long-chain aliphatic amine, presents unique disposal challenges due to its chemical properties. This guide provides a comprehensive, step-by-step protocol for its safe handling and disposal, moving beyond a simple checklist to explain the scientific rationale behind each procedure. Our goal is to ensure that every laboratory can manage this compound responsibly, protecting both personnel and the environment.

Hazard Identification and Essential Properties

Understanding the physicochemical properties of this compound is the foundation of its safe management. Its structure, featuring a long, nonpolar 19-carbon chain and a polar amine group, dictates its behavior and potential hazards.[1][2] While specific toxicity data for this compound is limited, the known hazards of similar long-chain amines and the functional group itself provide a strong basis for a cautious approach.[3][4]

The primary amine group confers a basic, reactive nature, making it incompatible with acids and strong oxidizing agents.[5][6] The long alkyl chain results in low water solubility, suggesting it could persist in aquatic environments if not disposed of correctly.[5][7] Therefore, it must be treated as a hazardous chemical waste.

Property Value Source
Chemical Formula C₁₉H₄₁N[1][2]
CAS Number 31604-55-4[1][2]
Molecular Weight 283.54 g/mol [1][2]
Inferred Hazards Causes skin and eye irritation.[3]
Environmental Hazards Potentially harmful to aquatic life; do not release into the environment.[5][8]
Incompatibilities Acids, oxidizing agents, copper and its alloys.[4][5]

Pre-Disposal: Waste Segregation and Containerization Protocol

The most critical phase for ensuring safety is the initial handling of the waste stream. Improper segregation can lead to dangerous chemical reactions within the waste container.[5] This protocol must be followed at the point of generation.

Step-by-Step Segregation and Collection
  • Identify the Waste Stream: Determine if the waste is pure this compound, a solution in an organic solvent, or an aqueous mixture. This characterization is crucial for selecting the correct container and for the final disposal manifest.

  • Select a Compatible Container:

    • Use a high-density polyethylene (HDPE) or glass container designated for hazardous waste. Never use plastic containers like polystyrene or polypropylene for organic solutions, as solvents can leach plasticizers.[9]

    • Ensure the container is in good condition, free of cracks, and has a secure, teflon-lined cap to prevent leaks and vapor release.[5][10]

  • Label the Container Correctly: From the moment the first drop of waste is added, the container must be labeled.[10] The label must include:

    • The words "HAZARDOUS WASTE ".[10]

    • The full chemical name: "This compound ".

    • List all other components and their approximate percentages (e.g., "Methanol, ~80%").

    • The date of initial accumulation.

  • Segregate Incompatibles: This is a non-negotiable safety step. The designated this compound waste container must be stored in a secondary containment bin that is physically separate from containers holding acidic or oxidizing waste.[5][11]

    • Causality: Amines are bases that can react violently and exothermically with acids. Mixing with strong oxidizers can create a fire or explosion hazard.

G cluster_0 cluster_1 A Waste Generation Point B Characterize Waste (Pure, Solution, Aqueous) A->B C Select Compatible Container (HDPE or Glass) B->C All Streams D Affix 'HAZARDOUS WASTE' Label with Full Chemical Names C->D E Store in Secondary Containment D->E F Is Acidic or Oxidizing Waste Present? E->F G Store in Separate Secondary Containment F->G Yes H Ready for Temporary Storage F->H No G->H

Caption: Initial waste handling and segregation decision workflow.

On-Site Storage of Chemical Waste

Proper temporary storage of the sealed and labeled waste container is governed by institutional and regulatory standards. All hazardous waste must be kept in a designated Satellite Accumulation Area (SAA) or a central waste storage area.[10]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Environment: Store the container in a cool, well-ventilated area away from direct sunlight and sources of heat or ignition.[5][6]

  • Containment: The container must be kept within a secondary containment tray or cabinet to contain any potential leaks.[11]

  • Closure: The container cap must remain tightly sealed at all times, except when waste is being added.[10] This prevents the release of potentially harmful vapors.

Final Disposal Workflow

Disposal of this compound is not a matter of discarding it; it is a regulated process that must be fully documented and handled by certified professionals. Never dispose of amines down the drain or in regular trash, as this is illegal and environmentally damaging.[5]

Step-by-Step Disposal Protocol
  • Request Pickup: Once the waste container is full or has been in storage for a designated period (per your institution's policy, often 90-180 days), contact your organization's Environmental Health & Safety (EHS) department to schedule a waste pickup.

  • Provide Documentation: The EHS office will require a detailed inventory of the container's contents to prepare a hazardous waste manifest. This is why accurate initial labeling is crucial.

  • Engage Licensed Disposal Vendor: Your institution's EHS department works with licensed hazardous waste disposal companies. These vendors are trained and equipped to handle, transport, and dispose of chemical waste in compliance with all federal, state, and local regulations.[5][12]

  • Preferred Disposal Method: For long-chain organic amines like this compound, high-temperature incineration is the preferred disposal method.[12] This process ensures the complete destruction of the molecule, breaking it down into less harmful components like carbon dioxide, water, and nitrogen oxides, which are then treated by the facility's exhaust scrubbers.

  • Maintain Records: Keep a copy of the waste manifest provided by the EHS office. This documentation serves as proof of proper disposal and is a key component of regulatory compliance.[6]

G cluster_lab Laboratory Responsibility cluster_ehs EHS & Vendor Responsibility cluster_doc Documentation A 1. Waste Generation & Segregation B 2. Proper Containerization & Labeling A->B C 3. Secure On-Site Storage (SAA) B->C D 4. Request Waste Pickup via EHS Office C->D E 5. EHS Collects Waste & Prepares Manifest D->E F 6. Licensed Vendor Transports Waste Off-Site E->F G 7. Final Disposal at Permitted Facility (High-Temperature Incineration) F->G H 8. Lab Retains Copy of Waste Manifest G->H

Caption: Complete workflow for the disposal of this compound.

Emergency Procedures: Spills and Exposures

Preparedness is essential for mitigating the impact of any accidental release.[5]

  • Minor Spill (Contained on Benchtop):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (gloves, safety goggles, lab coat), cover the spill with an absorbent material like sand or a chemical absorbent pad.[12]

    • Once absorbed, scoop the material into a designated hazardous waste container.

    • Clean the spill area thoroughly.

  • Major Spill:

    • Evacuate the immediate area.

    • Notify your supervisor and contact your institution's EHS emergency line.

    • Prevent entry to the area.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.

    • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for this compound (or a similar amine) to the medical personnel.

By adhering to these scientifically-grounded procedures, you ensure that your innovative work is conducted not only effectively but also with the highest standards of safety and responsibility.

References

  • Title: this compound Source: NIST WebBook URL: [Link]

  • Title: Amine Disposal For Businesses Source: Collect and Recycle URL: [Link]

  • Title: this compound | C19H41N Source: PubChem - NIH URL: [Link]

  • Title: Amine Usage Guidelines for High-Purity Amines in Industry Source: Diplomata Comercial URL: [Link]

  • Title: MATERIAL SAFETY DATA SHEET - Dimethylaminopropyl Amine Source: Tri-iso URL: [Link]

  • Title: Guidelines: Handling and Disposal of Chemicals Source: Purdue Engineering URL: [Link]

  • Title: Material Safety Data Sheet - Nonadecane Source: ScienceLab.com URL: [Link]

  • Title: Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES Source: StateScape URL: [Link]

  • Title: SAFETY DATA SHEET - Nonadecane Source: Thermo Fisher Scientific URL: [Link]

  • Title: Handling and Storage of Chemicals | Guidelines for a US Distributor Source: MacsChem URL: [Link]

  • Title: 1-Aminononadecane | C19H41N Source: PubChem - NIH URL: [Link]

  • Title: Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal Source: American Chemistry Council URL: [Link]

  • Title: Environmental impacts of amines and their degradation products: Current status and knowledge gaps Source: IEAGHG URL: [Link]

  • Title: Chemical Properties of Nonadecane (CAS 629-92-5) Source: Cheméo URL: [Link]

  • Title: Nonadecane Source: Wikipedia URL: [Link]

  • Title: Storage and handling of Avanti Research lipids Source: Avanti Polar Lipids URL: [Link]

  • Title: Specific Chemical Handling and Storage Source: UW-Milwaukee URL: [Link]

  • Title: SAFETY DATA SHEET - Nonadecane Source: Fisher Scientific URL: [Link]

  • Title: Amines Used in CO2 Capture - Health and Environmental Impacts Source: Bellona Foundation URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Aminononadecane
Reactant of Route 2
Reactant of Route 2
2-Aminononadecane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.